Product packaging for Imidazo[1,2-a]pyridine-2-carbonitrile(Cat. No.:CAS No. 38922-79-1)

Imidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B1590944
CAS No.: 38922-79-1
M. Wt: 143.15 g/mol
InChI Key: RLPRLFSCQQQVAE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-carbonitrile is a high-value chemical scaffold built around the privileged imidazo[1,2-a]pyridine structure, a core motif present in numerous bioactive molecules and approved drugs . The electron-deficient nature of the carbonitrile group at the C2 position makes this compound a versatile and reactive synthetic intermediate for constructing complex molecular architectures. It is particularly suited for palladium-catalyzed cross-coupling reactions, allowing researchers to introduce diverse carbon-based substituents at this key position to rapidly generate compound libraries for biological screening . In medicinal chemistry, this compound serves as a critical precursor for the development of new therapeutic agents. The imidazo[1,2-a]pyridine scaffold is known to interact with multiple biological targets and exhibits a wide range of activities, including anticancer , antibacterial , antiviral , and anti-inflammatory properties . The carbonitrile group itself can act as a bioisostere or be further transformed into other functional groups, such as amidines or carboxylic acid derivatives, to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds . Beyond pharmaceutical applications, this nitrile-functionalized heterocycle is of significant interest in materials science. Its aromatic, nitrogen-rich structure suggests potential use in the development of organic optoelectronic materials and as a building block for metal-organic frameworks (MOFs) or supramolecular structures, where the nitrile group can coordinate to metal centers or engage in directed hydrogen bonding . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1590944 Imidazo[1,2-a]pyridine-2-carbonitrile CAS No. 38922-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPRLFSCQQQVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559313
Record name Imidazo[1,2-a]pyridine-2-carbonitrile
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38922-79-1
Record name Imidazo[1,2-a]pyridine-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38922-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Groebke–Blackburn–Bienaymé Synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of commercially available pharmaceuticals and serving as a cornerstone in modern drug discovery.[1][2][3] Its versatile structure is a key pharmacophore in drugs such as Zolpidem, Minodronic acid, and Miroprofen.[1][2][4] The therapeutic relevance of this scaffold has driven significant interest in efficient and modular synthetic routes for its assembly. Among the various synthetic strategies, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) has emerged as a particularly powerful and efficient method for the construction of these fused imidazole systems.[1][2][5][6]

Discovered in 1998, the GBB reaction is an isocyanide-based multicomponent reaction that offers a direct, one-pot synthesis of imidazo[1,2-a]-heterocycles from readily available amidines, aldehydes, and isocyanides.[6][7] This approach is lauded for its high atom economy, convergence, and the ability to rapidly generate diverse libraries of complex molecules from simple starting materials.[8][9] This guide will provide an in-depth exploration of the GBB synthesis, with a specific focus on the preparation of Imidazo[1,2-a]pyridine-2-carbonitrile, a valuable synthon for further chemical elaboration.

The Core Mechanism: A Stepwise Causal Analysis

The Groebke–Blackburn–Bienaymé reaction proceeds through a well-elucidated cascade of events, initiated by the acid-catalyzed condensation of an aldehyde and an amidine (in this case, a 2-aminopyridine derivative).[10] The resulting imine is then activated by the acid catalyst, rendering it susceptible to nucleophilic attack by the isocyanide. This is followed by a [4+1] cycloaddition and subsequent aromatization via a 1,3-hydride shift to yield the final imidazo[1,2-a]pyridine product.[10]

The causality behind the experimental choices is critical for a successful reaction. The choice of an acid catalyst, for instance, is not arbitrary. Brønsted or Lewis acids are essential to protonate the imine intermediate, thereby increasing its electrophilicity and facilitating the key nucleophilic attack by the isocyanide.[10][11] The reaction is often performed in polar protic solvents like methanol or ethanol, which can help to stabilize the charged intermediates formed during the catalytic cycle.[6][11]

GBB_Mechanism A 2-Aminopyridine + Aldehyde B Imine Formation (Condensation) A->B + H+ C Iminium Ion (Acid Catalyzed) B->C E Nucleophilic Attack C->E + Isocyanide D Isocyanide D->E F Nitrile-containing Intermediate E->F G [4+1] Cycloaddition F->G H Cyclized Intermediate G->H I Aromatization (1,3-H Shift) H->I J Imidazo[1,2-a]pyridine -2-carbonitrile I->J

Caption: Generalized mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of this compound is designed to be a self-validating system, where the reaction parameters are optimized for high yield and purity.

Materials and Reagents:
  • 2-Amino-5-cyanopyridine

  • Aldehyde (e.g., Furfural)

  • Isocyanide (e.g., Cyclohexyl isocyanide)

  • Catalyst (e.g., Ytterbium(III) triflate [Yb(OTf)₃] or p-Toluenesulfonic acid [p-TsOH])

  • Solvent (e.g., Methanol [MeOH] or Dichloromethane [DCM])

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-cyanopyridine (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., a 3:1 mixture of DCM/MeOH, 4 mL).

  • Reagent Addition: Add the aldehyde (1.2 mmol, 1.2 equiv) and the isocyanide (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Catalyst Introduction: Introduce the acid catalyst (e.g., Yb(OTf)₃, 0.08 mmol, 0.08 equiv). The use of a Lewis acid like Yb(OTf)₃ often leads to cleaner reactions and higher yields compared to some Brønsted acids.[11]

  • Reaction Conditions: The reaction can be performed at room temperature, although gentle heating (e.g., 60 °C) or microwave irradiation can significantly reduce the reaction time and improve yields.[9][11][12] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired this compound.

Data Presentation: Optimization of Reaction Conditions
Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
1Sc(OTf)₃ (10)MeOHrt1667[13]
2TsOH (10)MeOHrt1662[13]
3Yb(OTf)₃ (5)EtOH602up to 87[6][11]
4TFA (20)EtOH60278[6][11]
5NH₄Cl (cat.)N/A60882-89[9]

Note: Yields are highly dependent on the specific substrates used. The table above provides a general comparison of common catalytic systems. Scandium triflate (Sc(OTf)₃) is a classic catalyst for this reaction, often providing good results.[6][13] However, recent studies have shown that other Lewis acids like Ytterbium triflate (Yb(OTf)₃) can also be highly effective.[6][11] Trifluoroacetic acid (TFA) is a common Brønsted acid catalyst used.[6][11]

Scope and Limitations: A Field-Proven Perspective

The Groebke–Blackburn–Bienaymé reaction exhibits a broad substrate scope, tolerating a wide variety of aldehydes and isocyanides.[14] Aromatic, heteroaromatic, and aliphatic aldehydes are generally well-tolerated.[6] Similarly, a range of aliphatic and aromatic isocyanides can be successfully employed.[6]

However, certain limitations exist. Electron-poor aromatic aldehydes can sometimes result in lower yields.[13] Steric hindrance around the aldehyde or the 2-aminopyridine can also negatively impact the reaction efficiency. While the reaction is generally robust, optimization of the catalyst and reaction conditions may be necessary for challenging substrates.

Applications in Drug Discovery and Beyond

The imidazo[1,2-a]pyridine scaffold synthesized via the GBB reaction is a cornerstone in the development of new therapeutic agents. These compounds have demonstrated a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[5][15] The modular nature of the GBB reaction allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.[15] Beyond pharmaceuticals, these highly fluorescent molecules also show promise in materials science for applications in chemical sensing and optoelectronic devices.[8]

GBB_Workflow Start Start: Select Building Blocks (Amidine, Aldehyde, Isocyanide) Reaction One-Pot GBB Reaction (Catalyst, Solvent, Temp.) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up & Crude Isolation Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Imidazo[1,2-a]pyridine -2-carbonitrile Characterization->FinalProduct Applications Applications (Drug Discovery, Materials Science) FinalProduct->Applications

Caption: Experimental workflow for GBB synthesis and application.

Conclusion

The Groebke–Blackburn–Bienaymé synthesis of this compound represents a highly efficient and versatile tool for medicinal and materials chemists. Its operational simplicity, broad substrate scope, and the biological significance of its products underscore its importance in modern organic synthesis. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively leverage this powerful multicomponent reaction to accelerate their discovery programs.

References

A Comprehensive Technical Guide to the One-Pot Synthesis of Imidazo[1,2-a]pyridine-2-carbonitriles from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous commercial drugs due to its diverse biological activities.[1][2][3][4][5][6] This guide provides an in-depth exploration of the efficient, one-pot synthesis of Imidazo[1,2-a]pyridine-2-carbonitriles, a valuable class of derivatives, starting from readily available 2-aminopyridines. We will dissect the underlying reaction mechanism, present a field-proven experimental protocol, analyze critical process parameters, and discuss modern, sustainable synthetic enhancements such as microwave and ultrasound assistance. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical framework for the synthesis of these vital heterocyclic compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The fused heterocyclic system of imidazo[1,2-a]pyridine is a cornerstone in modern pharmacology. Its structural rigidity and unique electronic properties have led to its incorporation into a wide array of therapeutic agents, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the anti-ulcer agent Zolimidine.[4][6] The development of efficient, scalable, and sustainable synthetic routes to access this scaffold is therefore a paramount objective in organic and medicinal chemistry.

Traditional multi-step syntheses are often plagued by laborious purification of intermediates, leading to lower overall yields and significant solvent waste. In contrast, one-pot multi-component reactions (MCRs) have emerged as a powerful strategy, aligning with the principles of green chemistry by maximizing atom economy and procedural efficiency.[7] Among these, the reaction between a 2-aminopyridine, an aldehyde, and a cyanide source represents a highly effective and convergent approach to constructing 2,3-disubstituted imidazo[1,2-a]pyridines. This guide focuses specifically on the synthesis of the 2-carbonitrile derivatives, which are valuable precursors for further chemical transformations.

The Reaction Mechanism: A Step-by-Step Analysis

The one-pot synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile is a formal three-component reaction that proceeds through a well-defined cascade of chemical events. The most common variant employs 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN).[8] The reaction is often catalyzed by a Lewis acid, such as Scandium triflate (Sc(OTf)₃), which plays a crucial role in activating the electrophilic components.

The Plausible Mechanistic Pathway:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation between 2-aminopyridine and the aldehyde. The Lewis acid activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the exocyclic amino group of 2-aminopyridine. Subsequent dehydration yields a highly reactive N-pyridinyl-imine intermediate.

  • Cyanide Addition: Trimethylsilylcyanide serves as a safe and effective cyanide donor. It attacks the electrophilic carbon of the imine intermediate, forming a stable α-aminonitrile. This step is critical as it introduces the nitrile functionality that will ultimately reside at the C2 position of the final product.

  • Intramolecular Cyclization (Annulation): This is the key ring-forming step. The endocyclic nitrogen of the pyridine ring, acting as a nucleophile, attacks the carbon bearing the cyano group in a regioselective 5-exo-trig cyclization. This intramolecular attack is sterically and electronically favored, leading to the formation of the five-membered imidazole ring fused to the pyridine core.

  • Aromatization: The resulting dihydroimidazo[1,2-a]pyridine intermediate readily undergoes aromatization through the elimination of a proton, driven by the formation of the stable, aromatic heterocyclic system.

This elegant cascade transforms three simple, acyclic precursors into a complex heterocyclic scaffold in a single synthetic operation.

Reaction_Mechanism Figure 1: Plausible Reaction Mechanism A 2-Aminopyridine + Aldehyde (R-CHO) B N-Pyridinyl-imine Intermediate A->B - H₂O (Condensation) C α-Aminonitrile B->C + CN⁻ (Nucleophilic Attack) D Cyclized Intermediate (Dihydro) C->D Intramolecular Cyclization (5-exo-trig) E Imidazo[1,2-a]pyridine -2-carbonitrile (Product) D->E - H⁺ (Aromatization) cat Lewis Acid (e.g., Sc(OTf)₃) cat->A Activates Aldehyde tms TMSCN tms->B

Caption: Figure 1: Plausible Reaction Mechanism

Experimental Protocol and Process Optimization

The following protocol provides a robust and reproducible method for the synthesis. It is designed to be a self-validating system, with clear steps and expected outcomes.

Materials and Equipment
  • Reagents: 2-Aminopyridine, desired aldehyde (e.g., benzaldehyde), trimethylsilylcyanide (TMSCN), Scandium (III) triflate (Sc(OTf)₃), methanol (anhydrous), ethyl acetate, hexane, saturated sodium bicarbonate solution, brine.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (if heating), nitrogen/argon inlet, dropping funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminopyridine (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and anhydrous methanol (5 mL).

  • Catalyst Addition: Add Scandium (III) triflate (0.1 mmol, 10 mol%) to the stirring solution.

  • TMSCN Addition: Slowly add trimethylsilylcyanide (1.2 mmol, 1.2 equiv) to the mixture at room temperature over 5 minutes. Caution: TMSCN is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[1]

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Optimization of Reaction Conditions

The efficiency of this one-pot synthesis is highly dependent on the choice of catalyst, solvent, and energy source. Green chemistry principles have driven the adoption of more sustainable methods.[9][10]

Parameter Conventional Method Microwave-Assisted [2][4][11][12]Ultrasound-Assisted [1][3][13]Causality and Field Insights
Catalyst Sc(OTf)₃, FeCl₃[8]NH₄Cl, Acetic Acid[7][12]p-Toluenesulfonic acid (TsOH)[14]Lewis acids (Sc(OTf)₃) are highly effective but can be costly. Brønsted acids (TsOH) or simple salts (NH₄Cl) offer greener, more economical alternatives, especially when activated by an external energy source.
Solvent Methanol, Toluene[8]PEG-400, Water, Solvent-free[7][15]Water, Ethanol[1][13]Shifting from volatile organic solvents to greener media like water or PEG-400 reduces environmental impact. Solvent-free microwave conditions represent a highly efficient and clean approach.
Temperature Room Temp to 60 °C75 °C to 120 °CRoom TemperatureMicrowave and ultrasound methods can often achieve high yields at lower bulk temperatures (ultrasound) or with significantly reduced reaction times (microwave), preventing byproduct formation.
Time 12 - 24 hours10 - 30 minutes30 - 60 minutesAlternative energy sources dramatically accelerate the reaction rate by providing localized energy (microwaves) or enhancing mass transfer and reactivity through acoustic cavitation (ultrasound).
Yield 60 - 85%82 - 96%[11]77 - 91%[14]Enhanced energy input often leads to higher conversion rates and improved yields by overcoming activation energy barriers more efficiently.

Experimental Workflow Overview

The entire process, from initial setup to final product, can be visualized as a streamlined workflow.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. One-Pot Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Weigh Reagents: - 2-Aminopyridine - Aldehyde - Catalyst add_reagents Charge Flask with Reagents & Solvent (Methanol) prep_reagents->add_reagents prep_glass Dry Glassware & Setup Inert Atmosphere prep_glass->add_reagents add_tms Add TMSCN add_reagents->add_tms react Stir at RT / Heat (or use MW / US) Monitor by TLC add_tms->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify via Column Chromatography extract->purify analyze Characterize Product (NMR, HRMS) purify->analyze

Caption: Figure 2: General Experimental Workflow

Conclusion

The one-pot, three-component synthesis of imidazo[1,2-a]pyridine-2-carbonitriles from 2-aminopyridine is a powerful and versatile method for accessing a valuable class of heterocyclic compounds. Its inherent efficiency, high atom economy, and adaptability to modern sustainable technologies like microwave and ultrasound irradiation make it a preferred strategy in both academic and industrial settings. By understanding the core mechanism and the critical parameters that govern the reaction's outcome, researchers can effectively leverage this methodology to rapidly generate diverse molecular libraries for drug discovery and material science applications.

References

An In-Depth Technical Guide to the Formation of Imidazo[1,2-a]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents. This guide provides an in-depth technical analysis of the formation mechanism of a key derivative, Imidazo[1,2-a]pyridine-2-carbonitrile. Moving beyond simplistic procedural lists, this document elucidates the causal chemical principles, offers field-proven experimental protocols, and presents a comprehensive mechanistic understanding grounded in authoritative literature. The primary focus is on the classical and most direct synthetic route—the cyclocondensation of 2-aminopyridines with α-haloacetonitriles—providing researchers, scientists, and drug development professionals with a robust framework for synthesis, optimization, and troubleshooting.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that has garnered immense interest from the scientific community. Its unique structural and electronic properties make it an attractive scaffold for interacting with a diverse range of biological targets. This has led to its incorporation into numerous commercially successful drugs, including the anxiolytic Alpidem , the hypnotic agent Zolpidem , and the gastroprotective drug Zolimidine .[1]

The scaffold's value extends across a wide spectrum of therapeutic areas, with derivatives showing potent anticancer, antiviral, antibacterial, anti-inflammatory, and antituberculosis activities.[2][3] The ability to readily functionalize the core at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a versatile template in drug discovery campaigns. The 2-carbonitrile derivative, in particular, serves as a valuable synthetic intermediate, where the nitrile group can be further elaborated into other functional moieties such as amines, amides, or tetrazoles, expanding the accessible chemical space.

Core Synthesis: Mechanism of this compound Formation

While several methods exist for constructing the imidazo[1,2-a]pyridine core, including multicomponent strategies like the Groebke-Blackburn-Bienaymé reaction (GBBR), the most direct and classical pathway to the 2-carbonitrile derivative is the cyclocondensation reaction between a 2-aminopyridine and an α-haloacetonitrile, such as bromoacetonitrile. This reaction, a variant of the Tschitschibabin (or Chichibabin) cyclization, provides a reliable and high-yielding route to the target scaffold.

The mechanism proceeds through a well-defined, two-stage process: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization and aromatization sequence.

Mechanistic Steps

Stage 1: Intermolecular SN2 Alkylation

The reaction is initiated by the nucleophilic attack of the endocyclic (ring) nitrogen of 2-aminopyridine on the electrophilic α-carbon of the haloacetonitrile (e.g., bromoacetonitrile). The endocyclic nitrogen is a stronger nucleophile than the exocyclic amino group due to the delocalization of the lone pair of the amino group into the aromatic pyridine ring. This SN2 reaction displaces the halide ion (e.g., Br⁻) and forms a crucial N-alkylated intermediate, a 2-amino-1-(cyanomethyl)pyridin-1-ium salt.[4]

Stage 2: Intramolecular Cyclization and Aromatization

The second stage involves the deprotonation of the exocyclic amino group, often facilitated by a mild base or the solvent. This generates a neutral, but highly reactive, enamine-like intermediate. The newly nucleophilic nitrogen then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion. This 5-exo-dig cyclization forms a five-membered dihyro-imidazole ring fused to the pyridine core. A subsequent rapid tautomerization (prototropic shift) occurs to relieve ring strain and establish aromaticity, yielding the stable this compound product.

The overall transformation is a highly efficient cascade that builds the fused heterocyclic system in a single operational pot.

Visualization of the Reaction Mechanism

The logical flow from reactants to the final aromatic product via the key pyridinium intermediate is depicted below.

G cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_cyclization Cyclization & Aromatization cluster_product Final Product R1 2-Aminopyridine I1 Pyridinium Salt Intermediate (N-Alkylation Product) R1->I1  Stage 1:  SN2 Attack  (Endocyclic N) R2 Bromoacetonitrile (X-CH2-CN) R2->I1 C1 Intramolecular Nucleophilic Attack I1->C1  Stage 2:  Base-mediated  Deprotonation C2 Tautomerization (Aromatization) C1->C2 5-exo-dig Cyclization P1 Imidazo[1,2-a]pyridine- 2-carbonitrile C2->P1 Proton Shift

Caption: Mechanism of this compound Formation.

Experimental Protocol and Process Optimization

The following protocol represents a robust and reproducible method for the laboratory-scale synthesis of the target compound. It is designed as a self-validating system, with clear steps and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminopyridine≥98%Sigma-Aldrich
Bromoacetonitrile95%Sigma-AldrichLachrymator , handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificUsed as a mild base.
AcetoneACS GradeVWRAnhydrous recommended.
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.

Step-by-Step Synthesis Protocol

G setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node final_node final_node S1 1. Setup Combine 2-Aminopyridine (1.0 eq), NaHCO₃ (3.0 eq) in Acetone. S2 2. Reagent Addition Add Bromoacetonitrile (1.1 eq) dropwise at room temperature. S1->S2 S3 3. Reaction Stir mixture at reflux (approx. 56°C) for 4-6 hours. Monitor by TLC. S2->S3 S4 4. Quenching & Extraction Cool to RT, filter solids. Concentrate filtrate, add H₂O & EtOAc. Separate organic layer. S3->S4 S5 5. Washing Wash organic layer with brine, dry over Na₂SO₄. S4->S5 S6 6. Purification Concentrate and purify crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient). S5->S6 S7 7. Final Product Isolate pure Imidazo[1,2-a]pyridine- 2-carbonitrile as a solid. S6->S7

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (e.g., 10.0 mmol, 1.0 eq) and sodium bicarbonate (30.0 mmol, 3.0 eq). Add acetone (e.g., 50 mL) to form a suspension.

  • Reagent Addition: While stirring at room temperature, add bromoacetonitrile (11.0 mmol, 1.1 eq) dropwise to the suspension over 5 minutes. Caution: Bromoacetonitrile is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated chemical fume hood.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 2-aminopyridine starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the sodium bicarbonate and the sodium bromide byproduct. Wash the solids with a small amount of acetone.

  • Extraction: Concentrate the combined filtrate under reduced pressure. To the resulting crude residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound. Typical yields for this reaction are in the range of 70-90%.

Causality Behind Experimental Choices
  • Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the organic reactants while being compatible with the reaction conditions. Its boiling point allows for a moderate reflux temperature that drives the reaction to completion without causing degradation.

  • Base (Sodium Bicarbonate): A mild, inorganic base like NaHCO₃ is sufficient to neutralize the hydrobromic acid (HBr) that is formed during the reaction. Its use prevents the protonation of the starting 2-aminopyridine, which would render it non-nucleophilic. A strong base is not required and could lead to side reactions with the sensitive bromoacetonitrile reagent.

  • Stoichiometry: A slight excess of the haloacetonitrile (1.1 eq) ensures complete consumption of the limiting 2-aminopyridine. A larger excess of the base (3.0 eq) ensures the reaction medium remains basic throughout the process.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for both the initial SN2 reaction and the subsequent intramolecular cyclization, ensuring a reasonable reaction time.

Conclusion

The synthesis of this compound via the cyclocondensation of 2-aminopyridine and an α-haloacetonitrile remains a highly efficient, reliable, and mechanistically well-understood transformation. This guide has detailed the fundamental steps of this reaction, highlighting the key intermediates and the rationale behind the standard experimental choices. By providing a robust, step-by-step protocol, this document equips researchers in medicinal chemistry and drug development with the foundational knowledge required to confidently synthesize and further explore this privileged heterocyclic scaffold. A thorough understanding of this core mechanism is invaluable for troubleshooting, optimization, and the strategic design of novel therapeutic agents.

References

The Definitive Guide to X-ray Crystal Structure Analysis of Imidazo[1,2-a]pyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies and considerations for determining the X-ray crystal structure of imidazo[1,2-a]pyridine-2-carbonitrile derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of this important class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The addition of a carbonitrile group at the 2-position introduces unique electronic and steric properties that are critical to understanding molecular interactions and structure-activity relationships (SAR).

The Significance of Structural Elucidation for this compound Derivatives

Imidazo[1,2-a]pyridines exhibit a wide range of biological activities, including anticancer, antimycobacterial, and kinase inhibition.[2][3][4] The precise three-dimensional arrangement of atoms, as revealed by single-crystal X-ray diffraction (SCXRD), is paramount for understanding their mechanism of action, designing more potent and selective analogs, and securing intellectual property. SCXRD provides unequivocal data on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and structure-based drug design.[5]

The introduction of a carbonitrile moiety at the 2-position of the imidazo[1,2-a]pyridine core can significantly influence the molecule's properties. The nitrile group is a strong hydrogen bond acceptor and can participate in various non-covalent interactions, such as π-π stacking and C-H···N hydrogen bonds, which dictate the crystal packing and can influence solubility and bioavailability.[6]

From Synthesis to Single Crystals: A Strategic Workflow

The journey to a high-quality crystal structure begins with the synthesis of the target molecule and culminates in the growth of diffraction-quality single crystals. This process is often the most challenging aspect of structural analysis.[7]

Synthesis of this compound Derivatives

A variety of synthetic routes to imidazo[1,2-a]pyridines have been developed, often involving the condensation of 2-aminopyridines with α-haloketones or other suitable reagents.[8][9] For the synthesis of 2-carbonitrile derivatives, a common strategy involves the use of starting materials already containing the nitrile group or its precursor. One-pot multicomponent reactions have also emerged as an efficient method for generating these scaffolds.[10]

It is crucial to ensure high purity of the synthesized compound before attempting crystallization. Impurities can inhibit crystal nucleation and growth, leading to amorphous precipitates or poorly formed crystals. Standard purification techniques such as column chromatography and recrystallization are essential.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a bottleneck in the structure determination process.[11] A systematic approach to screening various crystallization conditions is necessary.

For small organic molecules like this compound derivatives, several classical methods are effective.[12]

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly, leading to an increase in concentration and subsequent crystal growth. The choice of solvent is critical and should be based on the solubility of the compound.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[13] A concentrated solution of the compound in a less volatile solvent is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Anti-solvent Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

In cases where classical methods fail, more advanced techniques can be employed.[7][14]

  • High-Throughput Screening: Automated systems can screen a wide range of crystallization conditions using minimal amounts of the compound.[11]

  • Crystalline Sponges: This method involves soaking the target molecule into a porous metal-organic framework (MOF) that acts as a crystalline host, inducing the guest molecule to order and allowing for X-ray diffraction analysis.[14]

Protocol 1: Vapor Diffusion Crystallization of an this compound Derivative

  • Preparation of the Sample Solution: Dissolve 1-5 mg of the purified compound in a small volume (0.1-0.5 mL) of a suitable solvent in which it is freely soluble (e.g., dichloromethane, chloroform, or ethyl acetate).

  • Setup of the Crystallization Chamber: Place the sample solution in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a specialized crystallization plate).

  • Addition of the Anti-solvent: Add a larger volume (1-5 mL) of a volatile anti-solvent (e.g., hexane, pentane, or diethyl ether) to the bottom of the larger container, ensuring it does not mix directly with the sample solution.

  • Incubation: Seal the container and leave it undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitoring: Monitor the setup for crystal growth over several days to weeks. High-quality crystals should appear as clear, well-defined geometric shapes.

X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

The Principles of Single-Crystal X-ray Diffraction

When a single crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern of spots. The positions and intensities of these diffracted spots are dependent on the arrangement of atoms in the crystal. By measuring this diffraction pattern as the crystal is rotated, a three-dimensional map of the electron density in the unit cell can be reconstructed.[5]

Experimental Workflow for Data Collection and Structure Solution

The following diagram illustrates the typical workflow for an SCXRD experiment.

scxrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure

Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 2: A Generalized Methodology for Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.[5] This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Interpreting the Crystal Structure: From Data to Insights

The final output of an SCXRD experiment is a set of crystallographic data that describes the atomic positions, bond lengths, angles, and intermolecular interactions.

Key Crystallographic Parameters

The following table summarizes important crystallographic parameters for a hypothetical this compound derivative.

ParameterValueDescription
Chemical FormulaC₁₀H₇N₃The elemental composition of the molecule.
Formula Weight169.19The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cThe space group provides a detailed description of the symmetry elements within the unit cell.
a, b, c (Å)8.123, 10.456, 9.876The dimensions of the unit cell.
α, β, γ (°)90, 109.45, 90The angles of the unit cell.
Volume (ų)792.1The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Analysis of Intermolecular Interactions

The crystal packing of this compound derivatives is often governed by a network of non-covalent interactions. These interactions are crucial for understanding the solid-state properties of the material and can provide insights into how the molecule might interact with a biological target.

  • Hydrogen Bonding: The nitrogen atoms of the imidazo[1,2-a]pyridine ring and the carbonitrile group are potential hydrogen bond acceptors.

  • π-π Stacking: The aromatic imidazo[1,2-a]pyridine ring system can participate in π-π stacking interactions, which are important for stabilizing the crystal structure.

  • C-H···π and C-H···N Interactions: These weaker hydrogen bonds also play a significant role in determining the overall crystal packing.[6][15]

The following diagram illustrates potential intermolecular interactions in the crystal lattice of an this compound derivative.

intermolecular_interactions cluster_interactions Intermolecular Interactions mol1 Imidazo[1,2-a]pyridine- 2-carbonitrile Molecule 1 mol2 Imidazo[1,2-a]pyridine- 2-carbonitrile Molecule 2 mol1->mol2 π-π Stacking mol3 Imidazo[1,2-a]pyridine- 2-carbonitrile Molecule 3 mol1->mol3 C-H···π mol2->mol3 Hydrogen Bonding h_bond Hydrogen Bonding (C-H···N) pi_stack π-π Stacking ch_pi C-H···π Interactions

Potential intermolecular interactions in the crystal lattice.

Conclusion: The Power of a Picture

The X-ray crystal structure of an this compound derivative provides a detailed, atomic-level "picture" of the molecule. This information is invaluable for rational drug design, understanding reaction mechanisms, and elucidating structure-activity relationships.[4][16] By combining careful synthesis, systematic crystallization screening, and precise X-ray diffraction analysis, researchers can unlock the structural secrets of this important class of compounds, paving the way for the development of new and improved therapeutics.

References

spectroscopic characterization of novel Imidazo[1,2-a]pyridine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Spectroscopic Characterization of Novel Imidazo[1,2-a]pyridine-2-carbonitriles

For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] The introduction of a carbonitrile group at the 2-position creates a unique electronic profile, enhancing the molecule's potential for targeted interactions and serving as a versatile synthetic handle. The unambiguous structural confirmation of these novel compounds is paramount for advancing drug discovery programs. This guide provides an in-depth, field-proven framework for the comprehensive spectroscopic characterization of Imidazo[1,2-a]pyridine-2-carbonitriles, ensuring the scientific integrity and validity of research findings. We will explore the causality behind experimental choices and demonstrate how an integrated spectroscopic workflow forms a self-validating system for structural elucidation.

The Strategic Importance of the Imidazo[1,2-a]pyridine-2-carbonitrile Core

The fusion of an imidazole and a pyridine ring creates a bicyclic aromatic system with a unique distribution of nitrogen atoms, making it an exceptional scaffold for engaging with biological targets.[1][6] This structure is present in marketed drugs like Zolpidem (insomnia) and Alpidem (anxiolytic).[2][4] The 2-carbonitrile (-C≡N) moiety is a potent electron-withdrawing group and a bioisostere for various functional groups. Its inclusion can modulate the pharmacokinetic properties of the parent molecule and provide a key interaction point (e.g., as a hydrogen bond acceptor) within a biological target. Therefore, the precise and unequivocal characterization of newly synthesized analogues is the foundational step upon which all subsequent biological and medicinal chemistry efforts are built.

Core Spectroscopic Techniques: An Integrated Approach

No single technique can definitively characterize a novel molecule. Instead, we rely on a confluence of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. We utilize both ¹H and ¹³C NMR to map out the complete structure.

Expertise & Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power for polar, aromatic systems. For less polar analogues, deuterated chloroform (CDCl₃) can be used. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Detailed Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the novel this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary, to guarantee a homogeneous solution for sharp, well-resolved signals.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several hundred to a few thousand scans, depending on sample concentration, using proton decoupling. A relaxation delay of 2-5 seconds is standard.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the solvent peak.

Interpretation of Spectra:

The Imidazo[1,2-a]pyridine ring system has a characteristic set of signals. The electron-withdrawing 2-carbonitrile group significantly influences the electronic environment, particularly deshielding adjacent protons and carbons.

  • ¹H NMR: The protons on the pyridine ring (H-5, H-6, H-7, H-8) typically appear in the aromatic region (δ 7.0–9.0 ppm). The H-5 proton is often the most deshielded (furthest downfield) due to its proximity to the bridgehead nitrogen. The proton at the 3-position (H-3) will also be significantly downfield.

  • ¹³C NMR: The carbon of the nitrile group (C≡N) exhibits a characteristic signal in the δ 115–120 ppm range. The carbons of the heterocyclic core appear between δ 110–150 ppm.[7][8] The carbon atom attached to the nitrile group (C-2) will be shifted accordingly.

Table 1: Typical NMR Data for the Imidazo[1,2-a]pyridine Core

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-~140-150
C3~8.0 - 8.5 (singlet)~110-120
C5~8.5 - 9.0 (doublet)~125-130
C6~7.0 - 7.5 (triplet)~112-118
C7~7.5 - 8.0 (triplet)~120-125
C8~7.6 - 8.2 (doublet)~115-120
C≡N-~115-120

Note: Exact shifts are highly dependent on substitution patterns.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this scaffold, it provides definitive evidence for the crucial carbonitrile group.

Expertise & Rationale: The nitrile group possesses a C≡N triple bond, which has a very characteristic, sharp, and strong absorption in a region of the IR spectrum that is often free from other signals (the "diagnostic region"). This makes its presence or absence unambiguous.

Detailed Experimental Protocol: FT-IR

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Scan: Collect the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Interpretation of Spectra:

The key is to look for characteristic absorption bands. The data should corroborate the functional groups inferred from the NMR and mass spectrometry data.

Table 2: Key FT-IR Vibrational Frequencies

Functional GroupWavenumber (ν, cm⁻¹)Intensity
Nitrile (C≡N) 2220 - 2250 Strong, Sharp
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C & C=N Stretch1450 - 1650Medium to Strong
C-N Stretch (Imidazole Ring)~1370 & ~1200Medium

The presence of a strong, sharp peak around 2230 cm⁻¹ is conclusive evidence for the nitrile functional group.[9][10] The bands in the 1450-1650 cm⁻¹ region confirm the aromatic nature of the heterocyclic core.[11][12]

Mass Spectrometry (MS): Molecular Weight and Integrity

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of data for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass with enough accuracy to determine the elemental composition.

Expertise & Rationale: Electrospray Ionization (ESI) is the preferred method for this class of molecules. The nitrogen atoms in the imidazo[1,2-a]pyridine core are basic and readily accept a proton in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺. This provides a clear and easily interpretable result for the molecular weight.

Detailed Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., 50-500 m/z).

  • High-Resolution Analysis (HRMS): For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a highly accurate mass measurement (typically to four decimal places).

Interpretation of Spectra:

The primary goal is to identify the molecular ion peak. For ESI in positive mode, this will be the [M+H]⁺ peak. The measured mass should correspond to the calculated mass of the expected molecular formula.

Table 3: Expected Mass Spectrometry Data

IonDescriptionExample: C₈H₅N₃ (MW = 143.15)
[M+H]⁺ Protonated Molecular Ion m/z = 144.056
[M+Na]⁺Sodium Adductm/z = 166.038
Fragmentation IonsResult from the breakdown of the molecule in the sourcee.g., Loss of HCN (m/z = 117.045)

The HRMS value must match the theoretical exact mass. For C₈H₅N₃, the theoretical mass of the [M+H]⁺ ion (C₈H₆N₃⁺) is 144.0556. An experimental value of 144.0558 would confirm this elemental composition.[8][13][14]

UV-Visible (UV-Vis) Spectroscopy: Electronic Properties

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule.

Expertise & Rationale: Imidazo[1,2-a]pyridines are aromatic and typically display strong absorptions in the UV region corresponding to π→π* transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents.

Detailed Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a very dilute solution (micromolar concentration) of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blank Correction: Record a baseline spectrum using a cuvette filled only with the solvent.

  • Sample Analysis: Record the absorption spectrum of the sample solution, typically from 200 to 500 nm.

Interpretation of Spectra:

These compounds typically show multiple absorption bands. The high-energy bands below ~280 nm can be attributed to π→π* transitions within the heterocyclic system, while longer wavelength absorptions (>300 nm) often involve intramolecular charge-transfer (ICT) character, influenced by substituents.[15][16]

Table 4: Typical UV-Vis Absorption Data

Transition TypeTypical λ_max Range (nm)
π→π250 - 280
π→π / ICT310 - 350

The Self-Validating Workflow: Integrating the Data

The true power of this characterization process lies in the synthesis of all data points. Each result must be consistent with the others to build an unshakeable structural assignment. This integrated workflow is a self-validating system.

G cluster_exp Experimental Analysis cluster_data Data Interpretation NMR NMR (¹H, ¹³C) Framework C-H Framework Connectivity NMR->Framework FTIR FT-IR FuncGroups Functional Groups (-C≡N, Aromatic) FTIR->FuncGroups MS Mass Spec (HRMS) MolFormula Molecular Formula (Exact Mass) MS->MolFormula UV UV-Vis PiSystem Conjugated π-System UV->PiSystem ProposedStructure Proposed Structure Framework->ProposedStructure FuncGroups->ProposedStructure MolFormula->ProposedStructure Validation Validation Check PiSystem->Validation Corroboration ProposedStructure->Validation Validation->NMR Inconsistent (Re-evaluate) FinalStructure Confirmed Structure Validation->FinalStructure Consistent

Caption: Integrated workflow for spectroscopic validation.

Workflow Logic:

  • Propose Structure: NMR provides the core carbon-hydrogen framework.

  • Validate with MS: The molecular formula derived from HRMS must match the proposed structure from NMR. If it doesn't, the initial interpretation is flawed.

  • Validate with FT-IR: The functional groups identified by FT-IR (especially the C≡N stretch) must be present in the proposed structure.

  • Corroborate with UV-Vis: The observed electronic transitions should be consistent with the conjugated system of the proposed structure.

  • Confirmation: When all data sets converge and are mutually consistent, the structure is confirmed with a high degree of confidence.

Conclusion

The is a systematic process that relies on the integration of multiple analytical techniques. The unambiguous identification of the C-H framework by NMR, the confirmation of the nitrile functional group by FT-IR, the determination of the exact molecular formula by HRMS, and the analysis of the electronic system by UV-Vis collectively form a robust, self-validating methodology. Adherence to this comprehensive workflow ensures the scientific rigor required to advance these promising molecules in the drug discovery and development pipeline.

References

Core Photophysical Principles of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photophysical Properties of Imidazo[1,2-a]pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the photophysical properties of the Imidazo[1,2-a]pyridine scaffold, with a specific focus on the 2-carbonitrile derivative. As a versatile heterocyclic compound, Imidazo[1,2-a]pyridine and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their wide-ranging biological activities and unique optical characteristics.[1][2][3] Their intrinsic fluorescence makes them exceptional candidates for the development of advanced fluorescent probes, chemical sensors, and agents for bioimaging.[3][4][5][6][7]

The fluorescence of Imidazo[1,2-a]pyridine derivatives originates from their π-conjugated bicyclic structure.[1] Upon absorption of photons, electrons are promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), typically corresponding to a π-π* transition. The subsequent relaxation of these excited electrons back to the ground state results in the emission of light, a process known as fluorescence.

Absorption and Emission Characteristics

Imidazo[1,2-a]pyridine derivatives characteristically display strong absorption in the UV-visible region and exhibit intense fluorescence, often in the blue-violet part of the electromagnetic spectrum.[1][8] The precise wavelengths of maximum absorption (λ_abs) and emission (λ_em) are highly sensitive to the nature and position of substituents on the heterocyclic core. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally enhance fluorescence intensity, whereas electron-withdrawing groups (like the -CN in the topic compound) can lead to less intense emissions.[1]

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9][10] A high quantum yield is a desirable trait for applications such as bioimaging and sensing. The Imidazo[1,2-a]pyridine scaffold is known for its capacity to form derivatives with excellent quantum yields, which can range from 5% to over 60% depending on the substitution and environment.[1][3]

Environmental Sensitivity: Solvatochromism

Many Imidazo[1,2-a]pyridine derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. For related structures like benzo[11][12]imidazo[1,2-a]pyrimidine-3-carbonitriles, a positive emission solvatochromism is observed, meaning the emission wavelength shifts to longer wavelengths (a red shift) as solvent polarity increases.[13] This property is invaluable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within a cell.

Stokes Shift

The Stokes shift is the difference in wavelength between the positions of the absorption and emission maxima. A large Stokes shift is highly advantageous in fluorescence applications as it minimizes spectral overlap between excitation and emission light, thereby reducing self-absorption and improving signal-to-noise ratios. Imidazo[1,2-a]pyridine derivatives are known to have broad Stokes shifts, with values for some related compounds reaching up to 180 nm.[3][13]

Fluorescence Lifetime (τ_F)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore that can also be influenced by its environment. For a series of related benzo[11][12]imidazo[1,2-a]pyrimidine-3-carbonitriles, fluorescence lifetimes were found to range from 1.59 ns to 8.78 ns.[13]

Summary of Photophysical Data

The table below summarizes typical photophysical properties for representative Imidazo[1,2-a]pyridine derivatives, providing a comparative baseline for researchers working with the 2-carbonitrile variant.

PropertyTypical Range/ValueSignificance
λ_abs (nm) 250 - 350Wavelength of maximum light absorption.
λ_em (nm) 430 - 520Wavelength of maximum fluorescence emission (often in the blue region).[3]
Quantum Yield (Φ_F) 0.05 - 0.61+Efficiency of light emission; higher values are better for imaging.[1][3]
Stokes Shift (nm) 80 - 180Separation of absorption and emission peaks; large values reduce interference.[3][13]
Lifetime (τ_F) (ns) 1.5 - 9.0Duration of the excited state; useful for advanced imaging techniques.[13]

Visualizing the Photophysical Processes

To better understand the underlying mechanisms of fluorescence, a Jablonski diagram is provided. This diagram illustrates the electronic transitions that occur during absorption and emission.

Jablonski cluster_0 Electronic States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) s0_0 s1_2 s0_0->s1_2 Absorption s0_1 s0_2 s1_0 s1_0->s0_1 Fluorescence s1_0->s0_2 Internal Conversion t1_0 s1_0->t1_0 Intersystem Crossing (ISC) s1_1 s1_2->s1_0 Vibrational Relaxation t1_1 Workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis cluster_calc 4. Calculation prep_solutions Prepare Dilution Series (Sample & Standard) measure_abs Measure Absorbance at λ_ex for all solutions prep_solutions->measure_abs choose_std Select Appropriate Fluorescence Standard choose_std->prep_solutions measure_fluor Record Corrected Emission Spectra measure_abs->measure_fluor integrate Integrate Area Under Each Emission Spectrum measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Calculate Gradient (Slope) for Sample & Standard plot->gradient calc_qy Calculate Sample QY Using Comparative Formula gradient->calc_qy

References

An In-depth Technical Guide to Exploring the Chemical Space of Imidazo[1,2-a]pyridine-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its "privileged" structural nature, enabling interaction with a wide array of biological targets. This guide provides an in-depth exploration of the chemical space surrounding imidazo[1,2-a]pyridine-2-carbonitrile analogs, a subclass that has demonstrated considerable therapeutic potential. We will dissect synthetic methodologies, delve into structure-activity relationships (SAR), and illuminate the mechanisms underpinning their diverse biological activities, with a particular focus on their roles as kinase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide the design and synthesis of novel therapeutic agents based on this versatile core.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine ring system, a bicyclic 5-6 fused heterocycle with a bridgehead nitrogen atom, is a cornerstone in the development of numerous therapeutic agents. Its structural rigidity, coupled with the capacity for extensive functionalization, allows for the precise spatial orientation of pharmacophoric groups, making it an ideal scaffold for targeting various enzymes and receptors. Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) feature this core, underscoring its therapeutic relevance and druggability. The introduction of a carbonitrile group at the 2-position not only influences the electronic properties of the scaffold but also serves as a versatile chemical handle for further derivatization, opening up a vast chemical space for exploration.

Navigating the Synthetic Landscape

The construction of the imidazo[1,2-a]pyridine core is well-established, with several robust synthetic strategies available. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis: Condensation Reactions

The most traditional and widely used method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. This approach is valued for its simplicity and the broad availability of reactants.

A catalyst-free version of this condensation can be achieved using eco-friendly techniques, for example, by performing the reaction in a high-boiling solvent like DMF at room temperature in the presence of a base such as potassium carbonate.

Modern Approaches: Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools in medicinal chemistry for rapidly generating molecular diversity. For the imidazo[1,2-a]pyridine scaffold, the Groebke-Blackburn-Bienaymé (GBB) reaction is particularly noteworthy. This three-component reaction (3CR) involves an aminopyridine, an aldehyde, and an isocyanide, yielding 3-aminoimidazo[1,2-a]pyridines in a single, atom-economical step.

The GBB reaction's products can serve as versatile intermediates. For instance, they can be used as the acid component in a subsequent Ugi four-component reaction (4CR), creating a tandem GBB-Ugi workflow. This powerful combination allows for the introduction of four points of diversity, enabling the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine core.

Figure 1: Tandem GBB-Ugi reaction workflow.

Protocol 1: General Procedure for the Tandem GBB-Ugi Synthesis
  • Stage 1: Groebke-Blackburn-Bienaymé Reaction

    • To a solution of the 2-aminopyridine (1.0 eq) and aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or DMF), add a catalytic amount of an acid catalyst (e.g., HClO₄ or Sc(OTf)₃).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the isocyanide (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 24 hours.

    • Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The crude product, a 3-amino-imidazo[1,2-a]pyridine derivative, can be purified by column chromatography or used directly in the next step.

  • Stage 2: Ugi Reaction

    • The purified GBB product (1.0 eq) is dissolved in a polar aprotic solvent such as DMF.

    • To this solution, add the second aldehyde (1.0 eq), a carboxylic acid (1.0 eq), and the second isocyanide (1.0 eq).

    • The reaction mixture is stirred at room temperature for 24-48 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

    • The final peptidomimetic product is purified by column chromatography.

Self-Validating System Insight: The success of this tandem approach relies on the high efficiency and functional group tolerance of both MCRs. The purity of the intermediate GBB product is crucial; impurities can interfere with the subsequent Ugi reaction. The choice of solvent and catalyst in the GBB step can be optimized to maximize yield and minimize side reactions. For instance, using catalytic HClO₄ in DMF at room temperature has been shown to be effective.

Exploring the Chemical Space: Structure-Activity Relationships (SAR)

The imidazo[1,2-a]pyridine scaffold offers multiple positions for substitution (C2, C3, C5, C6, C7, C8), allowing for fine-tuning of its physicochemical and pharmacological properties. The 2-carbonitrile group serves as a key anchor and point of interaction for many biological targets.

PositionSubstituent TypeGeneral Effect on Biological Activity
C2 Cyano (CN) groupOften acts as a hydrogen bond acceptor. Essential for certain kinase interactions.
C3 Aryl, HeteroarylSignificantly modulates activity. Substitution on the aryl ring (e.g., with halogens, methoxy groups) fine-tunes potency and selectivity.
C5 Small alkyl, alkoxyCan influence steric interactions within the binding pocket.
C6 Electron-donating/withdrawing groupsModulates the electronic properties of the core, affecting binding affinity and ADME properties.
C7 Aryl, HeteroarylCan provide additional interaction points with the target protein, enhancing potency.
C8 Fluoro (F) groupCan act as a bioisosteric replacement for a nitrogen atom, altering physicochemical properties while maintaining biological activity.

Causality Behind Choices: The exploration of different aryl groups at the C3 and C7 positions is a common strategy. This is because these positions often extend into solvent-exposed regions of a protein's active site, allowing for the introduction of larger, more complex functional groups to pick up additional binding interactions. For example, in the development of c-Met inhibitors, a 1-methylpyrazole group was found to be optimal for reaching into the solvent-exposed region.

Key Biological Activities and Mechanisms of Action

This compound analogs have demonstrated a broad spectrum of biological activities, with anticancer and kinase inhibitory effects being the most prominent.

Kinase Inhibition

This class of compounds has yielded potent inhibitors of several key kinases implicated in cancer and other diseases.

  • PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent dual PI3K/mTOR inhibitors. For instance, compound 15a from a reported series was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and oral bioavailability.

  • Akt Inhibition: As a central node in the PI3K pathway, Akt is a prime target for cancer therapy. Imidazo[1,2-a]pyridine-based peptidomimetics have been designed to mimic the Akt substrate consensus sequence, leading to potent and selective inhibitors. Compound 11 from one such study inhibits Akt isoforms in the sub-micromolar range.

  • c-Met Inhibition: The c-Met receptor tyrosine kinase is another crucial target in oncology. Bioisosteric replacement strategies have been employed to design novel imidazo[1,2-a]pyridine derivatives as c-Met inhibitors. Compound 22e was identified as a potent and selective c-Met inhibitor that significantly inhibited tumor growth in vivo.

  • Nek2 Inhibition: Nek2 is a kinase involved in cell cycle regulation and is often overexpressed in tumors. A series of imidazo[1,2-a]pyridine derivatives were designed as Nek2 inhibitors, with compound 28e showing excellent proliferation inhibitory activity against gastric cancer cells with an IC₅₀ of 38 nM.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates IP_Analog Imidazo[1,2-a]pyridine Analog IP_Analog->PI3K Inhibits IP_Analog->mTORC1 Inhibits caption Inhibition of the PI3K/Akt/mTOR pathway.

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway.

Anticancer Activity

Beyond specific kinase inhibition, these analogs induce anticancer effects through various cellular mechanisms.

  • Induction of Apoptosis: Treatment of cancer cell lines, such as melanoma and cervical cancer cells, with imidazo[1,2-a]pyridine derivatives has been shown to induce apoptosis. This is often characterized by the increased expression of pro-apoptotic proteins like Bax and active caspase-9.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase. This arrest prevents cancer cells from dividing and proliferating. The mechanism often involves the upregulation of cell cycle inhibitors like p53 and p21.

  • Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer progression. Some imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory properties by modulating signaling pathways such as STAT3/NF-κB. This dual anti-inflammatory and cytotoxic activity makes them particularly interesting as anticancer agents.

Protocol 2: Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of this compound analogs on cancer cells.

    • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours. The incubation time is critical and should be optimized for the specific cell line and compound.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Physicochemical and Optical Properties

A fascinating aspect of the imidazo[1,2-a]pyridine scaffold is its intrinsic fluorescence. The π-conjugated bicyclic structure gives rise to fluorescence emissions, typically in the blue light region.

  • Substituent Effects: The fluorescent properties are highly dependent on the substitution pattern.

    • Electron-donating groups (e.g., -NH₂, -N(CH₃)₂) generally enhance fluorescence intensity and can cause a red shift in the emission wavelength.

    • Electron-withdrawing groups (e.g., -NO₂) tend to quench or reduce fluorescence.

    • Aryl or naphthyl groups at the C2 position can increase the fluorescence quantum yield through extended conjugation.

This inherent fluorescence is not merely a chemical curiosity; it opens up applications for these compounds as biological probes, biomarkers for cellular imaging (e.g., for hypoxic tumor cells), and chemosensors.

Advanced Lead Optimization: Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by exchanging one atom or group for another with similar physicochemical properties. This can improve potency, selectivity, and ADME/Tox profiles. In the context of imidazo[1,2-a]pyridines, this has been effectively demonstrated. For example, an 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine in a GABAA receptor modulator. The fluorine atom at the 8-position mimics the nitrogen atom of the pyrimidine ring, resulting in a compound with similar physicochemical properties and retained biological activity. This strategy is a testament to the versatility of the scaffold and a key tool for navigating intellectual property landscapes and overcoming development hurdles.

Figure 3: Bioisosteric replacement concept.

Conclusion and Future Perspectives

The this compound core represents a highly fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility, particularly through efficient multicomponent reactions, allows for the rapid exploration of a vast and diverse chemical space. The profound activity of these analogs as potent and often selective kinase inhibitors highlights their potential in oncology and beyond.

Future research should focus on:

  • Expanding the diversity of MCR inputs to access novel and more complex molecular architectures.

  • Employing structure-based drug design using co-crystal structures to guide the rational design of next-generation inhibitors with improved potency and selectivity.

  • Further investigating the polypharmacology of these compounds to identify potential multi-targeting agents for complex diseases.

  • Leveraging their fluorescent properties to develop theranostic agents that combine therapeutic action with diagnostic imaging.

The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon, paving the way for the development of new and effective treatments for some of the most challenging human diseases.

Methodological & Application

The Versatility of Imidazo[1,2-a]pyridine-2-carbonitrile: A Detailed Guide to its Application as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Fluorophore

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2][3][4][5] This fused heterocyclic system, with its inherent fluorescence and structural rigidity, provides an excellent foundation for the design of sensitive and selective fluorescent probes.[1][6] Among its many derivatives, Imidazo[1,2-a]pyridine-2-carbonitrile stands out as a particularly versatile core for developing probes for a wide range of analytes and biological applications. This guide provides an in-depth exploration of the application of this compound and its derivatives as fluorescent probes, offering detailed protocols for researchers, scientists, and drug development professionals.

The core structure of this compound offers several advantages. The π-conjugated bicyclic system is responsible for its intrinsic fluorescence, with emission typically in the blue to violet region of the electromagnetic spectrum.[7] The electronic properties of this scaffold can be finely tuned through substituent modifications, allowing for the rational design of probes with specific photophysical characteristics.[7] For instance, the introduction of electron-donating groups can enhance fluorescence intensity, while strategic placement of chelating moieties can induce fluorescence changes upon binding to specific metal ions.[7][8]

This application note will delve into the fundamental principles governing the fluorescence of this compound-based probes and provide detailed, field-proven protocols for their use in detecting metal ions, pH variations, and for bioimaging applications.

Core Principles: Understanding the Fluorescence Mechanisms

The efficacy of this compound based probes lies in their ability to translate a specific molecular recognition event into a measurable change in their fluorescence properties. Several photophysical mechanisms are commonly exploited in the design of these probes:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is linked to a recognition unit that can act as an electron donor or acceptor. In the "off" state, PET quenches the fluorescence. Upon binding of the analyte to the recognition unit, the PET process is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT probes typically consist of an electron-donating and an electron-accepting moiety connected by a π-conjugated system. The binding of an analyte can alter the electronic distribution within the molecule, leading to a shift in the emission wavelength. This ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, is highly desirable as it allows for self-calibration and minimizes the influence of external factors.

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based probes undergo a rapid proton transfer in the excited state, leading to a large Stokes shift. The presence of an analyte can interfere with this process, causing a change in the fluorescence emission.[9]

These mechanisms form the basis for the rational design of probes with high sensitivity and selectivity for their target analytes.

cluster_Probe This compound Core cluster_Mechanisms Fluorescence Sensing Mechanisms cluster_Applications Applications Core Imidazo[1,2-a] pyridine-2-carbonitrile PET Photoinduced Electron Transfer (PET) Core->PET Functionalization leads to ICT Intramolecular Charge Transfer (ICT) Core->ICT Functionalization leads to ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Core->ESIPT Functionalization leads to Metal Metal Ion Detection PET->Metal e.g., Quenching by Paramagnetic Ions pH pH Sensing ICT->pH e.g., Protonation alters Electron Distribution Bioimaging Bioimaging ESIPT->Bioimaging e.g., Probing Microenvironments

Figure 1: Conceptual overview of this compound as a versatile fluorescent probe platform.

Photophysical Properties

The photophysical properties of this compound and its derivatives are highly dependent on their chemical structure and the surrounding environment. The table below summarizes key photophysical parameters for representative probes.

Probe DerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)Target AnalyteReference
Unsubstituted Imidazo[1,2-a]pyridine~370~370-4500.57 (in ethanol)-[10]
Fused Imidazopyridine (for Fe³⁺/Hg²⁺)365460-Fe³⁺, Hg²⁺[11]
Xanthene-functionalized (for Hg²⁺)505580-Hg²⁺[8]
Ratiometric pH probe402 (acidic), 350 (basic)520 (acidic), 450 (basic)-pH[12]

Note: The exact excitation and emission maxima, as well as quantum yields, can vary significantly based on the specific substituents and the solvent used. It is crucial to experimentally determine these parameters for each new probe and experimental condition.

Application Notes & Protocols

This section provides detailed protocols for the application of this compound-based fluorescent probes in various research areas.

Detection of Metal Ions: A Protocol for Fe³⁺ and Hg²⁺ Sensing

Certain derivatives of Imidazo[1,2-a]pyridine have been shown to be highly selective and sensitive probes for heavy metal ions like Fe³⁺ and Hg²⁺.[11][13][14] The sensing mechanism often involves chelation of the metal ion by specific functional groups on the probe, leading to a change in its fluorescence properties. For example, a fused imidazopyridine compound has been reported to exhibit a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺.[11]

Materials:

  • Imidazo[1,2-a]pyridine-based metal ion probe (e.g., a fused imidazopyridine derivative)

  • Stock solution of the probe (1.0 mM in DMSO)

  • Stock solutions of various metal ions (e.g., FeCl₃, HgCl₂) at 10.0 mM in deionized water

  • Buffer solution (e.g., HEPES buffer, pH 7.4)

  • Solvent mixture (e.g., H₂O:EtOH, 8:2, v/v)

  • Fluorometer

Protocol:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe at a final concentration of 1.0 μM in the desired solvent mixture (e.g., H₂O:EtOH, 8:2, v/v).[11]

  • Preparation of Metal Ion Solutions: Prepare a series of dilutions of the metal ion stock solutions in the same solvent mixture.

  • Fluorescence Measurement:

    • To a cuvette containing the probe solution, add a specific amount of the metal ion solution.

    • Mix thoroughly and incubate for a predetermined time (e.g., 30 minutes) to allow for the binding to reach equilibrium.[8]

    • Record the fluorescence emission spectrum using the appropriate excitation wavelength for the probe.

    • Repeat the measurement for different concentrations of the metal ion to generate a calibration curve.

  • Selectivity Test: To assess the selectivity of the probe, perform the same fluorescence measurement in the presence of other potentially interfering metal ions at the same concentration.

A Prepare 1.0 µM Probe Solution C Mix Probe and Metal Ion Solution A->C B Prepare Metal Ion Dilutions B->C D Incubate (e.g., 30 min) C->D E Record Fluorescence Spectrum D->E F Generate Calibration Curve E->F

Figure 2: Workflow for the detection of metal ions using an Imidazo[1,2-a]pyridine-based fluorescent probe.

Ratiometric pH Sensing

Imidazo[1,2-a]pyridine derivatives can be designed to act as ratiometric pH probes, which is particularly advantageous for intracellular pH measurements as it minimizes the effects of probe concentration, photobleaching, and instrument settings.[12] These probes typically exhibit two distinct emission bands that respond differently to changes in pH.

Materials:

  • Imidazo[1,2-a]pyridine-based ratiometric pH probe

  • Stock solution of the probe (1.0 mM in DMSO)

  • Buffer solutions with a range of pH values (e.g., pH 2.2 to 6.5)

  • Fluorometer

Protocol:

  • Preparation of Probe Solution: Prepare a working solution of the pH probe at a final concentration of 10 μM in a suitable solvent system (e.g., H₂O/DMSO, V/V = 4/1).[12]

  • pH Titration:

    • To a series of cuvettes, add the probe solution.

    • Adjust the pH of each solution to a specific value using the prepared buffer solutions.

    • Record the fluorescence emission spectrum for each pH value using an appropriate excitation wavelength.

  • Data Analysis:

    • Determine the fluorescence intensities at the two emission maxima for each pH value.

    • Calculate the ratio of the two intensities (I₁/I₂) and plot it against the pH to generate a calibration curve.

Bioimaging in Living Cells

The low cytotoxicity and good cell permeability of many Imidazo[1,2-a]pyridine derivatives make them excellent candidates for live-cell imaging.[8] They can be used to visualize specific cellular compartments or to monitor intracellular analyte concentrations.

Materials:

  • Imidazo[1,2-a]pyridine-based fluorescent probe for bioimaging

  • Stock solution of the probe (1.0 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells (e.g., HeLa cells) cultured on coverslips or in imaging dishes

  • Confocal microscope

Protocol:

  • Cell Culture: Culture the cells to an appropriate confluency on coverslips or in imaging dishes.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescent probe at a suitable concentration (e.g., 1-10 μM) in cell culture medium for a specific duration (e.g., 30 minutes) at 37°C. The optimal concentration and incubation time should be determined experimentally.

  • Washing: Wash the cells with PBS to remove any excess probe.

  • Imaging:

    • Mount the coverslip on a microscope slide or place the imaging dish on the microscope stage.

    • Image the cells using a confocal microscope with the appropriate laser line for excitation and emission filter for the probe.

    • Acquire images at different time points to monitor dynamic processes if required.

A Culture Cells on Coverslips/Dishes B Wash Cells with PBS A->B C Incubate with Probe (e.g., 1-10 µM, 30 min) B->C D Wash Cells with PBS C->D E Mount and Image with Confocal Microscope D->E

Figure 3: General workflow for live-cell imaging using an Imidazo[1,2-a]pyridine-based fluorescent probe.

Trustworthiness and Self-Validation

The reliability of experimental results obtained using these fluorescent probes is paramount. To ensure trustworthiness, the following self-validating practices are recommended:

  • Control Experiments: Always perform control experiments, including unstained cells (to assess autofluorescence), cells treated with the vehicle (e.g., DMSO) alone, and positive/negative controls for the analyte of interest.

  • Calibration: For quantitative measurements, it is essential to perform a careful calibration of the probe's response in a cell-free system before applying it to cellular studies.

  • Cytotoxicity Assays: Before conducting extensive live-cell imaging experiments, perform cytotoxicity assays (e.g., MTT assay) to ensure that the probe concentration and incubation time used are not detrimental to cell health.

Conclusion and Future Perspectives

This compound and its derivatives represent a powerful and versatile class of fluorescent probes with broad applications in chemistry, biology, and medicine. Their tunable photophysical properties, coupled with their often low cytotoxicity and good cell permeability, make them invaluable tools for sensing and imaging. The protocols provided in this guide offer a solid foundation for researchers to begin exploring the potential of these fascinating molecules.

Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as probes that can be used for in vivo imaging. The design of multi-analyte probes and probes that can be activated by specific enzymes will further expand the utility of the Imidazo[1,2-a]pyridine scaffold in understanding complex biological processes and in the development of new diagnostic and therapeutic agents.

References

Application Note: A Protocol for the Synthesis of Novel Kinase Inhibitors via C-N Cross-Coupling of the Imidazo[1,2-a]pyridine-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to purines and its ability to engage in key interactions with biological targets.[1][2][3] This application note provides a detailed, two-part synthetic protocol for researchers and drug development professionals focused on creating novel kinase inhibitors. Part I details a robust method for synthesizing the key intermediate, 3-bromo-imidazo[1,2-a]pyridine-2-carbonitrile. Part II describes the subsequent elaboration of this intermediate into a diverse library of potential kinase inhibitors via a ligand-free, copper-catalyzed Ullmann-type C-N cross-coupling reaction.[4] The causality behind experimental choices, detailed step-by-step methodologies, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, the development of small-molecule kinase inhibitors remains a primary focus of modern drug discovery. The Imidazo[1,2-a]pyridine core is an aromatic heterocyclic system that has proven to be a highly versatile scaffold for this purpose.[6][7] Its unique structure allows it to function as a bioisostere of purine, enabling it to bind effectively within the ATP-binding pocket of various kinases.[8] Marketed drugs such as Zolpidem and Alpidem demonstrate the pharmaceutical value of this scaffold.[6][9]

This guide focuses on the synthesis of kinase inhibitors starting from the Imidazo[1,2-a]pyridine-2-carbonitrile framework. The nitrile group at the C2 position is a valuable synthetic handle and an electron-withdrawing group that can influence the molecule's electronic properties and binding affinity. The overall strategy involves the initial construction of a halogenated imidazo[1,2-a]pyridine core, which is then diversified through a robust C-N cross-coupling reaction to install various amine side chains—a common feature in potent kinase inhibitors.

Overall Synthetic Workflow

The protocol is divided into two primary stages: the synthesis of a key functionalized intermediate and its subsequent diversification. This approach allows for a divergent synthesis strategy, where a common intermediate can be used to generate a large library of final compounds for structure-activity relationship (SAR) studies.

G cluster_0 PART I: Intermediate Synthesis cluster_1 PART II: Diversification via Ullmann Coupling A 2-Aminopyridine C This compound A->C Condensation B 2-Cyano-2-bromoacetophenone B->C E 3-Bromo-imidazo[1,2-a]pyridine- 2-carbonitrile (Key Intermediate) C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E G Final Kinase Inhibitor Library E->G Copper-Catalyzed Ullmann C-N Coupling F Diverse Primary/ Secondary Amines (R-NHR') F->G

Figure 1: High-level workflow for the synthesis of the kinase inhibitor library.

PART I: Synthesis of the Key Intermediate: 3-Bromo-imidazo[1,2-a]pyridine-2-carbonitrile

This section details the preparation of the core scaffold, which is functionalized with a bromine atom at the C3 position. This bromine serves as the reactive handle for the subsequent cross-coupling reaction. The synthesis proceeds in two main steps: cyclocondensation to form the imidazopyridine ring, followed by regioselective bromination.

Protocol I-A: Synthesis of 2-Phenylthis compound

The classical synthesis of the imidazo[1,2-a]pyridine ring involves the condensation of a 2-aminopyridine with an α-haloketone.[9] This step builds the core heterocyclic system.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
2-AminopyridineC₅H₆N₂94.12Sigma-AldrichCorrosive, handle with care.
2-BromoacetophenoneC₈H₇BrO199.04Sigma-AldrichLachrymator. Use in a fume hood.
Sodium BicarbonateNaHCO₃84.01Fisher Scientific
Ethanol (EtOH)C₂H₅OH46.07VWRAnhydrous
Diethyl Ether(C₂H₅)₂O74.12VWRFor washing

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (10.0 g, 106.3 mmol) and anhydrous ethanol (100 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add sodium bicarbonate (8.93 g, 106.3 mmol) to the solution, followed by the dropwise addition of 2-bromoacetophenone (21.16 g, 106.3 mmol) over 15 minutes.

    • Rationale: Sodium bicarbonate acts as a mild base to neutralize the HBr generated during the initial alkylation and subsequent cyclization, driving the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Isolation: Filter the solid precipitate and wash it sequentially with cold water (50 mL) and cold diethyl ether (50 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting solid under vacuum to yield 2-phenylimidazo[1,2-a]pyridine.

  • Cyanation (Not detailed): The conversion of the 2-phenyl group to a 2-carbonitrile can be achieved through various advanced synthetic methods, such as Sandmeyer reaction on an amino-substituted precursor or palladium-catalyzed cyanation of a halogenated precursor. For this protocol, we assume the starting material is the commercially available or previously synthesized 2-phenylimidazo[1,2-a]pyridine, which will be brominated next. A more direct route involves using a reagent like 2-bromo-3-oxopropanenitrile if available.

Protocol I-B: Regioselective Bromination at the C3 Position

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this regioselective bromination.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
2-Phenylimidazo[1,2-a]pyridineC₁₃H₁₀N₂194.23Synthesized above
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Sigma-AldrichLight sensitive, corrosive.
Acetonitrile (ACN)CH₃CN41.05VWRAnhydrous

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 2-phenylimidazo[1,2-a]pyridine (5.0 g, 25.7 mmol) in anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add N-Bromosuccinimide (4.58 g, 25.7 mmol) portion-wise to the solution at room temperature over 10 minutes.

    • Rationale: NBS is a convenient and safe source of electrophilic bromine (Br+). The reaction proceeds via an electrophilic aromatic substitution mechanism, with the electron-rich C3 position preferentially attacking the bromine atom of NBS.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water. A precipitate will form.

  • Isolation and Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-bromo-2-phenylimidazo[1,2-a]pyridine . (This intermediate is then assumed to be converted to the 2-carbonitrile for the next step, or a direct synthesis of the brominated carbonitrile is performed).

PART II: Diversification via Copper-Catalyzed Ullmann C-N Coupling

The Ullmann condensation is a powerful copper-catalyzed cross-coupling reaction for forming carbon-heteroatom bonds.[10] Modern protocols often use soluble copper salts and can proceed without specialized ligands, making the reaction more accessible and robust.[4] This protocol describes the coupling of the 3-bromo intermediate with a variety of primary and secondary amines to generate the final inhibitor library.

G cluster_0 Ullmann Coupling Mechanism A Cu(I) Catalyst C [Cu(I)NR₂] Complex A->C + R₂NH - H⁺ B Amine (R₂NH) B->C E Oxidative Addition Transition State C->E + Ar-Br D 3-Bromo-Imidazopyridine (Ar-Br) D->E F Coupled Product (Ar-NR₂) E->F Reductive Elimination G Cu(I)Br E->G

Figure 2: Simplified mechanism for the copper-catalyzed Ullmann C-N coupling.

Protocol II-A: General Procedure for Ullmann C-N Coupling

This general procedure can be adapted for a wide range of amine coupling partners.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
3-Bromo-imidazo[1,2-a]pyridine-2-carbonitrileC₁₂H₆BrN₃272.10From Part IKey Intermediate
Amine (e.g., Morpholine)C₄H₉NO87.12Sigma-AldrichDiverse amines can be used.
Copper(I) Iodide (CuI)CuI190.45Sigma-AldrichCatalyst.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificBase.
Dimethylformamide (DMF)C₃H₇NO73.09VWRAnhydrous, high-boiling solvent.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-imidazo[1,2-a]pyridine-2-carbonitrile (272 mg, 1.0 mmol), Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%), and Potassium Carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the desired amine (e.g., morpholine, 1.2 mmol) followed by anhydrous DMF (5 mL) via syringe.

    • Rationale: The reaction is performed under an inert atmosphere to prevent the oxidation of the Cu(I) catalyst. K₂CO₃ is a crucial inorganic base that facilitates the deprotonation of the amine and the overall catalytic cycle. DMF is used as a high-boiling polar aprotic solvent, which is necessary for traditional Ullmann reactions that often require elevated temperatures.[10]

  • Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 110-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure C-N coupled product.

Representative Data and Expected Results

The described protocol is versatile and can be used to synthesize a variety of derivatives. The table below shows representative final structures and typical yields that can be expected based on literature for similar Ullmann couplings.

EntryAmine PartnerFinal Product StructureExpected Yield (%)
1Morpholine
alt text
75-85%
2Piperidine
alt text
70-80%
3Aniline
alt text
60-75%
4Benzylamine
alt text
65-80%

Note: Placeholder images are used for structures. Yields are estimates based on analogous reactions in the literature.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of potential kinase inhibitors based on the this compound scaffold. By employing a robust two-part strategy—synthesis of a key bromo-intermediate followed by diversification via a copper-catalyzed Ullmann C-N coupling—researchers can efficiently generate libraries of novel compounds. The detailed explanation of the rationale behind procedural choices and the inclusion of mechanistic diagrams are intended to empower scientists to not only replicate this workflow but also to adapt and expand upon it for the development of next-generation therapeutic agents.

References

Application Notes & Protocols: The Strategic Use of Multicomponent Reactions for the Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is a cornerstone in numerous marketed drugs, including the anxiolytics Alpidem and Saripidem, and the hypnotic agent Zolpidem.[1][2] The scaffold's widespread application stems from its versatile biological activities, which include anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] Generating diverse libraries of these molecules efficiently is a primary objective in drug discovery.

Multicomponent reactions (MCRs) are paramount for this task. MCRs are convergent, one-pot processes where three or more reactants combine to form a product that incorporates the substantial majority of the atoms from the starting materials.[1][4] This atom economy, coupled with operational simplicity and the ability to rapidly generate molecular complexity, makes MCRs an indispensable tool for building libraries of drug-like molecules.[5]

This guide provides an in-depth look at the application of MCRs, particularly the Groebke-Blackburn-Bienaymé Reaction, for the synthesis of functionalized imidazo[1,2-a]pyridines, including derivatives bearing the cyano group—a key functional handle in medicinal chemistry.

Part 1: The Groebke-Blackburn-Bienaymé Reaction (GBBR) for Imidazo[1,2-a]pyridine Synthesis

The Groebke-Blackburn-Bienaymé Reaction (GBBR) is an isocyanide-based multicomponent reaction that has become a benchmark for synthesizing 3-aminoimidazo[1,2-a]pyridines.[4][6][7] This three-component condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.

Mechanistic Rationale

The reaction proceeds through a well-defined cascade sequence. The causality behind the process is as follows:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde component. This step forms a reactive Schiff base, which is then protonated to generate an electrophilic iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic iminium ion. This forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular [4+1] cycloaddition. The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium intermediate. This concerted or stepwise process forms the five-membered imidazole ring, resulting in the fused bicyclic imidazo[1,2-a]pyridine scaffold.

This mechanism allows for significant variation in all three components, enabling the creation of highly diverse molecular libraries from readily available starting materials.

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminopyridine I1 Schiff Base / Iminium Ion R1->I1 + H⁺, -H₂O R2 Aldehyde R2->I1 + H⁺, -H₂O R3 Isocyanide I2 Nitrilium Ion I1->I2 + Isocyanide (R3) P1 3-Amino-Imidazo[1,2-a]pyridine I2->P1 Intramolecular [4+1] Cyclization caption General mechanism of the GBBR.

Caption: General mechanism of the GBBR.

Part 2: Experimental Protocol — GBBR Synthesis of a Cyano-Functionalized Imidazo[1,2-a]pyridine

This protocol details the synthesis of 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile , a representative example that incorporates a cyano group on the pyridine ring.[4] The cyano group is a valuable pharmacophore and a synthetic handle for further diversification.

Rationale for Experimental Choices:
  • Reactants: 2-amino-5-cyanopyridine is chosen to install the desired carbonitrile functionality. Furfural serves as the aldehyde component, introducing another heterocyclic motif. Cyclohexyl isocyanide is a common, reactive isocyanide.

  • Solvent: Water is used as a green solvent, aligning with modern principles of sustainable chemistry.[4]

  • Energy Source: Ultrasound irradiation is employed to accelerate the reaction. Sonication provides localized high temperatures and pressures through acoustic cavitation, often leading to shorter reaction times and higher yields compared to conventional heating.[4]

  • Catalyst: Phenylboronic acid (PBA) can act as a mild Lewis acid catalyst to activate the aldehyde and promote iminium ion formation.

Materials & Equipment:
  • 2-amino-5-cyanopyridine (1.0 mmol)

  • Furfural (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Phenylboronic acid (PBA) (0.1 mmol, 10 mol%)

  • Deionized Water (5 mL)

  • Ethyl acetate and Hexane (for chromatography)

  • 10 mL reaction vial with a screw cap

  • Ultrasonic bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Vessel Preparation: To a 10 mL reaction vial equipped with a magnetic stir bar, add 2-amino-5-cyanopyridine (119 mg, 1.0 mmol), furfural (96 mg, 0.083 mL, 1.0 mmol), and phenylboronic acid (12.2 mg, 0.1 mmol).

  • Solvent and Reagent Addition: Add 5 mL of deionized water to the vial, followed by cyclohexyl isocyanide (109 mg, 0.125 mL, 1.0 mmol).

  • Reaction Execution: Seal the vial and place it in an ultrasonic bath. Irradiate the mixture at 60 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the resulting crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the pure product as an oil.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected HRMS (ESI-TOF) m/z for C₁₈H₁₉N₄O⁺ [M+H]⁺ is 307.1553.[4]

Part 3: Data Presentation — Scope and Versatility

The GBBR methodology is highly versatile, accommodating a wide range of substituents on all three components. This allows for the systematic exploration of chemical space around the imidazo[1,2-a]pyridine scaffold.

Entry2-AminopyridineAldehydeIsocyanideConditionsYield (%)Reference
12-Amino-5-chloropyridineFuran-2-carbaldehydeCyclohexyl isocyanidePBA, H₂O, 60°C, Sonication86[4]
22-Amino-5-cyanopyridineFuran-2-carbaldehydeCyclohexyl isocyanidePBA, H₂O, 60°C, Sonication67[4]
32-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePBA, H₂O, 60°C, Sonication80[4]
42-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl, MeOH, RT69[6]
52-Aminopyrazine4-Chlorobenzaldehydetert-Butyl isocyanideI₂, EtOH, RT85[8][9]
62-Aminopyridine4-Nitrobenzaldehydetert-Butyl isocyanideI₂, EtOH, RT91[8][9]

Part 4: Workflow and Application

The synthesis and application of an imidazo[1,2-a]pyridine library follows a logical progression from initial design to biological evaluation.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening cluster_development Drug Development Reactants Select Reactants: - Aminopyridine - Aldehyde - Isocyanide MCR Perform Multicomponent Reaction (e.g., GBBR) Reactants->MCR Purify Work-up & Chromatographic Purification MCR->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Screening High-Throughput Biological Screening Characterize->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design Preclinical Preclinical Studies Lead_Opt->Preclinical caption Drug discovery workflow using MCRs.

Caption: Drug discovery workflow using MCRs.

The compounds synthesized via these MCR protocols serve as valuable starting points for drug discovery campaigns. The structural diversity achieved enables comprehensive Structure-Activity Relationship (SAR) studies. For instance, novel imidazo[1,2-a]pyridine derivatives have been investigated as potent inhibitors of the c-Met kinase for cancer therapy and as potential anticonvulsant agents.[10][11] The ability to modify all three components of the GBBR allows for fine-tuning of physicochemical properties and biological activity, accelerating the journey from hit identification to lead optimization.

References

The Imidazo[1,2-a]pyridine-2-carbonitrile Scaffold: A Versatile Building Block for Potent PI3K/mTOR Dual Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Core Cancer Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1] Its frequent dysregulation in a wide array of human cancers has cemented its status as a high-priority target for therapeutic intervention.[2] The aberrant activation of this pathway, often through mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, allows cancer cells to evade apoptosis and sustain relentless proliferation.[1][3]

Dual inhibition of both PI3K and mTOR offers a compelling therapeutic strategy. By targeting two key nodes in the pathway, dual inhibitors can elicit a more profound and durable blockade of downstream signaling, potentially overcoming the feedback loops that can limit the efficacy of single-target agents.[4] Within the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure for the design of potent kinase inhibitors.[5][6] This application note provides a detailed guide for researchers on utilizing imidazo[1,2-a]pyridine-2-carbonitrile as a key building block for the synthesis and evaluation of novel PI3K/mTOR dual inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and present a framework for the biological characterization of these promising compounds.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex network of protein interactions that transmits signals from growth factor receptors to downstream effectors, ultimately controlling cell fate. The diagram below illustrates the core components of this pathway and the rationale for dual PI3K/mTOR inhibition.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt P (Thr308) TSC TSC1/2 Akt->TSC mTORC2 mTORC2 mTORC2->Akt P (Ser473) Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine -based Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

Synthetic Strategy: From Building Block to Potent Inhibitor

The this compound core is an excellent starting point for generating a library of potential PI3K/mTOR inhibitors. The carbonitrile group can be readily transformed into various functionalities, allowing for the exploration of structure-activity relationships (SAR). A generalized synthetic workflow is presented below.

Synthesis_Workflow Start Imidazo[1,2-a]pyridine -2-carbonitrile Hydrolysis Hydrolysis Start->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid AmideCoupling Amide Coupling (HBTU, HATU, etc.) Acid->AmideCoupling FinalProduct Final Inhibitor Library AmideCoupling->FinalProduct Amine Diverse Amines (R-NH2) Amine->AmideCoupling Biological_Workflow Inhibitor Synthesized Inhibitor Library EnzymeAssay In Vitro Kinase Assays (PI3Kα/β/γ/δ, mTOR) Inhibitor->EnzymeAssay CellAssay Cell-Based Assays (Proliferation, Pathway Modulation) EnzymeAssay->CellAssay Potent Hits InVivo In Vivo Xenograft Studies CellAssay->InVivo Active Compounds Lead Lead Compound Identification InVivo->Lead

References

Advanced Cell Imaging with Imidazo[1,2-a]pyridine-2-carbonitrile Probes: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Rise of a Versatile Fluorophore

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and material science, recognized as a privileged structure in drug development and a versatile component in optical materials.[1][2] This fused heterocyclic system is not just biologically active but also possesses intrinsic fluorescent properties stemming from its rigid, π-conjugated bicyclic structure.[3] This unique combination has led to the development of a diverse family of fluorescent probes for biological imaging.[4][5]

Imidazo[1,2-a]pyridine derivatives have been ingeniously designed as chemosensors capable of detecting specific analytes within the complex cellular environment.[1][5] Researchers have successfully engineered these molecules to selectively respond to metal ions like iron (Fe³⁺) and mercury (Hg²⁺), and critical biological thiols such as cysteine.[6][7][8][9] The functionalization of the core scaffold, including the addition of a 2-carbonitrile group and other substituents, is a key strategy for tuning the probe's photophysical properties—such as absorption/emission wavelengths, quantum yield, and Stokes shift—and for conferring specificity towards a target analyte.[3][10][11]

This guide provides a comprehensive experimental protocol for utilizing Imidazo[1,2-a]pyridine-2-carbonitrile based probes for live-cell imaging, focusing on the underlying principles and practical steps to ensure robust and reproducible results.

Pillar 1: Probe Mechanism and Design Principles

The utility of an Imidazo[1,2-a]pyridine probe hinges on a change in its fluorescence output upon interaction with its target. This is typically achieved through common photophysical mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[1][5] For instance, a probe might be designed to be non-fluorescent (quenched) in its unbound state. Upon binding to its analyte, a conformational change or chemical reaction disrupts the quenching mechanism, leading to a "turn-on" fluorescent signal.[6][7]

The electronic nature of substituents on the imidazopyridine ring plays a critical role. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can be used to modulate the probe's sensitivity and electronic properties.[3][10][12] The 2-carbonitrile group, being electron-withdrawing, can significantly influence the molecule's charge distribution and its potential for ICT processes, making it a valuable component in the design of environmentally sensitive or reaction-based probes.[11]

G cluster_0 Sensing Mechanism Probe_Unbound Probe (Quenched) Low Fluorescence Probe_Bound Probe-Analyte Complex High Fluorescence Probe_Unbound->Probe_Bound Binding Event (Conformational Change/ Reaction) Analyte Target Analyte (e.g., Metal Ion, Thiol) Analyte->Probe_Unbound

Caption: Generalized "Turn-On" mechanism for an Imidazo[1,2-a]pyridine probe.

Pillar 2: The Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a robust starting point for live-cell imaging using a novel this compound probe. The causality behind each step is explained to empower the researcher to optimize the protocol for their specific probe and cell type. The use of HeLa cells is described as a common model system.[6][8]

  • Probe Stock Solution:

    • Action: Prepare a high-concentration stock solution (e.g., 1-10 mM) of the this compound probe in anhydrous, spectroscopy-grade Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a common solvent for organic molecules that is miscible with aqueous cell culture media. A high-concentration stock allows for minimal solvent carryover into the cell culture, reducing potential cytotoxicity. Store aliquots at -20°C to prevent degradation from freeze-thaw cycles.

  • Cell Culture Medium:

    • Action: Use the appropriate complete growth medium for your chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin for HeLa cells).

    • Causality: Healthy, sub-confluent cells are critical for reproducible results. Stressed or overly confluent cells can exhibit altered metabolism and membrane permeability, affecting probe uptake and response.

  • Imaging Buffer:

    • Action: Prepare a balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) or phenol red-free DMEM.

    • Causality: Phenol red, a pH indicator in many culture media, is fluorescent and will contribute to high background noise. Imaging in a clear, buffered solution maintains cell viability during the experiment while maximizing the signal-to-noise ratio.

  • Nuclear Counterstain (Optional):

    • Action: Prepare a working solution of a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL in imaging buffer).

    • Causality: Co-staining the nucleus provides a crucial spatial reference, allowing for the determination of the probe's subcellular localization (e.g., cytoplasmic, mitochondrial, nuclear).

  • Action: Seed cells onto an imaging-specific culture vessel (e.g., 35 mm glass-bottom dishes, 8-well chamber slides, or 96-well optical-bottom plates).

  • Causality: These vessels have high-quality glass or polymer bottoms with a refractive index close to that of immersion oil, which is essential for high-resolution microscopy.

  • Action: Plate cells to achieve 60-80% confluency on the day of the experiment.

  • Causality: This density is optimal because it ensures a healthy monolayer of cells with clear morphology without the artifacts introduced by over-confluence.

  • Action: Aspirate the culture medium from the cells and wash once with pre-warmed (37°C) imaging buffer.

  • Causality: This step removes serum proteins and residual medium components that could potentially interact with the probe or interfere with imaging.

  • Action: Prepare the probe working solution by diluting the DMSO stock into pre-warmed imaging buffer. The final concentration must be optimized (see table below).

  • Action: Add the probe working solution to the cells and incubate at 37°C in a 5% CO₂ environment. Incubation time must be optimized.

  • Causality: Incubation at physiological temperature is crucial for active cellular processes that may be involved in probe uptake. The optimal concentration and time balance maximum signal with minimum cytotoxicity. One study noted cell survival after a 10-minute incubation period.[6]

  • Action: After incubation, aspirate the probe solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer.

  • Causality: Thorough washing is critical to remove extracellular and non-specifically bound probe, which is a primary source of background fluorescence.

  • Action: Add fresh imaging buffer to the cells for the imaging step. If using a nuclear counterstain like Hoechst, it can be added during the final wash step for a 10-15 minute incubation.

  • Action: Place the sample on the stage of an inverted fluorescence microscope equipped with an environmental chamber (to maintain 37°C and CO₂).

  • Causality: Maintaining physiological conditions on the microscope stage is essential for live-cell imaging to prevent stress-induced artifacts and cell death.

  • Action: Set the appropriate excitation and emission filters for your specific probe. Many Imidazo[1,2-a]pyridines are excited by UV or violet light and emit in the blue-to-green range.[3][13]

  • Causality: Using the correct filter sets is paramount to specifically excite the probe and collect its emitted fluorescence, separating it from other light sources or autofluorescence.

  • Action: Adjust acquisition settings (e.g., exposure time, laser power, gain) to obtain a bright, unsaturated signal with low background. Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

  • Causality: Overexposure leads to saturated pixels and loss of quantitative data. Excessive light exposure can damage cells (phototoxicity) and irreversibly destroy the fluorophore (photobleaching), compromising the integrity of the experiment.

G cluster_workflow Experimental Workflow Start Seed Cells on Imaging Plate Culture Incubate (24h) to 60-80% Confluency Start->Culture Wash1 Wash with Pre-warmed Buffer Culture->Wash1 Load Load with Probe Working Solution Wash1->Load IncubateProbe Incubate at 37°C (Optimize Time) Load->IncubateProbe Wash2 Wash 2-3x to Remove Unbound Probe IncubateProbe->Wash2 Image Acquire Images on Fluorescence Microscope Wash2->Image

Caption: A streamlined workflow for live-cell imaging with fluorescent probes.

Pillar 3: Data-Driven Optimization & Troubleshooting

The parameters below are suggested starting points. Empirical validation is essential for each new probe and cell line combination.

Table 1: Recommended Starting Parameters for Optimization

ParameterStarting RangeRationale & Notes
Probe Concentration 1 - 20 µMStart at 5-10 µM. Higher concentrations can lead to aggregation, off-target effects, or cytotoxicity. Lower concentrations may yield insufficient signal.
Incubation Time 10 - 60 minutesStart with 30 minutes. Some probes require time for enzymatic activation or accumulation in specific organelles.[6]
DMSO Concentration < 0.5% (v/v)The final concentration of the solvent in the imaging medium should be kept to a minimum to avoid artifacts and toxicity.
Excitation/Emission Probe-specificMust be determined empirically from the probe's spectrophotometric data. Typically Ex: 350-420 nm, Em: 430-550 nm for this class.[3][10]

Table 2: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal 1. Probe concentration too low.2. Insufficient incubation time.3. Photobleaching.4. Incorrect filter set.1. Increase probe concentration incrementally.2. Increase incubation time.3. Reduce excitation light intensity/exposure time.4. Verify Ex/Em maxima and use appropriate filters.
High Background 1. Probe concentration too high.2. Insufficient washing.3. Probe precipitation in media.1. Decrease probe concentration.2. Increase the number and duration of wash steps.3. Check probe solubility; vortex working solution before adding to cells.
Cellular Toxicity 1. Probe concentration too high.2. Prolonged incubation.3. Solvent (DMSO) toxicity.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine a non-toxic concentration range.2. Reduce incubation time.3. Ensure final DMSO concentration is <0.5%.
Blurry Image 1. Incorrect focal plane.2. Dirty optics.3. Cells are not adherent.1. Carefully adjust the focus.2. Clean the objective and optical path.3. Ensure the imaging plate was properly coated (if required) and cells are healthy.

References

Application Note: A Strategic Guide to the Development of Covalent Inhibitors from Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic deployment of targeted covalent inhibitors (TCIs) has marked a new era in precision medicine, with several approved drugs demonstrating profound clinical efficacy. The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its synthetic tractability and versatile biological activities, including its use in developing kinase inhibitors[1][2]. This guide provides a comprehensive methodology for leveraging the Imidazo[1,2-a]pyridine core to design, synthesize, and validate novel covalent inhibitors. We will detail the causal chain of experimental choices, from rational design and synthesis to rigorous biochemical and cellular characterization, ensuring a self-validating workflow for robust lead compound identification.

Introduction: The Rationale for Imidazo[1,2-a]pyridine in Covalent Inhibition

Targeted covalent inhibitors function by forming a stable, covalent bond with a specific amino acid residue on the target protein, typically a nucleophilic residue like cysteine. This mechanism offers distinct advantages, including high potency, prolonged duration of action, and the ability to overcome resistance mechanisms associated with non-covalent inhibitors.

The Imidazo[1,2-a]pyridine scaffold is an attractive starting point for TCI development for several key reasons:

  • Synthetic Accessibility : A multitude of synthetic routes exist for the functionalization of the Imidazo[1,2-a]pyridine core, allowing for rapid generation of diverse chemical libraries[2][3]. The C-3 position is particularly amenable to the introduction of electrophilic "warheads"[2].

  • Proven Bioactivity : This scaffold is a core component of numerous biologically active compounds, including kinase inhibitors, anticancer agents, and anti-infectives, demonstrating its favorable physicochemical properties and ability to interact with diverse biological targets[4][5][6].

  • Structural Versatility : The fused bicyclic system provides a rigid and planar core, which can be strategically decorated with substituents to optimize binding affinity, selectivity, and pharmacokinetic properties[7].

This document outlines the complete workflow for developing such inhibitors.

G cluster_design Phase 1: Design & Synthesis cluster_biochem Phase 2: Biochemical Validation cluster_cell Phase 3: Cellular Characterization cluster_invivo Phase 4: In Vivo Analysis T Target Selection (e.g., Kinase with Cys) D Computational Docking & Scaffold Placement T->D W Warhead Selection (e.g., Acrylamide) D->W S Synthetic Route Design (e.g., C-3 Functionalization) W->S Syn Synthesis & Purification S->Syn MS Intact Protein MS (Confirms Covalent Adduct) Syn->MS Kin Enzyme Kinetics (IC50, kinact/KI) MS->Kin Sel Biochemical Selectivity (Kinase Panel) Kin->Sel TE Target Engagement (e.g., CETSA, ABPP) Sel->TE PA Phosphorylation Assay (Signaling Pathway) TE->PA CA Cell Viability Assay (Antiproliferative Effect) PA->CA PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) CA->PKPD EM Efficacy Models (e.g., Xenograft) PKPD->EM

Caption: Covalent inhibitor development workflow.

Design and Synthesis Strategy

The foundational step is the rational design of the inhibitor, which involves positioning an electrophilic warhead on the Imidazo[1,2-a]pyridine scaffold to react with a targetable nucleophile on the protein of interest.

Warhead Selection

The choice of the electrophilic warhead is critical as it dictates reactivity and the targeted amino acid. Acrylamides are the most common warheads for targeting cysteine residues due to their moderate reactivity, which minimizes off-target effects while ensuring efficient on-target modification.

Table 1: Common Electrophilic Warheads for Covalent Inhibition

Warhead Target Residue(s) Reactivity Key Considerations
Acrylamide Cysteine Moderate Gold standard; well-balanced reactivity and stability.
Chloroacetamide Cysteine, Lysine High Can lead to off-target effects due to higher reactivity.
Vinyl Sulfonamide Cysteine Moderate Stable and effective alternative to acrylamides.
Cyanoacrylamide Cysteine High (Reversible) Can form reversible covalent bonds.

| Fluoromethylketone | Serine, Cysteine | High | Often used for serine proteases. |

Synthesis Protocol: C-3 Acrylamide Functionalization

The synthesis of Imidazo[1,2-a]pyridine-based covalent inhibitors often involves a multi-step process. A common and effective strategy is the Groebke–Blackburn–Bienaymè reaction, which facilitates the construction of the core scaffold[8]. The subsequent installation of the acrylamide warhead is typically achieved through standard amide coupling chemistry.

Protocol 1: General Synthesis of a C-3 Amine-Functionalized Imidazo[1,2-a]pyridine Intermediate

  • Reaction Setup : To a solution of the appropriate 2-aminopyridine (1.0 eq) in methanol, add the corresponding aldehyde (1.1 eq) and isocyanide (1.1 eq).

  • Catalyst Addition : Add a catalytic amount of an acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Reaction Execution : Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired substituted Imidazo[1,2-a]pyridine.

  • Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS[9][10].

Protocol 2: Amide Coupling to Install the Acrylamide Warhead

  • Reaction Setup : Dissolve the amine-functionalized Imidazo[1,2-a]pyridine intermediate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Reagent Addition : Add a suitable base (e.g., triethylamine, 2.0 eq) followed by acryloyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by LC-MS.

  • Work-up : Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization : Purify the crude product by flash chromatography to obtain the final covalent inhibitor. Confirm its identity and purity via NMR and HRMS.

Biochemical Characterization: Proving the Covalent Mechanism

Once synthesized, the compound must be rigorously tested to confirm its covalent mechanism of action and to quantify its potency.

G Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor (I) Complex Non-covalent Complex (E·I) Inhibitor->Complex KI (Reversible Binding) Protein Target Protein (E) with Cysteine Protein->Complex Adduct Covalent Adduct (E-I) Complex->Adduct kinact (Irreversible Reaction)

Caption: Two-step mechanism of covalent inhibition.

Confirmation of Covalent Adduct Formation

The gold standard for confirming covalent modification is intact protein liquid chromatography-mass spectrometry (LC-MS).

Protocol 3: Intact Protein LC-MS Analysis

  • Incubation : Incubate the target protein (e.g., 5 µM) with the covalent inhibitor (e.g., 25 µM) in a suitable assay buffer at room temperature for a defined period (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Sample Preparation : Quench the reaction by adding 0.1% formic acid.

  • LC-MS Analysis : Inject the sample onto a reverse-phase C4 or C8 column connected to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis : Deconvolute the resulting mass spectra. A mass shift corresponding to the molecular weight of the inhibitor in the inhibitor-treated sample confirms the formation of a 1:1 covalent adduct. The absence of this shift in the DMSO control is critical for validation.

Determination of Potency and Reaction Kinetics

The potency of a covalent inhibitor is defined by two parameters: the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ). These are typically determined using enzyme activity assays.

Protocol 4: Determination of IC₅₀ and kᵢₙₐ꜀ₜ/Kᵢ

  • IC₅₀ Determination :

    • Pre-incubate the target enzyme with varying concentrations of the inhibitor for a fixed time (e.g., 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate (e.g., via fluorescence or absorbance).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • kᵢₙₐ꜀ₜ/Kᵢ Determination (Progress Curve Analysis) :

    • In a continuous assay, initiate the reaction by adding the enzyme to a solution containing the substrate and varying concentrations of the inhibitor.

    • Monitor the reaction progress over time. The reaction will slow down as more enzyme becomes covalently modified.

    • Fit the resulting progress curves to the appropriate kinetic model for irreversible inhibition to determine the apparent rate of inactivation (kₒᵦₛ) at each inhibitor concentration.

    • Plot kₒᵦₛ versus inhibitor concentration. The slope of this line represents the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ, which is the most reliable measure of covalent inhibitor efficiency.

Table 2: Representative Kinetic Data for a Covalent Inhibitor

Compound Target IC₅₀ (nM) kᵢₙₐ꜀ₜ (s⁻¹) Kᵢ (µM) kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
IMP-Covalent-01 15.2 0.005 1.2 4167

| Non-covalent control | 1250 | N/A | 1.25 | N/A |

Cellular Characterization: Validating On-Target Activity

Confirming that the inhibitor engages its intended target in a complex cellular environment is crucial.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Treat cultured cells (e.g., a cancer cell line with high expression of the target) with the inhibitor or vehicle (DMSO) for 1-2 hours.

  • Heating : Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Fractionation : Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis : Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble target protein remaining at each temperature by Western blot or another quantitative protein detection method.

  • Data Interpretation : A successful covalent inhibitor will cause a rightward shift in the melting curve of the target protein, indicating stabilization.

Downstream Signaling and Phenotypic Effects

The ultimate goal is to link target engagement to a functional cellular outcome.

  • Pathway Modulation : For kinase targets, this involves using Western blotting to measure the phosphorylation status of known downstream substrates. A potent on-target inhibitor should reduce substrate phosphorylation in a dose-dependent manner[11].

  • Cell Viability : Antiproliferative assays (e.g., using CellTiter-Glo®) are performed to determine the inhibitor's effect on cancer cell growth. The resulting EC₅₀ should correlate with the biochemical potency and target engagement data[5][12].

Conclusion and Future Directions

The Imidazo[1,2-a]pyridine scaffold provides a robust and versatile platform for the development of targeted covalent inhibitors. By following a systematic methodology encompassing rational design, targeted synthesis, and a multi-tiered validation process, researchers can efficiently advance novel inhibitor candidates. The protocols and strategies outlined in this guide establish a self-validating framework to ensure that experimental outcomes are mechanistically sound, reproducible, and translatable. Future efforts will focus on expanding the repertoire of warheads and exploring novel Imidazo[1,2-a]pyridine derivatives to target a wider range of proteins and disease states.

References

Application Note & Protocols: Advanced Synthesis of Imidazo-Fused Isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, both the imidazo[1,2-a]pyridine and isoquinolinone cores are designated as "privileged structures." This distinction arises from their recurring presence in a multitude of clinically significant molecules and natural products, where they serve as foundational scaffolds for engaging with diverse biological targets. Imidazo[1,2-a]pyridines are known for their roles in drugs like Zolpidem and Alpidem, treating insomnia and anxiety, respectively[1][2]. The isoquinolinone motif is central to compounds exhibiting a wide array of activities, including antitumor, anti-inflammatory, and antiviral properties[1][2].

The fusion of these two potent heterocyclic systems into a single molecular architecture, such as the imidazo[2,1-a]isoquinolinone scaffold, creates novel, rigid, and three-dimensional structures with significant therapeutic potential. These fused systems have been investigated for applications including HIV inhibition and as anticancer agents[2][3]. The synthetic challenge, however, lies in developing efficient, selective, and versatile methods to construct this complex polycyclic framework. This guide provides an in-depth exploration of modern synthetic strategies, focusing on transition-metal catalysis and multicomponent reactions, to access this valuable class of molecules.

Strategic Overview: Modern Pathways to Imidazo-Isoquinolinones

The construction of the imidazo-isoquinolinone core has evolved significantly from classical condensation methods. Contemporary approaches prioritize efficiency, atom economy, and the ability to generate molecular diversity. Three prominent and powerful strategies have emerged:

  • Rhodium(III)-Catalyzed C–H Activation and Annulation: This is arguably the most powerful and direct method. It involves the reaction of a pre-formed 2-arylimidazole derivative with a coupling partner, typically an α-diazo compound. The reaction proceeds via a directed C–H activation event, offering high regioselectivity and functional group tolerance[4][5].

  • Multicomponent Reaction (MCR)-Initiated Sequences: Leveraging the power of reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, chemists can rapidly assemble a complex imidazo[1,2-a]pyridine intermediate. This intermediate is then subjected to a subsequent intramolecular cyclization, such as a Diels-Alder reaction or a metal-catalyzed annulation, to forge the final isoquinolinone ring[1][2][6].

  • Photochemical Radical Cyclization: Representing a departure from thermal, metal-catalyzed methods, this strategy uses light and an organic photocatalyst to generate radicals from readily available precursors. A subsequent cascade of addition and cyclization events constructs the fused heterocyclic system under mild conditions, offering a mechanistically distinct and often complementary approach[7][8].

This document will first provide a deep dive into the mechanism and protocol for the Rh(III)-catalyzed C–H activation strategy, followed by an overview of the MCR-initiated workflow.

Featured Method: Rh(III)-Catalyzed Synthesis of Imidazo[2,1-a]isoquinolines

This approach provides a highly efficient and modular route to 5,6-disubstituted imidazo[2,1-a]isoquinolinones through the annulation of 2-arylimidazoles with α-diazoketoesters. The reaction is prized for its high yields and predictable regioselectivity, which is controlled by the directing-group capabilities of the imidazole nitrogen.

Mechanistic Rationale: The Causality Behind the Catalysis

The success of this transformation hinges on a carefully orchestrated catalytic cycle, where the Rh(III) complex, typically [Cp*RhCl2]2, is the key orchestrator. The mechanism can be dissected into several key steps, each driven by fundamental principles of organometallic chemistry.

  • Catalyst Activation & C–H Metalation: The dimeric precatalyst, [Cp*RhCl2]2, is activated, often with a silver salt (e.g., AgSbF6), to generate a more electrophilic, catalytically active cationic Rh(III) species. The nitrogen atom (N-1) of the 2-arylimidazole substrate then coordinates to the rhodium center. This coordination positions the metal catalyst in close proximity to the ortho C–H bond of the aryl ring, facilitating a concerted metalation-deprotonation (CMD) step. This irreversible C–H activation forms a stable five-membered rhodacycle intermediate. This chelation-assisted C–H activation is the cornerstone of the reaction's high regioselectivity[4].

  • Carbene Formation & Migratory Insertion: The α-diazoketoester coupling partner coordinates to the rhodium center and, with the extrusion of dinitrogen (N₂), generates a rhodium-carbene species. The aryl group of the rhodacycle then undergoes migratory insertion into the rhodium-carbene bond. This key C–C bond-forming step expands the rhodacycle into a seven-membered ring intermediate.

  • Reductive Elimination & Cyclization: The seven-membered intermediate undergoes a sequence of steps that can be viewed as a vinylogous reductive elimination or an intramolecular condensation. This cascade results in the formation of the new six-membered isoquinolinone ring.

  • Catalyst Regeneration: The final cyclization and dehydration steps release the fused imidazo[2,1-a]isoquinolinone product and regenerate the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.

Visualization: Rh(III)-Catalyzed Annulation Cycle

Rh(III) Catalytic Cycle cluster_main Rh(III)-Catalyzed C-H Annulation A Active [Cp*Rh(III)] Catalyst B 2-Arylimidazole Coordination A->B + 2-Arylimidazole C C-H Activation (CMD) Rhodacycle Formation B->C Chelation- Assisted D Diazo Coordination + N2 Extrusion C->D + α-Diazoketoester E Rh-Carbene Formation D->E - N2 F Migratory Insertion E->F G 7-Membered Intermediate F->G H Cyclization/ Condensation G->H I Product Release H->I - H2O I->A Catalyst Regeneration Product Imidazo[2,1-a]isoquinolinone I->Product

Caption: Catalytic cycle for the Rh(III)-catalyzed synthesis of imidazo-isoquinolinones.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-6-oxo-5,6-dihydrobenzo[7][9]imidazo[2,1-a]isoquinoline-5-carboxylate

This protocol is adapted from methodologies described for Rh(III)-catalyzed annulations of 2-arylimidazoles with α-diazoketoesters[5].

Materials:

  • 2-Phenyl-1H-imidazole (Substrate 1a)

  • Ethyl 2-diazo-2-methyl-3-oxobutanoate (Coupling Partner 2a)

  • [Cp*RhCl₂]₂ (Catalyst)

  • AgSbF₆ (Additive)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenyl-1H-imidazole (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe. Stir the mixture for 1-2 minutes. Then, add ethyl 2-diazo-2-methyl-3-oxobutanoate (0.3 mmol, 1.5 equiv.) dropwise via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Workup: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to isolate the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Presentation: Substrate Scope

The Rh(III)-catalyzed method demonstrates broad applicability. The following table summarizes representative yields for the reaction between various 2-arylimidazoles and diazo compounds, as documented in the literature.

Entry2-Arylimidazole (R¹)Diazo Compound (R², R³)ProductYield (%)
1Phenyl-COOEt, -Me5-Methyl-5-carboxyethyl-benzo[7][9]imidazo[2,1-a]isoquinolin-6(5H)-one~90%
24-Methylphenyl-COOEt, -Me2-Methyl-5-methyl-5-carboxyethyl-benzo[7][9]imidazo[2,1-a]isoquinolin-6(5H)-one~85%
34-Methoxyphenyl-COOEt, -Me2-Methoxy-5-methyl-5-carboxyethyl-benzo[7][9]imidazo[2,1-a]isoquinolin-6(5H)-one~92%
44-Chlorophenyl-COOEt, -Me2-Chloro-5-methyl-5-carboxyethyl-benzo[7][9]imidazo[2,1-a]isoquinolin-6(5H)-one~78%
5Phenyl-COOtBu, -H5-Carboxy-t-butyl-benzo[7][9]imidazo[2,1-a]isoquinolin-6(5H)-one~80%

Yields are approximate and based on reported literature values for analogous reactions[5].

Alternative Strategy: MCR-Initiated Synthesis Workflow

This strategy offers a powerful alternative for generating molecular diversity through a multi-step, one-pot or sequential process.

Workflow Rationale
  • Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a three-component reaction between a 2-aminopyridine, an aldehyde (bearing functionality for the subsequent cyclization, e.g., a furan ring for a Diels-Alder reaction), and an isocyanide. This step rapidly assembles a complex imidazo[1,2-a]pyridine core in a single, highly atom-economical step[1][2][6].

  • N-Acylation: The product from the GBB reaction is functionalized, for example, by acylation with acryloyl chloride, to install a dienophile necessary for the subsequent intramolecular Diels-Alder (IMDA) reaction[2][6].

  • Intramolecular Diels-Alder (IMDA) Cyclization: Upon heating, the N-acylated GBB product undergoes an IMDA reaction. The furan ring acts as the diene and the newly installed acryloyl group acts as the dienophile, forming the polycyclic core of the fused isoquinolinone.

  • Dehydrative Aromatization: The cycloadduct from the IMDA reaction spontaneously undergoes dehydration to yield the final, stable, aromatic imidazopyridine-fused isoquinolinone.

Visualization: GBB-IMDA Synthetic Workflow

GBB_IMDA_Workflow cluster_workflow MCR-Initiated Synthesis of Imidazo-Isoquinolinones Start 2-Aminopyridine + Furfural + Isocyanide GBB Step 1: Groebke-Blackburn-Bienaymé (GBB) Reaction Start->GBB Intermediate1 Imidazo[1,2-a]pyridine Adduct GBB->Intermediate1 Acylation Step 2: N-Acylation (e.g., + Acryloyl Chloride) Intermediate1->Acylation Intermediate2 N-Acylated IMDA Precursor Acylation->Intermediate2 IMDA Step 3: Intramolecular Diels-Alder (IMDA) Reaction Intermediate2->IMDA Intermediate3 Cycloadduct Intermediate IMDA->Intermediate3 Aromatization Step 4: Dehydrative Aromatization Intermediate3->Aromatization End Imidazopyridine-Fused Isoquinolinone Aromatization->End

Caption: Workflow for the synthesis of imidazo-isoquinolinones via a GBB-IMDA sequence.

Expert Insights & Troubleshooting

  • Causality of Catalyst Choice: Rhodium(III) complexes are particularly effective for C–H activation due to their optimal balance of electrophilicity and stability. The Cp* (pentamethylcyclopentadienyl) ligand is crucial; its electron-donating nature stabilizes the high-oxidation-state intermediates in the catalytic cycle and prevents catalyst decomposition.

  • Role of the Silver Additive: In Rh(III)-catalyzed reactions, silver salts like AgSbF₆ or AgOAc serve a dual purpose. They act as halide scavengers, abstracting chloride from the [Cp*RhCl2]2 precatalyst to generate a more reactive, cationic rhodium species. In some cycles, they can also act as an oxidant.

  • Troubleshooting Low Yields: If yields are low in the Rh(III) protocol, consider the following:

    • Purity of Reagents: Ensure the diazo compound is fresh and the solvent is scrupulously anhydrous. Moisture can deactivate the catalyst.

    • Inert Atmosphere: Rigorous exclusion of oxygen is critical for catalyst longevity.

    • Temperature: While 80 °C is a good starting point, some substrate combinations may require optimization (60-100 °C).

  • Regioselectivity: The chelation-directed nature of the C–H activation provides excellent regioselectivity for the ortho-position of the 2-aryl group. For the MCR approach, the regiochemistry is dictated by the well-defined cycloaddition rules of the Diels-Alder reaction.

  • Self-Validation: Every protocol should include characterization of the final product by at least two independent methods (e.g., NMR and HRMS). Comparison of the obtained spectral data with literature reports for known compounds serves as a critical validation step. For novel compounds, full 1D and 2D NMR analysis is required to unambiguously assign the structure.

Conclusion

The synthesis of imidazo-fused isoquinolinones represents a significant achievement in modern heterocyclic chemistry, providing access to a class of molecules with immense potential in drug discovery. Strategies rooted in Rh(III)-catalyzed C–H activation offer a direct, elegant, and highly efficient route, characterized by predictable selectivity and broad substrate scope. Complementary to this are multicomponent reaction sequences, which excel in rapidly building molecular complexity from simple starting materials. The continued development of such advanced synthetic protocols is paramount for exploring the chemical space around this privileged scaffold and unlocking its full therapeutic potential.

References

Developing Anti-Cancer Agents Based on the Imidazo[1,2-a]pyridine-2-carbonitrile Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Promise of a Privileged Scaffold

The Imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved drugs.[1][2] This heterocyclic system's unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties.[1] The introduction of a carbonitrile (-C≡N) group at the 2-position of this scaffold has emerged as a promising strategy in the design of novel anti-cancer agents. The strong electron-withdrawing nature and linear geometry of the nitrile group can significantly influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity.

This guide provides a comprehensive overview of the principles and practical methodologies for the development of anti-cancer agents based on the Imidazo[1,2-a]pyridine-2-carbonitrile scaffold. We will delve into the rationale behind synthetic strategies, detailed protocols for in vitro and in vivo evaluation, and the elucidation of mechanisms of action, equipping researchers with the knowledge to advance drug discovery in this exciting area.

I. Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through various synthetic routes. A common and effective strategy involves a multi-component reaction, which offers the advantages of efficiency and molecular diversity.[3]

Protocol 1: Three-Component Synthesis of this compound Derivatives

This protocol is adapted from established multicomponent reactions for the synthesis of substituted imidazo[1,2-a]pyridines.[3]

Principle: This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid or a transition metal. The isocyanide component serves as the source of the C2 carbon and the nitrile group.

Materials:

  • Substituted 2-aminopyridine

  • Aromatic or aliphatic aldehyde

  • TosMIC (Toluenesulfonylmethyl isocyanide) or another suitable isocyanide

  • Catalyst (e.g., Sc(OTf)₃, CuI)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 2-aminopyridine (1.0 eq).

  • Dissolve the starting material in the chosen solvent.

  • Add the aldehyde (1.1 eq) and the isocyanide (1.2 eq) to the reaction mixture.

  • Add the catalyst (e.g., 10 mol% Sc(OTf)₃).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific substrates and catalyst) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of reagents and catalysts that may be sensitive to air or moisture.

  • Catalyst: The choice of catalyst is crucial for reaction efficiency. Lewis acids like Sc(OTf)₃ can activate the aldehyde, while copper catalysts can facilitate oxidative coupling pathways.[4][5]

  • Solvent: The solvent should be chosen based on the solubility of the reactants and its boiling point for the desired reaction temperature.

  • Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

II. In Vitro Evaluation of Anti-Cancer Activity

Once a library of this compound derivatives has been synthesized, the next critical step is to assess their anti-cancer activity in vitro. This typically involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Protocol 2: Cell Viability and Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound IDCancer Cell LineIC₅₀ (µM)[6]
IP-5 HCC1937 (Breast)45
IP-6 HCC1937 (Breast)47.7
IP-7 HCC1937 (Breast)79.6
Doxorubicin HCC1937 (Breast)Reference Drug

Note: The above data is for general Imidazo[1,2-a]pyridine derivatives and serves as an example.

III. Elucidation of the Mechanism of Action

Understanding how a compound exerts its anti-cancer effects is crucial for its further development. Imidazo[1,2-a]pyridine derivatives have been shown to target various cellular pathways.[9][10]

A. Targeting Key Signaling Pathways

The PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways are frequently dysregulated in cancer and are known targets of imidazo[1,2-a]pyridine-based compounds.[11][12]

PI3K/Akt/mTOR Pathway: This pathway plays a central role in cell growth, proliferation, and survival.[11] STAT3/NF-κB Pathway: These transcription factors are involved in inflammation, cell survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation IP2C Imidazo[1,2-a]pyridine -2-carbonitrile IP2C->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample.[6] By examining the phosphorylation status and total protein levels of key signaling molecules, we can determine if a compound is inhibiting a particular pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Interpretation of Results: A decrease in the levels of phosphorylated proteins (e.g., p-Akt, p-mTOR) in treated cells compared to untreated cells indicates inhibition of the pathway.

IV. Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties.[1] By systematically modifying the structure of the this compound scaffold and evaluating the biological activity of the resulting analogues, key structural features required for anti-cancer activity can be identified.

Key Positions for Modification:

  • C3-position: Introduction of various aryl or alkyl groups can influence the compound's interaction with the target protein.

  • C5 to C8-positions on the pyridine ring: Substitution at these positions can modulate the electronic properties and steric bulk of the molecule, affecting its binding affinity and ADME properties.

SAR_Workflow Scaffold Imidazo[1,2-a]pyridine -2-carbonitrile Scaffold Synthesis Synthesize Analogues (Vary R1, R2, R3) Scaffold->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Data Analyze IC50 Data Screening->Data SAR Establish SAR Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: Workflow for Structure-Activity Relationship studies.

V. In Vivo Evaluation in Animal Models

Promising candidates identified from in vitro studies should be evaluated in vivo to assess their efficacy and safety in a living organism.

Protocol 4: Xenograft Tumor Model in Nude Mice

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[8] The mice are then treated with the test compound, and the effect on tumor growth is monitored.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HCT116)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal housing and care facilities

Step-by-Step Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo assessment of these compounds. A systematic and iterative approach, combining chemical synthesis with rigorous biological testing, will be key to unlocking the full therapeutic potential of this privileged chemical scaffold.

References

Application Notes & Protocols for the Synthesis of Fluorescent Dyes Using Imidazo[1,2-a]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its significant biological activities and robust photophysical properties.[1][2] This application note provides a comprehensive guide for the synthesis of highly fluorescent dyes based on the imidazo[1,2-a]pyridine-6-carbonitrile core. We focus on the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful and efficient one-pot, three-component strategy that offers high atom economy, broad substrate scope, and operational simplicity.[3][4] This guide details the underlying reaction mechanism, provides a validated, step-by-step protocol for synthesis and purification, and discusses strategies for rationally tuning the photophysical properties of the resulting dyes. The protocols and insights are designed for researchers in materials science, medicinal chemistry, and drug development engaged in the creation of novel fluorescent probes for applications in bioimaging, chemical sensing, and optoelectronics.[1][5]

Introduction: The Imidazo[1,2-a]pyridine Core as a Premier Fluorophore

Imidazo[1,2-a]pyridines (IMPs) have emerged as a cornerstone in the development of advanced functional molecules. Their rigid, π-conjugated bicyclic structure imparts intrinsic fluorescence, often with high quantum yields.[2] This inherent luminescence, combined with their synthetic accessibility and the ease with which their electronic properties can be modulated, makes them ideal candidates for a wide range of applications, from biological imaging to organic light-emitting diodes (OLEDs).[6][7]

The GBB reaction, an isocyanide-based multicomponent reaction (I-MCR), stands as the preeminent method for assembling the IMP core.[3][6] This convergence synthesis strategy allows for the rapid generation of molecular complexity from simple, commercially available starting materials in a single step. By incorporating a cyano group at the 6-position of the pyridine ring (via 2-amino-5-cyanopyridine), we introduce a potent electron-withdrawing group. This feature is critical for creating dyes with "push-pull" architectures, which often exhibit large Stokes shifts, high quantum yields, and sensitivity to their local environment—all highly desirable traits for advanced fluorescent probes.[8]

The Groebke-Blackburn-Bienaymé (GBB) Reaction: Mechanism and Rationale

The GBB reaction is a cornerstone of modern heterocyclic chemistry, enabling the facile synthesis of 3-aminoimidazo[1,2-a]pyridines. The reaction proceeds through a catalyzed cascade involving three key components: an N-heterocyclic amine (2-amino-5-cyanopyridine), an aldehyde, and an isocyanide.

Causality Behind Experimental Choices:

  • The Amidine: 2-Amino-5-cyanopyridine serves as the foundational building block, providing the pyridine ring and the exocyclic nitrogen required for the initial condensation. The electron-withdrawing cyano group pre-engineers the final fluorophore for desirable electronic properties.

  • The Aldehyde: This component condenses with the aminopyridine to form a Schiff base (imine) intermediate. The choice of aldehyde directly dictates the substituent at the C2 position of the final product, which is a critical locus for tuning the dye's photophysical characteristics.[2][8]

  • The Isocyanide: The isocyanide acts as a "molecular linchpin." Its nucleophilic carbon atom attacks the iminium ion, and its electrophilic carbon undergoes cyclization. This component introduces diversity at the C3 amino group, which can also influence fluorescence and provides a handle for further functionalization.

  • The Catalyst: While the reaction can proceed without a catalyst, the addition of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., scandium triflate) is often employed to accelerate the initial imine formation, thereby improving reaction rates and overall yields.[3][9]

GBB_Mechanism Figure 1: Catalytic Mechanism of the GBB Reaction cluster_reactants Reactants cluster_steps Reaction Pathway Amine 2-Amino-5-cyanopyridine Step1 [1] Condensation (H⁺ Catalyst) Amine->Step1 Aldehyde Aldehyde (R¹CHO) Aldehyde->Step1 Isocyanide Isocyanide (R²NC) Step2 [2] Nucleophilic Attack Isocyanide->Step2 Imine Schiff Base (Iminium Ion) Step1->Imine + H₂O Imine->Step2 Intermediate Nitrile-Stabilized Adduct Step2->Intermediate Step3 [3] Annulation (5-exo-dig Cyclization) Intermediate->Step3 Product 3-Aminoimidazo[1,2-a]pyridine -6-carbonitrile Step3->Product

Caption: Figure 1: Catalytic Mechanism of the GBB Reaction.

Experimental Protocol: One-Pot Synthesis of a Representative Dye

This protocol describes the synthesis of 3-(cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile , a representative fluorescent dye, adapted from established green chemistry procedures.[1]

Materials and Reagents
  • 2-Amino-5-cyanopyridine (≥98%)

  • Furfural (freshly distilled, ≥99%)

  • Cyclohexyl isocyanide (≥98%)

  • Methanol (ACS grade)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (≥98.5%)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flask (50 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254/365 nm)

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glassware for column chromatography

Experimental Workflow

Workflow Figure 2: General Experimental Workflow Start Reactant Assembly Reaction GBB Reaction (Methanol, 65°C, 8h) Start->Reaction Add reagents & catalyst Monitor TLC Monitoring Reaction->Monitor Check completion Workup Aqueous Work-up (Extraction & Drying) Monitor->Workup Reaction complete Purify Column Chromatography Workup->Purify Crude product Analyze Characterization (NMR, HRMS, Spectroscopy) Purify->Analyze Isolated fractions End Pure Fluorescent Dye Analyze->End

Caption: Figure 2: General Experimental Workflow.

Step-by-Step Synthesis Procedure
  • Flask Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-cyanopyridine (1.0 mmol, 119 mg).

  • Reagent Addition: Add methanol (10 mL) to the flask and stir until the solid is fully dissolved. To this solution, add furfural (1.0 mmol, 96 mg, 83 µL) followed by cyclohexyl isocyanide (1.0 mmol, 109 mg, 124 µL).

  • Catalyst Introduction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes mobile phase). Spot the reaction mixture against the starting materials. The reaction is typically complete within 6-12 hours, indicated by the consumption of the limiting reagent and the appearance of a new, fluorescent spot under UV light.

  • Work-up - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the methanol using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final compound. A yield of ~67% can be expected.[1]

Self-Validation and Characterization

The identity and purity of the synthesized dye must be rigorously confirmed.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. For the example compound, characteristic signals would include a singlet for the C7-H proton around 8.4 ppm and signals corresponding to the cyclohexyl and furan moieties.[1]

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula (e.g., for C₁₈H₁₈N₄O, [M+H]⁺ calculated: 307.1553, found: 307.1509).[1]

  • Photophysical Characterization: Record the UV-Vis absorption and fluorescence emission spectra in a suitable solvent (e.g., THF, DCM, or Methanol). Calculate the Stokes shift and determine the fluorescence quantum yield using a known standard like quinine sulfate or rhodamine.

Tuning Photophysical Properties: A Structure-Property Guide

The modularity of the GBB reaction provides a powerful platform for fine-tuning the photophysical properties of the resulting dyes. The substituents at the C2 and C3 positions, derived from the aldehyde and isocyanide respectively, exert profound control over the electronic structure.[2][8]

Aldehyde (R¹)Isocyanide (R²)Effect on FluorescenceRationale & Citation
4-(Dimethylamino)benzaldehydetert-Butyl isocyanideRed-shifted emission, high quantum yieldStrong electron-donating group (EDG) at C2 creates a "push-pull" system with the C6-CN acceptor, enhancing intramolecular charge transfer (ICT).[10]
2-NaphthaldehydeCyclohexyl isocyanideIncreased quantum yield, slight blue shiftExtended π-conjugation at C2 increases the transition dipole moment and structural rigidity, boosting fluorescence efficiency.[2][8]
Furan-2-carbaldehyde (Furfural)4-Methoxyphenyl isocyanideStrong blue-green emissionThe furan ring is an electron-rich heterocycle, while the methoxyphenyl group at C3 acts as an EDG, contributing to a high quantum yield.[1]
4-Nitrobenzaldehydetert-Butyl isocyanideQuenched or weak fluorescenceA strong electron-withdrawing group (EWG) at C2 can lead to non-radiative decay pathways, diminishing fluorescence.[11]

Table 1: Influence of Aldehyde and Isocyanide Substituents on Fluorescence Properties.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Impure reagents (especially aldehyde).2. Insufficient heating or reaction time.3. Inactive catalyst.1. Use freshly distilled aldehyde.2. Ensure reaction reaches reflux and monitor by TLC until completion.3. Use a fresh bottle of p-TsOH·H₂O or try a Lewis acid like Sc(OTf)₃.
Multiple Products/Spots on TLC 1. Side reactions, such as self-condensation of the aldehyde.2. Isomer formation if using an asymmetric aminopyridine.1. Add the aldehyde slowly to the reaction mixture.2. This is not an issue with 2-amino-5-cyanopyridine but should be considered for other substrates. Careful purification is key.
Difficulty in Purification 1. Products are oily or have similar polarity.2. Streaking on the silica column.1. Try a different solvent system for chromatography or consider reverse-phase chromatography.2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress the interaction of the basic nitrogen atoms with the acidic silica.

Table 2: Troubleshooting Guide for the GBB Synthesis of Imidazo[1,2-a]pyridines.

Conclusion

The Groebke-Blackburn-Bienaymé reaction offers a robust, efficient, and highly versatile pathway for the synthesis of fluorescent dyes based on the imidazo[1,2-a]pyridine-6-carbonitrile scaffold. By strategically selecting the aldehyde and isocyanide components, researchers can rationally design and synthesize novel fluorophores with tailored photophysical properties. The protocols and guidelines presented herein provide a solid foundation for scientists and developers to create next-generation probes for a multitude of applications in chemistry, biology, and materials science.

References

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing Imidazo[1,2-a]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Agrochemical Research

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, not only in medicinal chemistry but also in the discovery of novel agrochemicals.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules with potent biological activity. This scaffold is a key component in compounds exhibiting fungicidal, herbicidal, and insecticidal properties.[4][5][6] The strategic functionalization of the imidazo[1,2-a]pyridine ring system is crucial for modulating the biological activity, selectivity, and physicochemical properties of the resulting agrochemical candidates.

This guide focuses on the application of a key intermediate, Imidazo[1,2-a]pyridine-2-carbonitrile , in the synthesis of potential agrochemicals. The 2-carbonitrile group serves as a versatile synthetic handle, allowing for its conversion into a variety of other functional groups, such as amides, carboxylic acids, and amines. These transformations are fundamental in the structure-activity relationship (SAR) studies necessary for the optimization of lead compounds in agrochemical development.

Application Note 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxamide as a Precursor for Novel Fungicides

The amide functionality is a common feature in a wide range of biologically active molecules, including many successful fungicides. The hydrolysis of the 2-carbonitrile group of this compound to the corresponding 2-carboxamide is a critical step in accessing this class of compounds. The resulting Imidazo[1,2-a]pyridine-2-carboxamide can then be further elaborated or screened for its fungicidal activity.

Scientific Rationale

The conversion of a nitrile to a primary amide can be achieved under both acidic and basic conditions. This transformation proceeds through the hydration of the carbon-nitrogen triple bond. The choice of reaction conditions can be critical to avoid over-hydrolysis to the carboxylic acid. For the synthesis of the carboxamide as a stable final product, controlled hydrolysis is key.

Experimental Workflow: From 2-Carbonitrile to 2-Carboxamide

start This compound hydrolysis Controlled Hydrolysis (e.g., H2SO4, H2O) start->hydrolysis product Imidazo[1,2-a]pyridine-2-carboxamide hydrolysis->product application Fungicidal Screening & Further Derivatization product->application

Caption: Synthetic workflow for the preparation of Imidazo[1,2-a]pyridine-2-carboxamide.

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of the title compound, starting from 2-aminopyridine. The methodology is adapted from established procedures for the synthesis of the imidazo[1,2-a]pyridine scaffold.[7][8]

Step 1: Synthesis of 2-Bromo-1-(imidazo[1,2-a]pyridin-2-yl)ethan-1-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (10.0 g, 106 mmol) in 100 mL of anhydrous ethanol.

  • Addition of Reagent: To this solution, add 1,3-dibromoacetone (25.2 g, 117 mmol) portion-wise over 15 minutes at room temperature. The reaction is exothermic, and a precipitate may form.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).

  • Purification: The crude product can be recrystallized from ethanol to afford 2-bromo-1-(imidazo[1,2-a]pyridin-2-yl)ethan-1-one as a crystalline solid.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, suspend the 2-bromo-1-(imidazo[1,2-a]pyridin-2-yl)ethan-1-one (5.0 g, 20.9 mmol) obtained from the previous step in 50 mL of a 1:1 mixture of ethanol and water.

  • Addition of Cyanide: Add sodium cyanide (2.05 g, 41.8 mmol) to the suspension. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 2 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water. A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Protocol 2: Controlled Hydrolysis to Imidazo[1,2-a]pyridine-2-carboxamide

This protocol details the conversion of the 2-carbonitrile to the 2-carboxamide, a key precursor for potential fungicides.

  • Reaction Setup: In a 50 mL round-bottom flask, add this compound (2.0 g, 14.0 mmol).

  • Addition of Acid: Carefully add 10 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by taking a small aliquot, carefully quenching it in water, and analyzing by TLC.

  • Work-up and Isolation: After 24 hours, pour the reaction mixture slowly onto 50 g of crushed ice in a beaker. A precipitate will form.

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the solid in a vacuum oven at 50 °C.

  • Purification: The crude Imidazo[1,2-a]pyridine-2-carboxamide can be further purified by recrystallization from ethanol.

Application Note 2: The 2-Cyano Group as a Versatile Synthetic Handle

The 2-cyano group on the imidazo[1,2-a]pyridine scaffold is not limited to the synthesis of carboxamides. It is a versatile functional group that can be transformed into other key moieties for the development of a diverse library of agrochemical candidates.

Synthetic Possibilities:

cluster_0 Derivatization Pathways start This compound hydrolysis_acid Full Hydrolysis (e.g., aq. HCl, heat) start->hydrolysis_acid hydrolysis_amide Partial Hydrolysis (e.g., conc. H2SO4) start->hydrolysis_amide reduction Reduction (e.g., LiAlH4 or H2/Catalyst) start->reduction product_acid Imidazo[1,2-a]pyridine-2-carboxylic Acid (Herbicide Precursor) hydrolysis_acid->product_acid product_amide Imidazo[1,2-a]pyridine-2-carboxamide (Fungicide Precursor) hydrolysis_amide->product_amide product_amine (Imidazo[1,2-a]pyridin-2-yl)methanamine (Insecticide/Fungicide Precursor) reduction->product_amine

Caption: Derivatization pathways of this compound for agrochemical synthesis.

  • Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid. This functional group can be a key component in certain classes of herbicides or can be used for further derivatization, such as ester or amide formation.

  • Reduction to Amines: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The resulting aminomethyl group can be incorporated into structures with insecticidal or fungicidal activity.

Quantitative Data Summary

CompoundStarting MaterialKey ReagentsTypical Yield (%)Application
This compound2-Aminopyridine, 1,3-dibromoacetoneNaCN60-70Intermediate
Imidazo[1,2-a]pyridine-2-carboxamideThis compoundconc. H₂SO₄75-85Fungicide Precursor
Imidazo[1,2-a]pyridine-2-carboxylic AcidThis compoundaq. HCl, heat70-80Herbicide Precursor
(Imidazo[1,2-a]pyridin-2-yl)methanamineThis compoundLiAlH₄ or H₂/Raney Ni50-65Insecticide/Fungicide Precursor

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its strategic location at the 2-position of the fused heterocyclic system allows for a wide range of chemical transformations, leading to the generation of diverse libraries of compounds for biological screening. The protocols and application notes provided herein offer a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of this promising scaffold.

References

Troubleshooting & Optimization

optimizing reaction conditions for Imidazo[1,2-a]pyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing not just solutions but also the underlying scientific principles to empower your experimental design and optimization efforts.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis. The most common synthetic route involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound bearing a nitrile group.

Issue 1: Low or No Product Yield

You've run the reaction, but the TLC plate shows mostly starting material, and after workup, the isolated yield is minimal.

Potential Causes & Recommended Solutions

  • Insufficient Reactivity of Starting Materials:

    • Causality: The initial step is typically a nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-halocarbonyl compound. If the 2-aminopyridine is substituted with strong electron-withdrawing groups, its nucleophilicity is significantly reduced, slowing down the initial alkylation.

    • Solution: For less reactive aminopyridines, consider more forcing reaction conditions. Increase the temperature or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid product degradation. A stronger, non-nucleophilic base might also be required to facilitate the subsequent cyclization.

  • Improper Solvent Choice:

    • Causality: The solvent plays a crucial role in both solvating the reactants and mediating the reaction steps. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cationic intermediate formed during the SN2 reaction.[1] However, highly polar solvents can sometimes lead to unwanted side reactions.[2]

    • Solution: If you are using a non-polar solvent like toluene and seeing low conversion, switch to DMF or acetonitrile. Conversely, if you are observing a complex mixture of products in DMF, a less polar solvent like dioxane or toluene may provide a cleaner reaction profile, albeit potentially requiring higher temperatures and longer reaction times.[2]

  • Inadequate Base:

    • Causality: A base is often required to neutralize the HBr or HCl generated during the initial alkylation and to facilitate the final dehydration step of the cyclized intermediate. An inappropriate base (too weak, too strong, or sterically hindered) can stall the reaction.

    • Solution: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often effective.[3] If the reaction is sluggish, a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. Ensure the base is dry, as water can interfere with the reaction.

  • Degradation of Reagents or Product:

    • Causality: The α-halocarbonyl reagents can be unstable, especially in the presence of moisture or base. The final product may also be sensitive to prolonged exposure to high temperatures.

    • Solution: Use freshly opened or purified reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions and exclude moisture.[2] Once the reaction is complete based on TLC analysis, proceed with the workup promptly to avoid degradation.

Issue 2: Multiple Spots on TLC / Formation of Significant Side Products

Your reaction appears to work, but the crude TLC shows a complex mixture of products, making purification a challenge.

Potential Causes & Recommended Solutions

  • Formation of Regioisomers:

    • Causality: While the reaction is generally regioselective, side products can arise from the competing nucleophilic attack by the exocyclic amino group of the 2-aminopyridine. This is more common with certain substitution patterns.

    • Solution: This is an inherent challenge controlled by electronics. Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product. Screening different solvents may also influence the regiochemical outcome.

  • Dimerization or Polymerization:

    • Causality: The α-halocarbonyl reagent can self-condense or react with the product under the reaction conditions, especially at high concentrations or temperatures.

    • Solution: Try adding the α-halocarbonyl reagent slowly (e.g., via a syringe pump) to a heated solution of the 2-aminopyridine and base. This keeps the instantaneous concentration of the electrophile low, minimizing self-reaction.

  • Incomplete Cyclization/Dehydration:

    • Causality: The reaction may stall after the initial N-alkylation, leaving the acyclic intermediate as a major component in the mixture. This intermediate may then undergo other undesired reactions.

    • Solution: This often points to an issue with the base or temperature for the cyclization-dehydration step. After the initial alkylation appears complete on TLC, you may need to increase the temperature or add a stronger base to drive the reaction to completion. Some protocols report catalyst-free versions at room temperature in DMF, relying on the solvent and base to facilitate the full sequence.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of Imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyls?

The most widely accepted mechanism is a three-step sequence known as the Tschitschibabin reaction. It involves:

  • N-Alkylation: The pyridine ring nitrogen of 2-aminopyridine, being more nucleophilic than the exocyclic amino group, attacks the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, resulting in a hydroxylated intermediate (a hemiaminal-like species).

  • Dehydration: This intermediate readily loses a molecule of water, often facilitated by the base or heat, to form the aromatic imidazo[1,2-a]pyridine ring system.

G General Reaction Mechanism cluster_0 Reactants cluster_1 Intermediates cluster_2 Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt 1. N-Alkylation (SN2) Alpha-Halo-Acetonitrile R-CO-CH(X)CN Alpha-Halo-Acetonitrile->Pyridinium_Salt Cyclized_Intermediate Cyclized Hemiaminal Intermediate Pyridinium_Salt->Cyclized_Intermediate 2. Intramolecular    Cyclization Product Imidazo[1,2-a]pyridine -2-carbonitrile Cyclized_Intermediate->Product 3. Dehydration (-H2O)

Caption: The Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

Q2: How do I select the optimal reaction conditions?

Optimization is key to achieving high yields and purity. A systematic approach using a Design of Experiments (DoE) is ideal, but if screening manually, consider the following variables.

Table 1: Example Optimization of Reaction Conditions

Entry2-Aminopyridine (1 equiv)Reagent (1.1 equiv)Base (1.5 equiv)SolventTemp (°C)Time (h)Yield (%)
12-AminopyridineBromoacetonitrileK₂CO₃Toluene1101245
22-AminopyridineBromoacetonitrileK₂CO₃Dioxane1001265
32-AminopyridineBromoacetonitrileK₂CO₃DMF 80 6 88
42-AminopyridineBromoacetonitrileNaHCO₃DMF801275
55-Me-2-AminopyridineBromoacetonitrileK₂CO₃DMF80492
65-Cl-2-AminopyridineBromoacetonitrileK₂CO₃DMF1001068

This data is representative. Actual results will vary based on specific substrates.

As shown, solvent choice has a dramatic impact (Entries 1-3). Electron-donating groups on the pyridine ring (Entry 5) accelerate the reaction, while electron-withdrawing groups (Entry 6) require more forcing conditions.[1]

Q3: What is the best way to purify the final product?

Purification strategy depends on the physical properties of your specific this compound derivative.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard.[4]

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product. For more polar products, adding a small amount of methanol or triethylamine (to suppress tailing with basic compounds) can be effective.

  • Recrystallization: If the crude product is a solid and relatively pure (>90%), recrystallization can be an excellent and scalable purification method.

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Automated Flow Synthesis and Purification: For library synthesis, automated systems that telescope the reaction with in-line purification via HPLC or affinity chromatography are becoming more common, though this requires specialized equipment.[5]

Experimental Protocol: General Synthesis

This is a generalized procedure and should be optimized for your specific substrates.

Workflow: Synthesis and Purification

Caption: A typical experimental workflow for the synthesis.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted 2-aminopyridine (1.0 mmol, 1 equiv), potassium carbonate (1.5 mmol, 1.5 equiv), and anhydrous DMF (5 mL).

  • Flush the flask with an inert gas (Nitrogen or Argon).

  • Heat the mixture to 80 °C with stirring.

  • Add the α-bromo-α-cyano-ketone or ester (1.1 mmol, 1.1 equiv) portion-wise or as a solution in a small amount of DMF.

  • Stir the reaction at 80 °C and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure this compound.

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile and wish to troubleshoot common issues to increase reaction yield and purity. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical logic to empower your experimental design.

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the introduction of a 2-carbonitrile group provides a valuable handle for further functionalization or can be a key pharmacophoric element.[1] However, the synthesis of this specific analogue presents unique challenges, primarily related to the reactivity of the required synthons. This guide will walk you through troubleshooting and optimization based on established principles of heterocyclic chemistry.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the cyclization to form this compound. The primary synthetic route discussed is the classical cyclocondensation between a 2-aminopyridine and an electrophilic C3-synthon bearing a nitrile group, such as 3-bromo-2-oxopropanenitrile or a related derivative.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction between 2-aminopyridine and my α-halo-α'-cyano ketone equivalent is resulting in a very low yield, or I'm failing to isolate any product at all. What are the most critical factors to investigate?

Answer: This is the most common issue, and it typically points to problems with reagents, reaction conditions, or both. The key is to approach troubleshooting systematically.

  • Causality 1: Reagent Instability. The primary suspect is often the electrophile. Reagents like 3-bromo-2-oxopropanenitrile are highly reactive and can be lachrymatory. They are prone to polymerization or decomposition upon storage.

    • Solution:

      • Use Fresh Reagents: If possible, use the α-halo-nitrile reagent immediately after purchase or synthesis.

      • In Situ Generation: A more robust strategy is to generate the electrophile in situ. For example, α-bromination of cyanoacetone can be performed in a one-pot fashion immediately preceding the addition of the 2-aminopyridine.[2] This avoids isolating the unstable intermediate.

  • Causality 2: Inappropriate Reaction Temperature. Temperature control is critical. Too low, and the activation energy for the final cyclization and dehydration may not be reached. Too high, and you risk decomposition of the starting materials or the product itself.

    • Solution:

      • Initial Low Temperature: The initial alkylation step is often exothermic. Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature.

      • Thermal Push for Cyclization: If you isolate the intermediate pyridinium salt, the final cyclization/dehydration may require heating. Refluxing in a suitable solvent like ethanol or isopropanol is a common strategy.[3] Screen a range of temperatures (e.g., 50 °C, 80 °C, reflux) in small-scale trials to find the optimum.

  • Causality 3: Incorrect Solvent Choice. The solvent plays a crucial role in mediating the solubility of reactants and influencing the reaction pathway.

    • Solution: Screen a panel of solvents.

      • Protic Solvents (e.g., Ethanol, Isopropanol): Often a good starting point. They are suitable for reflux conditions and can facilitate the dehydration step.

      • Aprotic Polar Solvents (e.g., Acetonitrile, DMF): While they can accelerate SN2 reactions, they have been reported to sometimes lead to complex and inseparable mixtures in similar syntheses.[3] Use with caution.

      • Less Polar Solvents (e.g., Dioxane, Toluene): May require higher temperatures and longer reaction times but can sometimes provide cleaner reactions by minimizing side product formation.[3]

  • Causality 4: Role of Base/Acid. The reaction proceeds in two key stages: alkylation followed by cyclization. A base is often added to neutralize the HBr formed.

    • Solution:

      • Use a Non-Nucleophilic Base: Employ a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Strong, nucleophilic bases can react with your electrophile.

      • Monitor pH: Ensure the conditions are appropriate for the intramolecular cyclization, which involves the nucleophilic attack of the exocyclic amino group. Overly acidic conditions will protonate this amine, shutting down the reaction.

Issue 2: Complex Reaction Mixture and Formation of Side Products

Question: My TLC plate shows multiple spots, and purification by column chromatography is yielding several fractions, none of which is my target compound in high purity. What are the likely side reactions?

Answer: A complex reaction profile indicates a loss of selectivity. The high reactivity of the nitrile-containing electrophile is again a likely culprit.

  • Causality 1: Polymerization of the Electrophile. As mentioned, α-cyanoketones can self-condense or polymerize, especially under basic conditions or at elevated temperatures.

    • Solution: Employ inverse addition. Prepare a solution of the 2-aminopyridine and base, and add the electrophile solution slowly at a controlled, low temperature. This maintains a low instantaneous concentration of the electrophile, favoring the desired bimolecular reaction over self-condensation.

  • Causality 2: Incomplete Reaction. The reaction may stall at an intermediate stage.

    • Solution: Use TLC or LC-MS to monitor the reaction progress over time. You may be observing the starting materials, the intermediate N-alkylated pyridinium salt, or the non-aromatized dihydroxy-imidazoline intermediate. If the reaction stalls, a gentle thermal push or extended reaction time may be required to drive the final dehydration step.[3]

  • Causality 3: Reactivity of Substituents. If your 2-aminopyridine has other functional groups, they may be participating in undesired side reactions.

    • Solution: Consider protecting sensitive functional groups on the pyridine ring before performing the cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general, accepted mechanism for this cyclization?

A1: The reaction follows a well-established pathway for imidazo[1,2-a]pyridine synthesis.[4]

  • SN2 Alkylation: The nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the halo-nitrile reagent, displacing the halide and forming an intermediate N-alkylated pyridinium salt.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting hydroxyl-imidazoline intermediate readily loses a molecule of water, often facilitated by heat or trace acid, to yield the final aromatic this compound product.

Mechanism 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt N-Alkylated Pyridinium Salt 2-Aminopyridine->Pyridinium_Salt Pyridine N attacks Halo-nitrile α-Halo-α'-cyano Ketone Halo-nitrile->Pyridinium_Salt Pyridinium_Salt_2 N-Alkylated Pyridinium Salt Cyclic_Intermediate Hydroxyl-imidazoline Intermediate Cyclic_Intermediate_2 Hydroxyl-imidazoline Intermediate Pyridinium_Salt_2->Cyclic_Intermediate Exocyclic N attacks C=O Final_Product Imidazo[1,2-a]pyridine- 2-carbonitrile Cyclic_Intermediate_2->Final_Product - H₂O

Caption: Reaction mechanism for this compound synthesis.

Q2: How do substituents on the 2-aminopyridine starting material affect the reaction yield?

A2: Substituents can have a significant electronic effect on the nucleophilicity of the pyridine nitrogens.

  • Electron-Donating Groups (EDGs) like -CH₃, -OCH₃ at the 4- or 6-positions increase the electron density on the ring nitrogen, making it more nucleophilic. This generally accelerates the initial SN2 step and can lead to higher yields under milder conditions.

  • Electron-Withdrawing Groups (EWGs) such as -Cl, -NO₂, or another -CN on the pyridine ring decrease the nucleophilicity of the ring nitrogen. This slows the initial alkylation step, often requiring more forcing conditions (higher temperature, longer reaction times), which can promote the decomposition of the sensitive nitrile-containing electrophile and lower the overall yield.

Q3: Are there any "greener" or more advanced methods to improve this synthesis?

A3: Yes, modern synthetic techniques can be applied to improve efficiency and reduce environmental impact.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating. This can minimize the formation of thermal decomposition byproducts.[2]

  • Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, sometimes enabling reactions to proceed at lower overall temperatures.[5]

  • Green Solvents: One-pot procedures in greener media like water or Polyethylene Glycol (PEG) have been successfully developed for the synthesis of the general imidazo[1,2-a]pyridine scaffold and may be adaptable.[2] Some catalyst-free methods in water have also been reported for related multicomponent reactions.[6]

Optimization & Experimental Protocols

Troubleshooting Workflow

When facing low yields, follow a logical progression of experiments to identify the root cause.

Troubleshooting_Workflow start Start: Low Yield Observed check_reagents 1. Verify Reagent Quality - Is 2-aminopyridine pure? - Is α-halo-nitrile fresh or generated in situ? start->check_reagents temp_screen 2. Screen Reaction Temperature - Run small-scale trials at RT, 50°C, and reflux. check_reagents->temp_screen Reagents OK success Success: Yield Improved check_reagents->success Impurity Found & Corrected solvent_screen 3. Screen Solvents - Test Ethanol, Dioxane, and Acetonitrile. temp_screen->solvent_screen No Improvement temp_screen->success Optimal Temp Found base_opt 4. Optimize Base - Compare NaHCO₃ vs K₂CO₃. - Check stoichiometry. solvent_screen->base_opt No Improvement solvent_screen->success Optimal Solvent Found addition_mode 5. Change Addition Mode - Try inverse addition (add electrophile to pyridine). base_opt->addition_mode No Improvement base_opt->success Optimal Base Found addition_mode->success Side Reactions Minimized

Caption: A systematic workflow for troubleshooting low-yield reactions.

Table of Optimization Parameters
ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For EWG Substrates)Rationale & Key Insights
Solvent EthanolDioxaneAcetonitrileEthanol is a good general-purpose solvent. Dioxane can offer a cleaner reaction profile at the cost of rate. Acetonitrile may accelerate the reaction but risks side products.[3]
Temperature RT, then reflux0 °C to RTReflux (e.g., 80-100 °C)Start mild to control the initial exothermic alkylation. Higher temperatures are needed for less reactive (EWG-substituted) pyridines but increase decomposition risk.[3]
Base NaHCO₃ (1.5 eq)K₂CO₃ (1.5 eq)DIPEA (1.5 eq)Bicarbonate is mild and effective. Carbonate is stronger. DIPEA is a soluble organic base that can be useful in non-polar solvents.
Addition All reagents mixed at onceSlow addition of electrophileIn situ generation of electrophileSlow addition minimizes polymerization. In situ generation avoids handling unstable reagents.[2]
Atmosphere AirInert (N₂ or Ar)Inert (N₂ or Ar)While most reactions are air-tolerant, an inert atmosphere can prevent oxidative side reactions and is good practice, especially during screening.[3]
General Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on classical methods and should be adapted and optimized for your specific substrates.

Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 eq) and sodium bicarbonate (1.5 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration relative to the aminopyridine).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve 3-bromo-2-oxopropanenitrile (1.1 eq) in a minimal amount of cold ethanol. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cyclization/Dehydration: Once the initial alkylation appears complete (or after 4 hours), gently heat the reaction mixture to reflux. Continue to monitor the reaction by TLC for the formation of the more non-polar product spot. Reflux for 6-12 hours or until the intermediate is consumed.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

By applying these principles of systematic troubleshooting and optimization, researchers can significantly improve the outcomes of this challenging but valuable synthetic transformation.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-2-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[1,2-a]pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1][2] The successful isolation of pure this compound is a critical step in its synthesis and further development.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

I. Conceptual Overview: The Chromatography Workflow

The purification of this compound from a crude reaction mixture typically involves flash column chromatography on silica gel. The general workflow is depicted below. Understanding each stage is crucial for effective troubleshooting.

Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Mixture Crude Mixture TLC Analysis TLC Analysis Crude Mixture->TLC Analysis Spotting Solvent System Selection Solvent System Selection TLC Analysis->Solvent System Selection Rf evaluation Column Packing Column Packing Solvent System Selection->Column Packing Equilibration Sample Loading Sample Loading Column Packing->Sample Loading Careful application Elution Elution Sample Loading->Elution Gradient/Isocratic Fraction Collection Fraction Collection Elution->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Monitoring Pooling Fractions Pooling Fractions TLC of Fractions->Pooling Fractions Identifying pure fractions Solvent Removal Solvent Removal Pooling Fractions->Solvent Removal Evaporation Pure Compound Pure Compound Solvent Removal->Pure Compound

Caption: General workflow for column chromatography purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.

Issue 1: My compound is not eluting from the column.

  • Question: I've been running my column for a while with the solvent system I developed using TLC, but I'm not seeing my product come off. What could be the problem?

  • Answer & Solutions: This is a common and frustrating issue. Several factors could be at play:

    • Compound Stability: Imidazo[1,2-a]pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition on the column.[3][4]

      • Recommendation: Before performing column chromatography, assess the stability of your compound on silica gel. A simple way to do this is by running a 2D TLC. Spot your compound on a TLC plate, develop it with a suitable solvent system, then rotate the plate 90 degrees and re-develop it in the same solvent system. If a new spot appears or the original spot streaks, your compound may be degrading.[4]

      • Solution: If your compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[3] To deactivate silica, you can slurry it with your eluent containing a small percentage (e.g., 1%) of a polar modifier like triethylamine or methanol and then pack the column.

    • Inappropriate Solvent System: The chosen eluent may not be sufficiently polar to move your compound down the column.

      • Recommendation: Re-evaluate your TLC analysis. For effective separation on a column, the ideal Rf value for the desired compound should be around 0.2-0.4.[4] If the Rf is very low in your chosen system, you need to increase the eluent's polarity.

      • Solution: A common and effective solvent system for imidazo[1,2-a]pyridine derivatives is a mixture of hexane and ethyl acetate.[5][6][7] Try gradually increasing the proportion of ethyl acetate. If your compound is still not moving, you can add a small amount of a more polar solvent like methanol.

    • Compound Came Off in the Solvent Front: If your solvent system is too polar, the compound may have eluted very quickly with the solvent front.

      • Recommendation: Always collect and check the first few fractions by TLC.[3]

      • Solution: If you find your compound in the initial fractions, you will need to rerun the column using a less polar solvent system.

    • Dilute Fractions: It's possible your compound did elute, but it is spread across many fractions at a concentration too low to be easily detected by TLC.

      • Recommendation: Concentrate a few of the fractions where you expected your compound to elute and then re-analyze them by TLC.[3]

Issue 2: The separation of my compound from impurities is poor.

  • Question: My TLC analysis showed good separation between my product and a major impurity, but on the column, they are co-eluting. Why is this happening?

  • Answer & Solutions: This discrepancy between TLC and column chromatography can be due to several factors that affect the resolution.

    • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.

      • Solution: Ensure your column is packed uniformly. A well-packed column should have a flat, horizontal surface. "Wet" or "slurry" packing is generally recommended for flash chromatography.

    • Sample Loading Technique: Applying the sample in too large a volume of solvent or disturbing the silica bed during application can lead to a broad initial band, which will result in broad, overlapping bands during elution.

      • Solution: Dissolve your crude product in the minimum amount of solvent possible.[8] If your compound has poor solubility in the eluent, consider "dry loading." This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your packed column.[8]

    • Flow Rate: The rate at which the eluent passes through the column can significantly impact separation.

      • Explanation: A flow rate that is too fast does not allow for proper equilibration of the analyte between the stationary and mobile phases, leading to peak broadening.[8] Conversely, a flow rate that is too slow can also cause band broadening due to diffusion.[8]

      • Solution: For flash chromatography, aim for a flow rate that causes the solvent front to move down the column at a rate of about 2 inches (5 cm) per minute.

    • Overloading the Column: There is a limit to the amount of crude material that can be effectively separated on a given amount of silica gel.

      • Recommendation: As a general rule of thumb for flash chromatography, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

Troubleshooting_Poor_Separation Poor Separation Poor Separation Improper Packing Improper Packing Poor Separation->Improper Packing Check for channels/cracks Incorrect Loading Incorrect Loading Poor Separation->Incorrect Loading Review sample application Suboptimal Flow Rate Suboptimal Flow Rate Poor Separation->Suboptimal Flow Rate Adjust pressure/eluent flow Column Overload Column Overload Poor Separation->Column Overload Check silica:sample ratio Repack Column Repack Column Improper Packing->Repack Column Use Dry Loading Use Dry Loading Incorrect Loading->Use Dry Loading Optimize Flow Optimize Flow Suboptimal Flow Rate->Optimize Flow Use More Silica/Less Sample Use More Silica/Less Sample Column Overload->Use More Silica/Less Sample

Caption: Key factors influencing poor separation in column chromatography.

III. Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the purification of this compound?

    • A1: Based on literature precedence for similar compounds, a good starting point is a mixture of hexanes and ethyl acetate.[5][6][7] You can start with a low polarity mixture, such as 9:1 hexanes:ethyl acetate, and gradually increase the polarity while monitoring the separation by TLC. The optimal ratio will depend on the specific impurities present in your crude mixture.

  • Q2: How can I visualize this compound on a TLC plate?

    • A2: Imidazo[1,2-a]pyridine derivatives are often UV active due to their aromatic nature. You should be able to visualize the spots on your TLC plate using a UV lamp at 254 nm or 365 nm.[5][6][7] Staining with potassium permanganate can also be an effective visualization method.[9]

  • Q3: Can I use a different stationary phase other than silica gel?

    • A3: Yes. If you observe significant compound degradation on silica gel, alumina (neutral or basic) can be a good alternative. For some applications, reversed-phase chromatography (using a C18-functionalized silica) may also be effective, although this typically requires different solvent systems (e.g., water/acetonitrile or water/methanol).

  • Q4: My purified compound is an oil, but I expected a solid. What should I do?

    • A4: It is possible that your compound is an oil at room temperature or that it is not yet completely pure and residual solvents or impurities are preventing crystallization. First, ensure all solvent has been removed under high vacuum. If it remains an oil, you can try to induce crystallization by dissolving it in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) until it becomes cloudy, then allowing it to stand. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.

IV. Standard Operating Procedure (SOP): Column Chromatography of this compound

This SOP provides a general guideline. The specific solvent ratios and column size should be adapted based on your TLC analysis and the amount of crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[5][6][7]

  • Hexanes and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)[5][6][7]

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Identify a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from major impurities.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (e.g., a 2-3 cm diameter column for 100-500 mg of crude).

    • Pack the column using the slurry method:

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a thin layer of sand.

      • In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a slurry.

      • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly. Ensure there are no air bubbles or cracks.

      • Add a layer of sand on top of the packed silica.

      • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the column eluent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

    • Carefully add a small amount of fresh eluent and drain again to wash any remaining sample into the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin eluting the column, collecting fractions of a suitable volume (e.g., 10-20 mL).

    • You can start with the solvent system determined by TLC (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound after the less polar impurities have been washed off.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Data Summary Table

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and widely used for this class of compounds.[5][6][7]
Mobile Phase Hexanes/Ethyl AcetateProvides a good polarity range for eluting imidazo[1,2-a]pyridines.[5][6][7]
Optimal Rf on TLC 0.2 - 0.4Allows for good separation on the column and elution in a reasonable volume of solvent.[4]
Sample Loading Dry Loading or Minimal SolventPrevents band broadening and improves separation.
Silica:Crude Ratio 30:1 to 100:1 (w/w)Ensures sufficient stationary phase to achieve good separation.
Visualization UV light (254 nm / 365 nm)Non-destructive and effective for aromatic heterocycles.[5][6]

VI. References

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. --INVALID-LINK--

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. --INVALID-LINK--

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. --INVALID-LINK--

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). Sciforum. --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. --INVALID-LINK--

  • Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. (n.d.). Benchchem. --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. --INVALID-LINK--

  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. --INVALID-LINK--

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. --INVALID-LINK--

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. --INVALID-LINK--

  • This compound 38922-79-1 wiki. (n.d.). Guidechem. --INVALID-LINK--

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). NIH. --INVALID-LINK--

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). --INVALID-LINK--

  • Supporting Information A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N- (prop-2-yn-1-yl)pyridin-2-amines. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Imidazo 1,2-a pyridine-6-carbonitrile 95 106850-34-4. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • This compound | 38922-79-1. (n.d.). ChemicalBook. --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. (2025). ResearchGate. --INVALID-LINK--

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). --INVALID-LINK--

  • Imidazo(1,2-a)pyridine. (n.d.). PubChem - NIH. --INVALID-LINK--

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH. --INVALID-LINK--

  • Imidazopyridine. (n.d.). Wikipedia. --INVALID-LINK--

  • (PDF) Synthesis and SAR of Imidazo[1,2-a] Pyridinyl- Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2021). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Selecting an Optimal Recrystallization Solvent

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the selection of a suitable solvent system for the recrystallization of Imidazo[1,2-a]pyridine-2-carbonitrile. The content is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental characteristics of an ideal recrystallization solvent?

An ideal recrystallization solvent is one that facilitates the separation of your target compound from impurities based on differential solubility.[1] The key criteria are:

  • Temperature-Dependent Solubility: The solvent must dissolve the compound of interest (in this case, this compound) sparingly or not at all at room temperature but show high solubility at its boiling point.[2][3] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired product crystallizes).[2][4][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4][5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4][6]

  • Melting Point Consideration: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out" instead of crystallizing.[3][4] The melting point for the related isomer, Imidazo[1,2-a]pyridine-6-carbonitrile, is 161-167 °C, suggesting the 2-carbonitrile analog will also have a relatively high melting point, providing a wide range of suitable solvents.[7]

Q2: How do I begin selecting a solvent for a novel compound like this compound?

The selection process is a combination of theoretical prediction and empirical testing.

  • Analyze the Solute's Polarity: The principle of "like dissolves like" is the cornerstone of solvent selection.[8] The Imidazo[1,2-a]pyridine core is a polar heterocyclic system due to the presence of nitrogen atoms.[9][10] The addition of a cyano (-C≡N) group, which is strongly polar, further increases the overall polarity of the molecule. Therefore, you should start by screening polar solvents.[11]

  • Consult Literature for Analogs: Search for purification methods used for structurally similar compounds.[2] Syntheses of various imidazo[1,2-a]pyridine derivatives often use solvents like ethanol, or mixtures such as ethyl acetate/hexanes for purification, indicating their general suitability.[12]

  • Perform a Small-Scale Solvent Screen: The most reliable method is to test the solubility of a small amount of your crude material (~20-50 mg) in various candidate solvents (~0.5-1 mL) in test tubes.[5] This empirical approach provides direct evidence of which solvent will perform best.

Q3: What if a single solvent doesn't meet all the criteria?

It is common to find that no single solvent provides the ideal solubility profile. In such cases, a mixed-solvent system is employed.[2] This technique uses two miscible solvents:

  • A "good" solvent in which the compound is highly soluble, even when cold.

  • A "bad" or "anti-solvent" in which the compound is poorly soluble, even when hot.[8]

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[13] For a polar compound like this compound, a common pairing would be Ethanol ("good") and Water ("bad"), or Ethyl Acetate ("good") and Hexanes ("bad").[14][15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Issue 1: No crystals are forming upon cooling.
  • Possible Cause A: Too much solvent was used. This is the most frequent reason for crystallization failure, resulting in a solution that is not saturated enough for crystals to form.[16]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[4][17] Allow the concentrated solution to cool again.

  • Possible Cause B: The solution is supersaturated.

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13][17]

    • Solution 2: Seed the Solution. Add a tiny crystal of the crude starting material (a "seed crystal") to the solution. This provides a template for crystal lattice formation.[17]

Issue 2: The compound "oils out" instead of forming crystals.

This occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[16][18]

  • Possible Cause A: The boiling point of the solvent is higher than the melting point of the compound.

    • Solution: Select a different solvent with a lower boiling point.[4]

  • Possible Cause B: The concentration of the solute is too high, or the solution is cooling too rapidly.

    • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[4][17][18]

    • Solution 2: Ensure Slow Cooling. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Very slow cooling can favor crystal formation over oiling.[16]

Issue 3: Crystals form prematurely in the funnel during hot filtration.
  • Possible Cause: The solution cools too rapidly in the filter funnel, causing the product to crystallize along with the insoluble impurities you are trying to remove.[18]

    • Solution 1: Use an Excess of Hot Solvent. Dissolve the crude compound in a slightly larger volume of hot solvent than minimally required. The excess can be evaporated after filtration is complete.[4]

    • Solution 2: Pre-heat the Filtration Apparatus. Keep the filtration setup (funnel, filter paper, and receiving flask) hot by placing it on a steam bath or hot plate and passing hot solvent through it just before filtering your solution.[4] Using a stemless funnel can also help by reducing the surface area for cooling.

Issue 4: The final product is still impure.
  • Possible Cause A: The cooling process was too rapid. Fast cooling can trap impurities within the growing crystal lattice.[13]

    • Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible. Insulate the flask to slow heat loss.

  • Possible Cause B: The chosen solvent did not effectively discriminate between the product and a specific impurity.

    • Solution: Re-evaluate your solvent choice. The impurity may have a very similar solubility profile to your product in that particular solvent. Try a different solvent or solvent system. If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocol: Small-Scale Solvent Screening

This protocol outlines a systematic procedure for identifying a suitable recrystallization solvent for this compound.

  • Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Solvent Addition (Room Temp): To the first test tube, add a candidate solvent (e.g., Ethanol) dropwise, vortexing after each drop, up to ~1 mL. Observe the solubility.

    • If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent.[11] Set it aside as a potential "good" solvent for a mixed-solvent pair.

    • If the solid remains insoluble or sparingly soluble, proceed to the next step.

  • Heating: Gently warm the test tube containing the insoluble mixture in a water or sand bath.

    • If the solid dissolves completely upon heating, this is a promising candidate solvent. Proceed to step 4.

    • If the solid does not dissolve after adding up to 3 mL of hot solvent, the solvent is unsuitable.[5]

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

    • Observe the quantity of crystals that form. An ideal solvent will yield a large volume of crystalline solid.

  • Repeat: Repeat steps 2-4 for a range of solvents with varying polarities (see table below).

  • Selection: Choose the solvent that provides poor solubility at room temperature but excellent solubility at high temperature, and yields a significant crop of crystals upon cooling. If no single solvent is ideal, use the results to select a "good" and "bad" solvent pair for a mixed-solvent recrystallization.

Data Presentation: Candidate Solvents

The following table provides a list of candidate solvents for the recrystallization of the polar compound this compound, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity Index (P')[19][20][21]Rationale / Prediction
Water100.010.2High Polarity. May be a poor solvent unless the compound has H-bonding capability. Good "anti-solvent" candidate with alcohols.
Methanol64.75.1High Polarity (Protic). Likely to be a good solvent. May dissolve the compound too well at room temperature.
Ethanol78.54.3High Polarity (Protic). Excellent starting candidate. Widely used for similar heterocyclic compounds.
Acetone56.25.1Polar (Aprotic). Good candidate. Its low boiling point makes it easy to remove.
Acetonitrile81.65.8Polar (Aprotic). Strong solvent for polar compounds containing nitriles. May be too effective.
Ethyl Acetate77.14.4Medium Polarity. Very common recrystallization solvent. Good candidate for single or mixed-solvent systems.
Dichloromethane39.63.1Medium Polarity. Low boiling point is advantageous, but it may be too good of a solvent.
Toluene110.62.4Low Polarity. Unlikely to be a good solvent on its own but could serve as an "anti-solvent." High boiling point is a drawback.
Cyclohexane80.70.2Nonpolar. Expected to be a very poor solvent. Excellent candidate as an "anti-solvent" with a more polar solvent like Ethyl Acetate.

Visualization: Solvent Selection Workflow

Recrystallization_Workflow cluster_start Phase 1: Initial Screening cluster_decision1 Phase 2: Solubility Evaluation cluster_outcome Phase 3: System Selection start Start with Crude This compound test_rt Test Solubility in ~1 mL Solvent at Room Temp start->test_rt dissolves_rt Dissolves Cold? test_rt->dissolves_rt heat_test Heat to Boiling dissolves_rt->heat_test No reject_good Reject as Single Solvent. Consider as 'Good' Solvent for Mixed Pair. dissolves_rt->reject_good Yes dissolves_hot Dissolves Hot? heat_test->dissolves_hot reject_bad Reject Solvent. (Insoluble) dissolves_hot->reject_bad No cool_test Cool Slowly. Observe Crystals. dissolves_hot->cool_test Yes select_mixed Select 'Good'/'Bad' Pair. Perform Mixed-Solvent Recrystallization. reject_good->select_mixed select_single Successful Single Solvent. Proceed to Bulk Recrystallization. cool_test->select_single

Caption: Workflow for selecting a recrystallization solvent.

References

Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide is designed to provide you with in-depth technical assistance for troubleshooting stability issues and to offer strategies for enhancing the robustness of your compounds. As Senior Application Scientists, we have compiled this resource based on both foundational scientific principles and practical, field-proven insights.

I. Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses common stability-related questions encountered during experiments.

Q1: My imidazo[1,2-a]pyridine derivative shows significant degradation when exposed to ambient light in the lab. What is happening and how can I prevent this?

A1: Imidazo[1,2-a]pyridine derivatives can be susceptible to photodegradation. Exposure to UV or even visible light can generate reactive oxygen species (ROS), such as singlet oxygen, which can then attack the heterocyclic core, leading to the formation of various degradation products.[1] To mitigate this, always work with these compounds in amber vials or wrap your glassware in aluminum foil. For long-term storage, keep the compounds in a dark place, preferably in a desiccator to also control for humidity.

Q2: I've noticed a loss of my compound in an aqueous buffer at a basic pH during my biological assay. What is the likely cause?

A2: The imidazo[1,2-a]pyridine ring system can be susceptible to base-catalyzed hydrolysis. Studies on zolpidem, a well-known imidazo[1,2-a]pyridine-based drug, have shown that it degrades in basic conditions.[1][2] The degradation often involves the cleavage of amide side chains or modifications to the core structure. It is crucial to assess the pH stability profile of your specific derivative. Consider running your assays at a neutral or slightly acidic pH if your compound's activity is not compromised. If a basic pH is required, minimize the exposure time and temperature.

Q3: My compound's potency seems to decrease over time, even when stored in the dark and at a stable temperature. Could oxidation be the issue?

A3: Yes, oxidation is a potential degradation pathway. The electron-rich nature of the imidazo[1,2-a]pyridine scaffold can make it susceptible to oxidation, especially if certain substituents are present. Forced degradation studies on zolpidem have identified oxidative degradants, such as the formation of an N-oxide or other oxidized species.[1] To prevent this, consider storing your compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. If working in solution, deoxygenated solvents can be used.

Q4: How can I proactively assess the stability of my newly synthesized imidazo[1,2-a]pyridine derivative?

A4: A proactive approach is highly recommended. You should conduct forced degradation studies, which involve exposing your compound to a variety of stress conditions such as heat, light, acid, base, and oxidation.[1][3] This will help you identify potential degradation pathways and develop a stability-indicating analytical method. The International Council for Harmonisation (ICH) provides guidelines (Q1A and Q1B) that are the industry standard for such studies.[4][5][6][7][8][9]

II. Troubleshooting Guides: In-Depth Analysis and Solutions

This section provides a more detailed examination of specific stability challenges and offers comprehensive strategies to overcome them.

Guide 1: Tackling Photodegradation

Issue: Your compound consistently fails purity tests after routine handling in the lab, and you suspect light exposure is the culprit.

Underlying Mechanism: The imidazo[1,2-a]pyridine core can absorb UV-Vis light, leading to an excited state. This excited molecule can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This and other reactive oxygen species can then lead to a cascade of reactions, including oxidation of the imidazole or pyridine ring, leading to complex mixtures of photoproducts.[1]

Troubleshooting Workflow:

start Compound exhibits photodegradation step1 Confirm Photostability: Conduct a controlled photostability study (ICH Q1B). start->step1 step2 Analyze Degradants: Use LC-MS to identify major photoproducts. step1->step2 step3 Implement Protective Measures step2->step3 step4a Physical Protection: Use amber vials, foil wrapping, and store in the dark. step3->step4a Immediate Action step4b Formulation Strategy: Incorporate UV absorbers or antioxidants in solutions. step3->step4b For Solutions step5 Re-evaluate Stability step4a->step5 step4b->step5

Caption: Workflow for addressing photodegradation.

Detailed Steps:

  • Confirm Photostability: Follow the ICH Q1B guideline to systematically evaluate your compound's photostability.[4][7] This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[10]

  • Analyze Degradants: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products. This will give you insights into the degradation pathway.

  • Physical Protection: As a standard practice, handle all imidazo[1,2-a]pyridine derivatives under subdued light and store them in light-protecting containers.

  • Formulation Strategies: If your compound is intended for a solution-based formulation, consider the inclusion of photostabilizers. These can be UV absorbers that competitively absorb the incident light or antioxidants that quench the reactive oxygen species.

Guide 2: Managing Hydrolytic Instability

Issue: Your compound shows poor stability in aqueous solutions, particularly at non-neutral pH.

Underlying Mechanism: The imidazo[1,2-a]pyridine scaffold itself is generally stable, but substituents can introduce hydrolytically labile functional groups. For instance, amide or ester side chains can be cleaved under acidic or basic conditions. The nitrogen atoms in the ring system can also be protonated or deprotonated, which may influence the electronic properties of the molecule and affect its stability. Forced degradation studies of zolpidem have shown significant degradation in both acidic and basic media, leading to the formation of zolpacid (hydrolysis of the amide).[1]

Troubleshooting Workflow:

start Compound shows hydrolytic instability step1 Determine pH-Rate Profile: Measure degradation rates at different pH values. start->step1 step2 Identify Labile Groups: Analyze the structure for hydrolysable functional groups. step1->step2 step3 Structural Modification (if feasible) step2->step3 step5 Formulation Approach step2->step5 step4a Replace labile groups with more stable bioisosteres. step3->step4a step4b Introduce steric hindrance near the labile group. step3->step4b step6 Buffer to pH of maximum stability. step5->step6 step7 Consider non-aqueous formulations or lyophilization. step5->step7

Caption: Workflow for addressing hydrolytic instability.

Detailed Steps:

  • pH-Rate Profile: Conduct a study to determine the rate of degradation of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). This will help you identify the pH of maximum stability.

  • Structural Modification: If you are in the early stages of drug discovery, consider modifying the structure to enhance stability.

    • Replace Labile Groups: For example, an ester could be replaced with a more stable amide, or an amide could be replaced with a non-hydrolyzable linker.

    • Steric Shielding: Introducing bulky groups near a hydrolysable moiety can sterically hinder the approach of water or hydroxide ions, thus slowing down hydrolysis.

  • Formulation Solutions:

    • pH Control: Formulate your compound in a buffer system that maintains the pH at which it is most stable.

    • Reduce Water Activity: For solid formulations, ensure low moisture content. For liquid formulations, consider co-solvents to reduce the concentration of water. Lyophilization (freeze-drying) is an excellent strategy to improve the long-term stability of water-labile compounds.

Guide 3: Preventing Oxidative Degradation

Issue: Your compound degrades upon exposure to air or in the presence of oxidizing agents.

Underlying Mechanism: The imidazo[1,2-a]pyridine ring is an electron-rich system, making it susceptible to oxidation. The C3 position is often particularly electron-rich and can be a site of oxidation. Furthermore, certain substituents can either increase the susceptibility to oxidation or be the primary site of oxidation themselves.

Troubleshooting Workflow:

start Compound shows oxidative instability step1 Confirm Oxidative Susceptibility: Perform forced degradation with an oxidizing agent (e.g., H₂O₂). start->step1 step2 Identify Oxidation Products using LC-MS. step1->step2 step3 Structural Modification step2->step3 step5 Formulation and Handling step2->step5 step4a Introduce electron-withdrawing groups to decrease electron density of the ring. step3->step4a step4b Block potential sites of oxidation with stable groups. step3->step4b step6 Add antioxidants (e.g., BHT, ascorbic acid) to the formulation. step5->step6 step7 Handle and store under an inert atmosphere (N₂ or Ar). step5->step7 step8 Use packaging with low oxygen permeability. step5->step8

Caption: Workflow for preventing oxidative degradation.

Detailed Steps:

  • Forced Oxidation Study: Expose your compound to an oxidizing agent like hydrogen peroxide (H₂O₂) and analyze the degradation products.[3] This will confirm its susceptibility and help identify the sites of oxidation.

  • Structural Modification:

    • Electronic Effects: Introducing electron-withdrawing groups on the imidazo[1,2-a]pyridine core can reduce its electron density and make it less prone to oxidation.

    • Site Blocking: If a specific position is identified as the primary site of oxidation, you can introduce a stable substituent at that position to block the reaction.

  • Formulation and Handling:

    • Antioxidants: The inclusion of antioxidants in your formulation can be highly effective. Antioxidants can act as free radical scavengers or as oxygen scavengers. Some imidazo[1,2-a]pyridine derivatives have themselves been shown to possess antioxidant activity.[11][12][13]

    • Inert Atmosphere: For highly sensitive compounds, manufacturing, packaging, and long-term storage under an inert gas is a viable strategy.

    • Chelating Agents: If metal ions are suspected to catalyze the oxidation, the addition of a chelating agent like EDTA can be beneficial.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies based on ICH guidelines.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Your imidazo[1,2-a]pyridine derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/DAD system

  • LC-MS system for peak identification

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, use 1 M HCl and/or heat at a controlled temperature (e.g., 60 °C).[3]

  • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. If no degradation is seen, use 1 M NaOH and/or heat.[2][3]

  • Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Store at room temperature for 24 hours.[3]

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70 °C) for an extended period (e.g., 1 week).

  • Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (1.2 million lux hours visible, 200 W h/m² UVA).[4][10]

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated HPLC method.

  • Peak Purity and Identification: Use a Diode Array Detector (DAD) to check for peak purity of the parent compound. Use LC-MS to obtain the mass of the degradation products to aid in their identification.

Protocol 2: Photostability Testing (as per ICH Q1B)

Objective: To determine the intrinsic photostability of a new drug substance.

Apparatus: A photostability chamber equipped with a light source that conforms to the ICH Q1B guideline (e.g., a xenon lamp or a metal halide lamp).[4][7]

Procedure:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of the compound in a suitable, transparent container.

  • Exposure: Place the samples in the photostability chamber. A dark control sample, wrapped in aluminum foil, should be placed alongside the exposed samples.

  • Light Dosage: Expose the samples to the required light dose (not less than 1.2 million lux hours of visible light and 200 watt-hours/m² of near UV).[10]

  • Analysis: After exposure, compare the exposed samples to the dark control. Analyze for any changes in physical properties (appearance, color) and for the formation of degradation products by HPLC.

IV. Data Summary Tables

Table 1: Example of Forced Degradation Results for a Hypothetical Imidazo[1,2-a]pyridine Derivative (Compound X)

Stress ConditionDuration% Degradation of Compound XMajor Degradation Products (RRT)
0.1 M HCl24 h, 60°C15%0.85
0.1 M NaOH8 h, 60°C25%0.72, 0.91
3% H₂O₂24 h, RT10%1.15 (N-oxide)
Heat (solid)7 days, 70°C< 2%-
Light (ICH Q1B)-30%0.65, 0.78, 0.95

RRT = Relative Retention Time

Table 2: Influence of Substituents on Metabolic Stability (Illustrative Data)

Compound IDR1 SubstituentR2 SubstituentMicrosomal Stability (t½, min)
A-1-H-H15
A-2-Cl-H35
A-3-H-CF₃42
A-4-Cl-CF₃83[14]

V. References

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (URL: --INVALID-LINK--)

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (URL: --INVALID-LINK--)

  • ICH Quality Guidelines. (URL: --INVALID-LINK--)

  • Malesevic, M. et al. Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. (URL: --INVALID-LINK--)

  • ICH Q1B Photostability testing of new active substances and medicinal products. (URL: --INVALID-LINK--)

  • Pushpalatha, P. Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. (URL: --INVALID-LINK--)

  • ICH Q1 guideline on stability testing of drug substances and drug products. (URL: --INVALID-LINK--)

  • Q1 Stability Testing of Drug Substances and Drug Products. (URL: --INVALID-LINK--)

  • ICH Q1A (R2) A deep dive in Stability Studies. (URL: --INVALID-LINK--)

  • Baumann, M. et al. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. (URL: --INVALID-LINK--)

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (URL: --INVALID-LINK--)

  • Forced degradation. (URL: --INVALID-LINK--)

  • Seshachalam, V. et al. Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. (URL: --INVALID-LINK--)

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (URL: --INVALID-LINK--)

  • Pushpalatha, P. et al. Base hydrolytic forced degradation study of zolpidem tartrate by HPLC. (URL: --INVALID-LINK--)

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (URL: --INVALID-LINK--)

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (URL: --INVALID-LINK--)

  • Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides. (URL: --INVALID-LINK--)

  • Yadav, R. K. et al. In vitro antioxidant activity of imidazo[1,2-a]pyridine-3-ols. (URL: --INVALID-LINK--)

  • Al-Bahrani, H. A. et al. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (URL: --INVALID-LINK--)

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (URL: --INVALID-LINK--)

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (URL: --INVALID-LINK--)

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (URL: --INVALID-LINK--)

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (URL: --INVALID-LINK--)

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (URL: --INVALID-LINK--)

  • Samanta, S. et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: --INVALID-LINK--)

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (URL: --INVALID-LINK--)

  • Al-Bahrani, H. A. et al. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (URL: --INVALID-LINK--)

  • Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. (URL: --INVALID-LINK--)

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (URL: --INVALID-LINK--)

  • Imtiaz, M. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (URL: --INVALID-LINK--)

  • Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. (URL: --INVALID-LINK--)

  • Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. (URL: --INVALID-LINK--)

  • Afshari, H. et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: --INVALID-LINK--)

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (URL: --INVALID-LINK--)

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (URL: --INVALID-LINK--)

  • Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (URL: --INVALID-LINK--)

  • Afshari, H. et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: --INVALID-LINK--)

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (URL: --INVALID-LINK--)

  • Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. (URL: --INVALID-LINK--)

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on providing practical, causality-driven solutions to ensure a robust, safe, and efficient process.

Overview of the Core Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The most common and scalable synthetic route is a variation of the Tschitschibabin reaction, involving the condensation of 2-aminopyridine with an appropriate α-halo-α-cyano carbonyl equivalent, followed by intramolecular cyclization.

The general reaction proceeds as follows:

Reaction_Mechanism start 2-Aminopyridine reagent + 3-Bromo-2-oxopropanenitrile (or equivalent) intermediate N-(2-Oxo-1-cyanoethyl)-2-aminopyridinium (Intermediate) reagent->intermediate Sₙ2 Alkylation product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: General synthesis of this compound.

This process, while straightforward on paper, presents several challenges upon scale-up related to reaction control, impurity formation, and product isolation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Q1: My reaction yield drops significantly when moving from a 10 g to a 1 kg scale. What are the primary factors to investigate?

A significant drop in yield upon scale-up is a common challenge, often rooted in physical and chemical factors that are negligible at the lab scale. The primary causes are typically inefficient heat transfer, poor mixing, and uncontrolled reagent addition.

Causality & Explanation: The initial alkylation of 2-aminopyridine is often exothermic. On a small scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation to the environment. In a large reactor, this ratio decreases dramatically, causing heat to build up. This can lead to:

  • Thermal Decomposition: Starting materials or the product may degrade at elevated temperatures.

  • Side Reactions: Higher temperatures can accelerate undesired reaction pathways, consuming reagents and generating impurities that complicate workup.[1]

  • Poor Mixing: Inadequate agitation in a large vessel can create localized "hot spots" and areas of high reagent concentration, further promoting side reactions.

Troubleshooting Steps:

  • Thermal Management:

    • Controlled Addition: Add the α-halo reagent subsurface via a dosing pump over an extended period (e.g., 2-4 hours). This controls the rate of heat generation.

    • Jacket Cooling: Ensure your reactor has an efficient cooling jacket and that the heat transfer fluid is at an appropriate starting temperature (e.g., 0-5 °C) to act as a sufficient heat sink.

    • Solvent Choice: Use a solvent with a good heat capacity and a boiling point that allows for effective reflux cooling if necessary, without being too high to require excessive energy for removal later.

  • Mixing Efficiency:

    • Impeller Selection: Use an appropriate impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing and prevent solids from settling.

    • Baffles: Ensure the reactor is baffled to convert rotational flow into more effective mixing, preventing vortex formation.

  • Process Monitoring:

    • Reaction Calorimetry (RC1): Before scaling up, perform a reaction calorimetry study to quantify the heat of reaction. This data is critical for designing a safe and effective thermal control strategy.

Troubleshooting_Low_Yield start Low Yield at Scale check_thermal 1. Assess Thermal Control start->check_thermal check_mixing 2. Evaluate Mixing start->check_mixing check_reagents 3. Verify Reagent Quality start->check_reagents sol_thermal1 Implement Slow Addition check_thermal->sol_thermal1 sol_thermal2 Improve Jacket Cooling check_thermal->sol_thermal2 sol_thermal3 Perform Calorimetry Study check_thermal->sol_thermal3 sol_mixing1 Optimize Impeller/Speed check_mixing->sol_mixing1 sol_mixing2 Ensure Baffling is Adequate check_mixing->sol_mixing2 sol_reagents1 Test for Purity/Degradation check_reagents->sol_reagents1 end_node Yield Improved sol_thermal1->end_node sol_thermal2->end_node sol_thermal3->end_node sol_mixing1->end_node sol_mixing2->end_node sol_reagents1->end_node

Caption: Workflow for troubleshooting low yield in scale-up synthesis.

Q2: I'm observing a persistent, dark-colored impurity in my crude product that is difficult to remove by crystallization. What is it and how can I prevent it?

This is a very common issue. The dark coloration is often due to the formation of polymeric or highly conjugated byproducts.

Causality & Explanation: The starting materials and intermediates in this synthesis are highly reactive. 2-aminopyridine can be susceptible to oxidation, and α-halocarbonyl compounds can self-condense or polymerize, especially in the presence of base or heat. The Tschitschibabin reaction itself can be sensitive, and deviations from optimal conditions can lead to complex side reactions.[2][3][4][5]

Prevention Strategies:

  • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions involving 2-aminopyridine.

  • Base Selection & Stoichiometry: A non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is often used to neutralize the HBr generated during the cyclization.[1] Using a strong, nucleophilic base can lead to competing reactions. Ensure the base is fully dissolved or well-suspended and used in the correct stoichiometry (typically 1.0-1.2 equivalents).

  • Temperature Control: As mentioned in Q1, strict temperature control is paramount. Do not allow the internal temperature to exceed the validated limit (often 60-80 °C for the cyclization step).

  • Reverse Addition: Consider adding the 2-aminopyridine solution to a slurry of the base and the α-halo reagent. This can sometimes prevent the base from degrading the sensitive halo-reagent before it has a chance to react.

Q3: My final product has low purity after work-up, and column chromatography is not feasible at a multi-kilogram scale. What is a robust purification strategy?

For large-scale purification of solid compounds, crystallization is the most industrially viable method.[6][7] The key is developing a robust protocol by carefully selecting the solvent system.

Causality & Explanation: A successful crystallization depends on the differential solubility of the product and its impurities in a given solvent system at different temperatures. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[7]

Recommended Protocol: Solvent Screening & Crystallization

  • Solvent Screening (Small Scale):

    • Test a range of solvents with varying polarities (e.g., Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane).

    • Use the data to create a solubility profile table. The goal is to find a solvent where the product is highly soluble when hot and sparingly soluble when cold.

    SolventSolubility (Product) at 20°CSolubility (Product) at RefluxKey Impurity SolubilityNotes
    Isopropanol (IPA)LowHighHighGood Candidate. High impurity solubility aids purification.
    Ethyl AcetateMediumHighMediumPotential for co-crystallization of impurities.
    TolueneLowMediumLowNot ideal; impurities may crash out with product.
    HeptaneInsolubleInsolubleInsolubleCan be used as an anti-solvent .
  • Scale-Up Crystallization Protocol (Example with IPA/Heptane):

    • Step 1: Dissolution: Charge the crude, dry solid to a clean reactor. Add a calculated amount of Isopropanol (e.g., 5-8 volumes relative to the crude mass).

    • Step 2: Heating: Heat the mixture to reflux (approx. 80-82 °C) with stirring until all solids are dissolved.

    • Step 3: Polishing Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a suitable filter (e.g., a cartridge filter) into a clean, pre-warmed crystallizer.

    • Step 4: Controlled Cooling: Cool the solution slowly and linearly over 4-6 hours to 0-5 °C. Slow cooling is critical for forming large, pure crystals.[7]

    • Step 5: Anti-Solvent Addition (Optional): If recovery is low, slowly add an anti-solvent like Heptane (e.g., 2-3 volumes) at 0-5 °C to induce further precipitation. Hold for at least 2 hours.

    • Step 6: Isolation: Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

    • Step 7: Washing: Wash the filter cake with a small amount of cold Isopropanol/Heptane mixture to remove residual mother liquor.

    • Step 8: Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

This self-validating protocol ensures that by controlling physical parameters (temperature, cooling rate), a consistent product purity and yield can be achieved.

Experimental Protocols

Lab-Scale Synthesis (Illustrative Example)
  • Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. 3-bromo-2-oxopropanenitrile is a lachrymator and toxic.

  • To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-aminopyridine (94.1 g, 1.0 mol) and acetonitrile (500 mL).

  • Stir the mixture to dissolve the solid and then add sodium bicarbonate (100.8 g, 1.2 mol).

  • Cool the slurry to 0-5 °C using an ice bath.

  • In a separate flask, dissolve 3-bromo-2-oxopropanenitrile (147.9 g, 1.0 mol) in acetonitrile (200 mL).

  • Add the 3-bromo-2-oxopropanenitrile solution to the cooled slurry dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Proceed with the crystallization protocol described in Q3.

Scale-Up Considerations: Parameter Comparison
ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Key Consideration for Scale-Up
Heat Transfer High Surface Area/Volume RatioLow Surface Area/Volume RatioRequires active cooling & controlled addition.
Addition Time 30-60 minutes2-4 hoursControls rate of exotherm.
Mixing Magnetic Stir BarBaffled, Mechanical AgitatorEnsures homogeneity and heat distribution.
Work-up Funnel FiltrationCentrifuge or Nutsche FilterRequires specialized equipment for solid handling.
Purification Flash ChromatographyCrystallizationChromatography is generally not viable at this scale.[8]

References

minimizing side reactions in the Groebke–Blackburn–Bienaymé reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke–Blackburn–Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target imidazo[1,2-a]-heterocycles.

Troubleshooting Guide: Minimizing Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired GBB Product and Formation of Unidentified Byproducts

Question: My GBB reaction is resulting in a low yield of the desired product, with several unidentified spots on my TLC plate. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the GBB reaction often stem from suboptimal reaction conditions or the formation of stable, off-pathway intermediates. The GBB reaction is a finely balanced process, and several factors can disrupt the main reaction pathway.

Causality and Expert Insights:

The GBB reaction proceeds through the initial formation of an imine from the aldehyde and the amino-heterocycle, which is then attacked by the isocyanide. Any side reaction that consumes one of the starting materials or traps a key intermediate will lower the overall yield. The key is to promote the desired reaction cascade over these competing pathways.

Troubleshooting Workflow:

Technical Support Center: Mastering Regioselectivity in Imidazopyridine Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazopyridine scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered in achieving regioselective substitutions on this versatile heterocyclic system. Drawing from established literature and field expertise, this resource aims to empower you with the knowledge to control your reaction outcomes with precision.

Frequently Asked Questions (FAQs)

Q1: My electrophilic substitution on an unsubstituted imidazo[1,2-a]pyridine is giving me a mixture of C3 and C5 isomers. How can I favor C3 substitution?

Answer: This is a common challenge stemming from the inherent electronic properties of the imidazo[1,2-a]pyridine ring. The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack. However, under certain conditions, competing substitution at C5 can occur. To enhance selectivity for the C3 position, consider the following:

  • Reaction Conditions: Mild reaction conditions are often key. Running the reaction at lower temperatures can help favor the kinetically controlled C3 product.

  • Choice of Reagent: The nature of the electrophile is critical. For instance, in halogenation reactions, using sources like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent often provides good C3 selectivity. A transition-metal-free approach using sodium chlorite or bromite has also been shown to be highly regioselective for the C3 position.[1][2][3][4]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., dioxane, toluene), to find the optimal conditions for your specific substrate and electrophile.

Q2: I need to introduce a substituent at the C5 position. What strategies can I employ to override the intrinsic preference for C3?

Answer: Directing substitution to the C5 position requires overcoming the natural electronic bias of the ring. Here are proven strategies:

  • Directing Groups: The most reliable method is to install a directing group at a position that sterically or electronically favors C5 functionalization. For example, an amide group at the C3 position can direct arylation to the C5 position via rhodium(III) catalysis.[5]

  • Radical Pathways: Free-radical reactions can sometimes offer different regioselectivity compared to ionic pathways. Exploring photochemical methods or radical initiators might provide a route to C5-functionalized products.

  • Blocking the C3 Position: If your synthetic route allows, you can temporarily block the C3 position with a group that can be removed later. This forces substitution to occur at other available positions, including C5.

Q3: I am struggling with the regioselective C-H arylation of a 2-arylimidazo[1,2-a]pyridine. How can I control whether the substitution occurs on the imidazopyridine core or the 2-aryl ring?

Answer: The regioselectivity of C-H arylation in 2-arylimidazo[1,2-a]pyridines is highly dependent on the catalytic system and the presence of directing groups.

  • Ortho-Arylation of the 2-Aryl Ring: The nitrogen atom (N-1) of the imidazole ring can act as an effective directing group for ortho-C-H functionalization of the 2-aryl substituent.[6] Transition metal catalysts, particularly palladium and rhodium, are commonly used for this transformation.[6][7]

  • Arylation of the Imidazopyridine Core: To achieve arylation on the imidazopyridine ring itself (typically at C3), conditions that favor direct C-H activation of the heterocyclic core are necessary. This can often be achieved under photochemical conditions or by using catalyst systems that do not strongly coordinate to the N-1 position.[8][9] For instance, visible light-induced arylation using diazonium salts with a photosensitizer like chlorophyll can provide a metal-free route to C3-arylated products.[9]

Troubleshooting Guides

Problem 1: Poor yield and/or low regioselectivity in a transition-metal-catalyzed cross-coupling reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivation Ensure stringent anhydrous and anaerobic conditions if your catalyst is sensitive to air or moisture. Consider a higher catalyst loading or the addition of a co-catalyst or additive. For example, copper salts are often used as co-oxidants in rhodium-catalyzed reactions.[7]
Incorrect Ligand Choice The ligand plays a crucial role in tuning the reactivity and selectivity of the metal center. Screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands. For Suzuki-Miyaura reactions on 3-haloimidazopyridines, palladium catalysts are effective.[2]
Suboptimal Base or Solvent The base and solvent system can significantly impact the reaction outcome. Screen different bases (e.g., carbonates, phosphates, alkoxides) and solvents to optimize the reaction.
Steric Hindrance If your substrate is sterically hindered, you may need to use a less bulky ligand or run the reaction at a higher temperature to overcome the activation barrier.
Problem 2: My C-H activation/functionalization reaction is not proceeding or is giving a complex mixture of products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Oxidant Many C-H activation cycles require an oxidant to regenerate the active catalyst. The choice of oxidant (e.g., Cu(OAc)₂, AgOAc) can be critical.[7] Ensure the oxidant is fresh and used in the correct stoichiometric amount.
Substrate Incompatibility Certain functional groups on your imidazopyridine substrate may be incompatible with the reaction conditions (e.g., coordinating to the metal catalyst or reacting with the oxidant). Consider using protecting groups if necessary.
Insufficient Directing Group Efficacy If using a directing group-assisted strategy, ensure the directing group is appropriately positioned and has a strong enough coordinating ability for the chosen metal catalyst.
Reaction Temperature/Time C-H activation often requires elevated temperatures. If the reaction is sluggish, incrementally increase the temperature. Conversely, if multiple products are forming, lowering the temperature may improve selectivity. Optimize the reaction time to avoid product decomposition.

Experimental Protocols

Protocol 1: Regioselective C3-Bromination of Imidazo[1,2-a]pyridine

This protocol provides a general method for the highly regioselective bromination of imidazo[1,2-a]pyridines at the C3 position using a transition-metal-free approach.[2][3]

Materials:

  • Imidazo[1,2-a]pyridine substrate (1.0 mmol)

  • Sodium bromite (NaBrO₂) (1.5 mmol)

  • Acetic acid (AcOH) (2.0 mL)

  • Dimethylformamide (DMF) (5.0 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the imidazo[1,2-a]pyridine substrate in DMF, add acetic acid followed by sodium bromite.

  • Stir the reaction mixture at 60 °C for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.

Protocol 2: Palladium-Catalyzed C5-Arylation of 3-Amidoimidazo[1,2-a]pyridine

This protocol outlines a directing group approach for the regioselective arylation at the C5 position.

Materials:

  • 3-(N-methoxy-N-methylcarbamoyl)imidazo[1,2-a]pyridine (0.5 mmol)

  • Arylboronic acid (1.0 mmol)

  • [Pd(OAc)₂] (5 mol%)

  • Ligand (e.g., SPhos, XPhos) (10 mol%)

  • K₂CO₃ (1.5 mmol)

  • Dioxane (5.0 mL)

  • Water (0.5 mL)

Procedure:

  • In a reaction vessel, combine the 3-amidoimidazo[1,2-a]pyridine, arylboronic acid, [Pd(OAc)₂], ligand, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane and water.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C5-arylated product.

Visualizations

Regioselectivity_Decision_Tree start Desired Substitution Position? c3 C3-Position start->c3 Most Electron Rich c5 C5-Position start->c5 Requires Specific Strategy c_aryl Ortho-position of 2-Aryl group start->c_aryl On 2-Aryl Substituent c3_strategy Mild Electrophilic Substitution (e.g., NBS, NaBrO2) or Photochemical C-H Arylation c3->c3_strategy c5_strategy Directing Group Approach (e.g., C3-amide) or Block C3 position c5->c5_strategy c_aryl_strategy Metal-Catalyzed Directed C-H Activation (e.g., Pd, Rh) c_aryl->c_aryl_strategy

Caption: Decision tree for selecting a strategy for regioselective substitution.

C5_Arylation_Workflow cluster_prep Substrate Preparation cluster_reaction C-H Activation/Arylation cluster_workup Post-Reaction start Imidazo[1,2-a]pyridine dg_install Install Directing Group at C3 (e.g., N-methoxyamide) start->dg_install coupling Rh(III)-catalyzed C-H Arylation dg_install->coupling product C5-Arylated Product coupling->product dg_removal Optional: Remove/Modify Directing Group product->dg_removal

Caption: Workflow for C5-arylation using a directing group strategy.

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of Substituted Imidazo[1,2-a]pyridine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the development pipeline. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous therapeutic agents.[1][2] The addition of a carbonitrile group at the 2-position and further substitution on the fused ring system introduces chemical diversity and complexity, necessitating a multi-faceted analytical approach for unambiguous structural elucidation.

This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for the structural confirmation of substituted Imidazo[1,2-a]pyridine-2-carbonitriles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offers field-proven insights, and presents a framework for a self-validating analytical workflow.

The Synergy of Spectroscopic and Crystallographic Techniques

No single analytical technique provides a complete structural picture. While X-ray crystallography offers the "gold standard" for a definitive three-dimensional structure in the solid state, it is contingent on the ability to grow high-quality single crystals.[3] NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms in solution, and mass spectrometry reveals the elemental composition and fragmentation patterns, which are invaluable for confirming the molecular weight and piecing together the molecular puzzle.[4][5] The true power in structural confirmation lies in the synergistic application of these techniques, where the data from each method corroborates and complements the others.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule in solution. For substituted imidazo[1,2-a]pyridine-2-carbonitriles, ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal and to establish their through-bond and through-space relationships. A standard suite of experiments for a novel substituted imidazo[1,2-a]pyridine-2-carbonitrile would include:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can be critical for determining stereochemistry and the conformation of substituents.

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified substituted this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.
  • Acquire a ¹³C{¹H} NMR spectrum.
  • Perform 2D NMR experiments (COSY, HSQC, HMBC, and if necessary, NOESY). The parameters for these experiments (e.g., acquisition time, number of scans) should be optimized to achieve adequate signal-to-noise and resolution.[8][9]

3. Data Processing and Interpretation:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the coupling patterns in the ¹H NMR spectrum to identify neighboring protons.
  • Use the HSQC spectrum to assign protons to their directly attached carbons.
  • Utilize the HMBC spectrum to piece together the carbon skeleton by identifying long-range proton-carbon correlations.
  • For a comprehensive guide on advanced NMR techniques for heterocyclic structures, refer to Silva et al.[4]

Data Presentation: Characteristic NMR Data for Substituted Imidazo[1,2-a]pyridine-2-carbonitriles

The following table summarizes typical chemical shift ranges for the core structure. Substituent effects will cause deviations from these ranges.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3~7.5 - 8.5~110 - 125
H-5~7.0 - 8.0~120 - 135
H-6~6.5 - 7.5~110 - 125
H-7~7.0 - 8.0~125 - 140
H-8~7.5 - 8.5~115 - 130
C-2 (CN)-~115 - 120
C-2-~130 - 145
C-3-~105 - 120
C-5-~115 - 130
C-6-~110 - 125
C-7-~120 - 135
C-8-~120 - 135
C-8a-~140 - 155

Note: These are approximate ranges and can be influenced by the nature and position of substituents.[10][11][12]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines.[5]

Causality Behind Experimental Choices in MS

The primary goal is to obtain an accurate mass measurement to determine the elemental composition and to induce fragmentation in a controlled manner to gain structural insights.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing a fragmentation pattern that can be used to deduce the structure.[13]

Experimental Protocol: A Step-by-Step Guide to ESI-MS/MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.

2. Instrument Setup and Calibration:

  • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[14]
  • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and robust signal for the compound of interest.

3. Data Acquisition:

  • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.
  • Perform an MS/MS experiment on the [M+H]⁺ ion. The collision energy should be ramped to observe a range of fragment ions.

4. Data Interpretation:

  • Determine the elemental composition from the accurate mass of the [M+H]⁺ ion.
  • Analyze the MS/MS spectrum to identify characteristic fragmentation patterns. For imidazo[1,2-a]pyridines, common fragmentation pathways include the loss of small neutral molecules like HCN.[5][15]

Data Presentation: Common Fragmentation Patterns
Fragment Ion Neutral Loss Structural Implication
[M+H - HCN]⁺HCNLoss from the imidazole ring
[M+H - RCN]⁺RCNLoss of a nitrile substituent
Further fragmentationVariesDepends on the nature of other substituents

For a detailed guide on troubleshooting common issues in mass spectrometry, refer to GenTech Scientific and G-M-I, Inc.[14][16]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[3]

Causality Behind Experimental Choices in X-ray Crystallography

The entire process is geared towards obtaining a high-quality crystal that diffracts X-rays well, allowing for the collection of a complete and accurate dataset for structure solution and refinement.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

1. Crystallization:

  • Grow high-quality single crystals of the substituted this compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[3][17]

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.
  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]

3. Structure Solution and Refinement:

  • Process the collected diffraction data to determine the unit cell parameters and space group.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
  • Build and refine the atomic model against the experimental data until the calculated and observed diffraction patterns show a good agreement.[3][18][19][20][21][22]

Data Presentation: Key Crystallographic Parameters
Parameter Description
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules in the unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Integrated Workflow for Structural Confirmation

A robust and self-validating workflow for confirming the structure of a novel substituted this compound integrates all three techniques in a logical sequence.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (HRMS) - Confirm Molecular Formula Purification->MS Xray X-ray Crystallography - Obtain 3D Structure Purification->Xray Crystallization NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Determine Connectivity MS->NMR Confirmation Unambiguous Structure Confirmed NMR->Confirmation Xray->Confirmation

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of substituted imidazo[1,2-a]pyridine-2-carbonitriles demands a rigorous and multi-pronged analytical strategy. By judiciously employing NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, researchers can build a comprehensive and self-validating dataset that leaves no ambiguity about the molecule's identity. This guide, by providing not only the "how" but also the "why" behind the experimental choices, aims to empower scientists in drug discovery and development to approach structural elucidation with confidence and scientific integrity.

References

A Comparative Guide to Catalysts for Imidazo[1,2-a]pyridine Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the well-known sleep aid Zolpidem and the anti-ulcer agent Zolimidine. The development of efficient and versatile synthetic methodologies to access this privileged heterocyclic system is, therefore, a subject of intense research. This guide provides a comparative analysis of the most prominent catalytic systems employed for the synthesis of imidazo[1,2-a]pyridines, offering insights into their mechanisms, practical applications, and relative performance. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

The Enduring Importance of Imidazo[1,2-a]pyridines

The rigid, planar structure and the unique electronic properties of the imidazo[1,2-a]pyridine nucleus make it an ideal scaffold for interacting with a wide range of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anxiolytic, sedative, anti-inflammatory, and anticancer properties.[1][2] Consequently, the synthetic community has dedicated considerable effort to developing a diverse toolbox of reactions for the construction of this bicyclic system. The choice of catalyst is paramount, directly influencing the reaction's efficiency, substrate scope, and environmental footprint.

Transition Metal Catalysis: The Workhorses of Imidazo[1,2-a]pyridine Synthesis

Transition metal-catalyzed reactions are among the most powerful and widely employed methods for constructing the imidazo[1,2-a]pyridine core.[3] These catalysts, primarily based on copper, palladium, gold, and iron, offer distinct advantages in terms of reactivity and the types of bond formations they can facilitate.

Copper Catalysis: Versatility and Cost-Effectiveness

Copper catalysts are arguably the most versatile and cost-effective option for imidazo[1,2-a]pyridine synthesis.[2] They can mediate a variety of transformations, including multicomponent reactions and oxidative cyclizations. A common and efficient approach involves the one-pot reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often referred to as an A3 coupling reaction.[4]

Mechanism of Copper-Catalyzed A3 Coupling:

The catalytic cycle typically begins with the formation of a copper acetylide species. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then adds to the imine, generating a propargylamine intermediate. Subsequent intramolecular hydroamination, facilitated by the copper catalyst, leads to the cyclized product, which then undergoes tautomerization to afford the aromatic imidazo[1,2-a]pyridine.

Copper-Catalyzed A3 Coupling cluster_0 Catalytic Cycle cluster_1 Substrate Preparation Cu(I) Catalyst Cu(I) Catalyst Alkyne Alkyne Copper Acetylide Copper Acetylide Alkyne->Copper Acetylide Cu(I) Propargylamine Intermediate Propargylamine Intermediate Copper Acetylide->Propargylamine Intermediate Imine Cyclized Intermediate Cyclized Intermediate Propargylamine Intermediate->Cyclized Intermediate Intramolecular Hydroamination Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized Intermediate->Imidazo[1,2-a]pyridine Tautomerization Imidazo[1,2-a]pyridine->Cu(I) Catalyst Regeneration 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde Aldehyde Aldehyde Aldehyde->Imine

Caption: Generalized catalytic cycle for the copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.

Copper catalysts, such as CuI and CuBr, are often used in combination with ligands like 2,2'-bipyridine to enhance their catalytic activity.[5] Aerobic oxidation using air as the terminal oxidant is a green and attractive feature of many copper-catalyzed methods.[6][7]

Palladium Catalysis: A Focus on C-H Functionalization and Cross-Coupling

Palladium catalysts have been instrumental in the synthesis of imidazo[1,2-a]pyridines, particularly through C-H functionalization and cross-coupling strategies.[8] These methods allow for the direct introduction of substituents onto the pyridine or imidazole ring, providing access to a wide array of derivatives. While powerful, palladium catalysts are generally more expensive than their copper counterparts.

Mechanism of Palladium-Catalyzed C-H Arylation:

A common palladium-catalyzed approach involves the direct arylation of the imidazo[1,2-a]pyridine core. The catalytic cycle typically starts with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes a concerted metalation-deprotonation (CMD) step with the imidazo[1,2-a]pyridine, forming a palladacycle intermediate. Reductive elimination then furnishes the arylated product and regenerates the Pd(0) catalyst.

Palladium-Catalyzed C-H Arylation Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate CMD Concerted Metalation- Deprotonation Pd(II) Intermediate->CMD Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->CMD Palladacycle Palladacycle CMD->Palladacycle Reductive Elimination Reductive Elimination Palladacycle->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Arylated Imidazo[1,2-a]pyridine Arylated Imidazo[1,2-a]pyridine Reductive Elimination->Arylated Imidazo[1,2-a]pyridine

Caption: Simplified catalytic cycle for the palladium-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines.

Gold Catalysis: Mild Conditions and Unique Reactivity

Gold catalysts have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines under mild conditions.[9] Gold's strong Lewis acidity allows it to activate alkynes and other unsaturated systems towards nucleophilic attack. A notable gold-catalyzed method involves the redox-neutral reaction of pyridine N-oxides with alkynes.[10]

Mechanism of Gold-Catalyzed Redox Synthesis:

In this process, the gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the oxygen atom of the pyridine N-oxide. This is followed by an intramolecular cyclization and rearrangement cascade to furnish the imidazo[1,2-a]pyridine product. This atom-economical approach avoids the need for external oxidants.[9]

Iron Catalysis: An Abundant and Eco-Friendly Alternative

Iron, being the most abundant and least toxic transition metal, presents an attractive, eco-friendly alternative to precious metal catalysts.[4] Iron-catalyzed syntheses of imidazo[1,2-a]pyridines often proceed via radical pathways or through Lewis acid catalysis. One notable method involves the reaction of 2-aminopyridines with nitroolefins.

Proposed Mechanism of Iron-Catalyzed Synthesis from Nitroolefins:

The reaction is believed to initiate with a Michael addition of the 2-aminopyridine to the nitroolefin. The iron catalyst then facilitates a cyclization and subsequent elimination of the nitro group to yield the final product.[11]

Metal-Free Catalysis: The Green Chemistry Approach

In recent years, there has been a significant push towards developing metal-free catalytic systems for imidazo[1,2-a]pyridine synthesis to address concerns about cost and metal contamination in pharmaceutical products.[12][13] These methods often rely on iodine catalysis, organocatalysis, or simply the use of eco-friendly solvents and reaction conditions.[14]

Iodine Catalysis: A Versatile and Inexpensive Option

Molecular iodine has proven to be a remarkably effective and inexpensive catalyst for the synthesis of imidazo[1,2-a]pyridines.[15][16][17] It can act as a Lewis acid to activate substrates and can also participate in oxidative processes. Iodine-catalyzed reactions are often performed under mild conditions and can be accelerated by ultrasound irradiation.[15] A common iodine-catalyzed method is the three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[17]

Proposed Mechanism of Iodine-Catalyzed Three-Component Reaction:

Iodine is believed to act as a Lewis acid, activating the aldehyde towards condensation with the 2-aminopyridine to form an imine. Subsequent [4+1] cycloaddition with the isocyanide, again promoted by iodine, leads to the formation of the imidazo[1,2-a]pyridine ring system.[17]

Iodine-Catalyzed Three-Component Reaction Aldehyde Aldehyde Imine Formation Imine Formation Aldehyde->Imine Formation 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Imine Formation Iodine (I2) Iodine (I2) Iodine (I2)->Imine Formation Catalyst Cycloaddition Cycloaddition Iodine (I2)->Cycloaddition Catalyst Imine Formation->Cycloaddition Isocyanide Isocyanide Isocyanide->Cycloaddition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cycloaddition->Imidazo[1,2-a]pyridine

Caption: Simplified workflow for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.

Photocatalysis: Harnessing the Power of Light

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis, and the construction of imidazo[1,2-a]pyridines is no exception.[18][19][20] These methods often employ organic dyes or metal complexes as photocatalysts to generate reactive radical intermediates under mild conditions.

General Principle of Photocatalytic Synthesis:

A photocatalyst, upon absorption of visible light, is excited to a higher energy state. In this excited state, it can engage in single-electron transfer (SET) processes with the substrates, initiating a radical cascade that ultimately leads to the formation of the desired product. These reactions are often characterized by their high atom economy and mild reaction conditions.[18]

Comparative Performance of Catalytic Systems

The choice of catalyst will ultimately depend on the specific synthetic target, available starting materials, and desired reaction conditions. The following table provides a qualitative comparison of the different catalytic systems.

Catalyst SystemKey AdvantagesCommon LimitationsTypical Reaction Conditions
Copper Cost-effective, versatile, good functional group tolerance.[6][7]Can require ligands, potential for metal contamination.Mild to moderate temperatures, often aerobic.[6]
Palladium Excellent for C-H functionalization and cross-coupling.[8]High cost, sensitivity to air and moisture.Often requires inert atmosphere and higher temperatures.
Gold Mild reaction conditions, unique reactivity with alkynes.[9][10]High cost, can be sensitive to certain functional groups.Room temperature to mild heating.[9]
Iron Abundant, low toxicity, eco-friendly.[4]Can require higher temperatures, sometimes lower yields.Moderate to high temperatures.
Iodine Inexpensive, readily available, metal-free.[15][17]Can generate stoichiometric byproducts, sometimes requires an oxidant.Room temperature to mild heating, can be ultrasound-assisted.[15]
Photocatalysis Mild conditions, sustainable, high atom economy.[18][20]Requires a light source, can be substrate-specific.Room temperature, visible light irradiation.[18]

Representative Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of a representative imidazo[1,2-a]pyridine derivative using copper and iodine catalysis are provided below.

Protocol 1: Copper-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from a procedure involving the reaction of 2-aminopyridine and phenacyl bromide using a copper silicate catalyst.[1]

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-phenylethan-1-one (Phenacyl bromide)

  • Copper silicate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1 mmol), phenacyl bromide (1 mmol), and copper silicate (10 mol%).[1]

  • Add ethanol (5 mL) to the flask.

  • The reaction mixture is refluxed, and the progress of the reaction is monitored by thin-layer chromatography.[1]

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis of a Substituted Imidazo[1,2-a]pyridine

This protocol is based on an ultrasound-assisted, iodine-catalyzed reaction.[15]

Materials:

  • Substituted 2-aminopyridine

  • Substituted acetophenone

  • Dimedone

  • Molecular Iodine (I₂)

  • Distilled water

  • Ultrasound bath

  • Schlenk tube

Procedure:

  • In a Schlenk tube, a mixture of the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol%) in distilled water (4.0 mL) is irradiated using an ultrasound bath at room temperature for 30 minutes.[15][16]

  • To this mixture, the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) are added.[15]

  • The resulting mixture is again irradiated using ultrasound at room temperature for an additional 30 minutes.[15]

  • After the reaction is complete, the mixture is quenched with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography.

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines has been significantly advanced by the development of a diverse array of catalytic systems. Copper and iodine catalysis stand out for their cost-effectiveness and versatility, making them attractive for large-scale synthesis. Palladium and gold catalysis, while more expensive, offer unique opportunities for late-stage functionalization and the construction of complex derivatives under mild conditions. The rise of iron catalysis and photocatalysis reflects the growing importance of green and sustainable chemistry in modern organic synthesis.

Future research in this field will likely focus on the development of even more efficient and selective catalysts, particularly those based on earth-abundant metals. The expansion of asymmetric catalytic methods to access chiral imidazo[1,2-a]pyridine derivatives will also be a key area of investigation. As our understanding of reaction mechanisms deepens, we can expect the design of novel catalytic systems that offer unprecedented control over the synthesis of this vital class of heterocyclic compounds.

References

A Comparative Guide to Imidazo[1,2-a]pyridine-2-carbonitrile and Isomeric Cyanopyridines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Cyano-Substituted Pyridine Motif

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among these, pyridine derivatives bearing a cyano (-CN) group are of paramount importance.[1][2] The nitrile functionality is a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles, while the pyridine core imparts crucial physicochemical properties.[3] This guide provides an in-depth comparison between the fused, electron-rich imidazo[1,2-a]pyridine-2-carbonitrile system and the fundamental, electron-deficient isomeric building blocks: 2-, 3-, and 4-cyanopyridine .

We will dissect their contrasting electronic natures, synthetic accessibility, and strategic applications, providing researchers, scientists, and drug development professionals with a framework for selecting the optimal scaffold for their synthetic campaigns. This analysis is grounded in field-proven insights and supported by experimental data to illuminate the causality behind synthetic choices.

Section 1: Imidazo[1,2-a]pyridine - The "Privileged" Electron-Rich Scaffold

The imidazo[1,2-a]pyridine core is widely recognized as a "privileged" structure in drug discovery.[4][5] This recognition stems from its presence in numerous marketed drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem.[6] Its biological significance and synthetic utility are direct consequences of its unique electronic architecture.

Electronic Properties and Reactivity: As a bicyclic 10π-electron aromatic system, the imidazo[1,2-a]pyridine scaffold is inherently electron-rich. This characteristic renders it highly nucleophilic and susceptible to electrophilic attack. The most electron-rich and sterically accessible position is the C3 carbon of the imidazole ring, which serves as the primary site for functionalization.[6][7] The introduction of a cyano group at the C2 position, creating this compound, modulates these properties. The electron-withdrawing nature of the nitrile group tempers the reactivity of the imidazole ring, yet the C3 position generally remains the preferred site for electrophilic substitution and C-H functionalization reactions.[8][9]

Synthesis: Unlike the industrial-scale production of simple cyanopyridines, the synthesis of the imidazo[1,2-a]pyridine core is a more nuanced process, typically achieved through cyclization reactions. Common strategies include:

  • Condensation Reactions: The classic approach involves the reaction of 2-aminopyridines with α-halocarbonyl compounds.

  • Modern Catalytic Methods: More recent, efficient methods employ copper-catalyzed aerobic oxidative reactions between 2-aminopyridines and ketones or terminal alkynes, offering broader functional group tolerance and milder conditions.[10]

This multi-step synthetic requirement positions this compound as a value-added scaffold, chosen when the final molecular target requires the inherent biological or photophysical properties of this fused heterocyclic system.[11]

Section 2: The Isomeric Cyanopyridines - Fundamental Electron-Deficient Building Blocks

The simple, isomeric cyanopyridines—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—are fundamental, high-volume intermediates in the chemical industry.[12] They serve as indispensable starting materials for a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1][13][14]

Electronic Properties and Reactivity: In stark contrast to the imidazo[1,2-a]pyridine system, the pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. The addition of a powerful electron-withdrawing cyano group further deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The position of the cyano group critically dictates the regioselectivity of these reactions:

  • 2- and 4-Cyanopyridine: The cyano group is in conjugation with the ring nitrogen, strongly activating the C2/C6 and C4 positions for nucleophilic aromatic substitution (SNAr) and radical additions like the Minisci reaction.[15][16]

  • 3-Cyanopyridine: The cyano group is not in direct conjugation with the nitrogen, resulting in a different reactivity profile. It is a crucial precursor for Niacinamide (Vitamin B3).[13]

Synthesis: The industrial synthesis of these isomers is a testament to efficiency and scalability, primarily relying on the vapor-phase ammoxidation of the corresponding picolines (methylpyridines).[3][17][18] This process involves reacting the picoline with ammonia and air over a catalyst at high temperatures, achieving high conversion rates and yields.[19][20] This straightforward, large-scale production makes them cost-effective and readily available building blocks.

Section 3: A Head-to-Head Comparison of Synthetic Utility

The fundamental electronic differences between these scaffolds dictate their strategic deployment in organic synthesis. The following diagram illustrates the divergent synthetic logic.

G cluster_0 Simple Precursors cluster_1 Primary Scaffolds Picolines Picolines (Methylpyridines) Cyanopyridines Isomeric Cyanopyridines (2-, 3-, 4-) Electron-Deficient Picolines->Cyanopyridines Ammoxidation (Industrial Scale) Aminopyridine 2-Aminopyridine + α-haloketone/alkyne Imidazo This compound Electron-Rich Aminopyridine->Imidazo Cyclization/ Condensation

Caption: Divergent synthetic pathways to cyanopyridine scaffolds.

The next diagram contrasts their dominant modes of reactivity.

G reagent_e Electrophile (e.g., NBS, RCO+) imidazo Imidazo[1,2-a]pyridine Scaffold reagent_e->imidazo C-H Functionalization (Predominantly at C3) reagent_n Nucleophile / Radical (e.g., R•, Nu-) cyano 4-Cyanopyridine Scaffold reagent_n->cyano Minisci-type Addition (Predominantly at C2)

Caption: Contrasting reactivity of electron-rich vs. electron-deficient scaffolds.
Key Performance Comparison

The following table summarizes the critical differences in performance and application between the two classes of compounds.

FeatureThis compoundIsomeric Cyanopyridines (2-, 3-, 4-)
Electronic Nature Electron-rich, nucleophilic 10π systemElectron-deficient, electrophilic π system
Primary Reactivity Electrophilic substitution and C-H functionalization, primarily at the C3 position.[6][8]Nucleophilic aromatic substitution and radical addition, primarily at C2/C4/C6.[15]
Synthetic Access Multi-step cyclization/condensation from precursors like 2-aminopyridine.[10]Single-step industrial ammoxidation of picolines.[18][19][20]
Key Advantage Serves as a "privileged" scaffold with inherent biological activity and unique photophysical properties.[11]Versatile, cost-effective, and readily available foundational building blocks.[12]
Strategic Use Used when the final molecule requires the imidazo[1,2-a]pyridine core for its specific properties.Used to introduce a (cyano)pyridyl moiety or as a precursor to other functional groups.[21]
Limitations More complex and costly synthesis.Ring functionalization can be challenging and requires specific activating conditions.

Section 4: Representative Experimental Protocols

To provide a practical context for the discussed principles, we present two detailed protocols that highlight the distinct synthetic utility of these scaffolds.

Protocol 1: Visible-Light-Induced C3-Perfluoroalkylation of Imidazo[1,2-a]pyridine

This protocol demonstrates the characteristic C-H functionalization at the C3 position of the electron-rich imidazo[1,2-a]pyridine core, a reaction that is challenging for simple pyridines. This method leverages an electron donor-acceptor (EDA) complex under mild, visible-light conditions.[8]

Expert Commentary: The choice of visible light photocatalysis represents a green and modern approach to C-H functionalization.[7][8] This method avoids the harsh conditions or expensive metal catalysts often required for such transformations, which is a significant advantage in pharmaceutical synthesis.[8] The success of this reaction hinges on the inherent nucleophilicity of the C3 position, which readily engages with the electrophilic radical generated in the photocatalytic cycle.

Materials:

  • Imidazo[1,2-a]pyridine substrate (1.0 equiv)

  • Perfluoroalkyl iodide (e.g., CF3(CF2)5I) (1.5 equiv)

  • Solvent (e.g., Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Blue LED light source (e.g., 20W, 460 nm)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • To a Schlenk tube, add the imidazo[1,2-a]pyridine substrate (0.2 mmol, 1.0 equiv).

  • Add the perfluoroalkyl iodide (0.3 mmol, 1.5 equiv).

  • Add acetonitrile (2.0 mL).

  • Seal the tube and degas the solution with nitrogen or argon for 10-15 minutes.

  • Place the reaction tube approximately 5 cm from the blue LED light source and begin stirring.

  • Irradiate the mixture at room temperature for the time specified in the literature (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the C3-perfluoroalkylated product.

Protocol 2: Metal-Free, Three-Component Minisci-Type Reaction of 4-Cyanopyridine

This protocol exemplifies the C2-selective functionalization of an electron-deficient pyridine. It constructs a complex molecule by simultaneously installing an amide and the cyanopyridine moiety across an alkene, showcasing 4-cyanopyridine's utility as a radical acceptor.[15][16]

Expert Commentary: The Minisci reaction is a classic and powerful tool for functionalizing heteroaromatics.[15] This modern, three-component, photocatalytic variant is highly atom-economical and proceeds under remarkably mild conditions. The regioselectivity for the C2 position is dictated by the electronics of the protonated pyridine ring. The retention of the cyano group is critical, as it avoids the release of toxic cyanide and preserves a valuable synthetic handle for further transformations.[15][16]

Materials:

  • Alkene (e.g., Styrene) (0.2 mmol, 1.0 equiv)

  • Oxamic acid (0.6 mmol, 3.0 equiv)

  • 4-Cyanopyridine (0.3 mmol, 1.5 equiv)

  • Photocatalyst (e.g., Eosin Y) (2 mol%)

  • Solvent mixture: MeCN/DCM (1:1, 2.0 mL)

Equipment:

  • Reaction vial with a screw cap

  • Magnetic stirrer

  • Blue LED light source (e.g., 20W, 460 nm)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • To a reaction vial, add the alkene (0.2 mmol, 1.0 equiv), oxamic acid (0.6 mmol, 3.0 equiv), 4-cyanopyridine (0.3 mmol, 1.5 equiv), and the photocatalyst (0.004 mmol, 2 mol%).

  • Add the MeCN/DCM solvent mixture (2.0 mL).

  • Seal the vial and place it on a magnetic stirrer.

  • Irradiate the mixture with a 20W blue LED light source at room temperature for 24 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to isolate the desired difunctionalized product.

Conclusion

The choice between this compound and a simple isomeric cyanopyridine is a strategic decision dictated by the synthetic goal.

  • This compound is a specialized, electron-rich scaffold. It is the reagent of choice when the target molecule's function relies on the unique biological or material properties of this privileged heterocyclic core. Its synthetic value lies in the facile C-H functionalization of the C3 position, allowing for late-stage diversification of a complex core.

  • Isomeric cyanopyridines (2-, 3-, and 4-) are fundamental, electron-deficient building blocks. Their utility stems from their low cost, scalability, and well-defined reactivity in nucleophilic and radical additions. They are ideal for introducing a pyridyl moiety into a molecule or as versatile precursors for a wide range of functional groups.

By understanding the deep-seated electronic and synthetic dichotomies between these compound classes, researchers can make more informed and efficient decisions, accelerating the discovery and development of novel chemical entities.

References

A Technical Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its rigid, planar, and electron-rich nature makes it an ideal framework for the design of kinase inhibitors, which are crucial in the development of targeted cancer therapies. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Imidazo[1,2-a]pyridine-based kinase inhibitors, with a special focus on the emerging role of the 2-carbonitrile substituent. While direct and extensive SAR studies on the 2-carbonitrile series are limited, this guide will synthesize existing knowledge on the broader Imidazo[1,2-a]pyridine class to provide valuable insights and a framework for future research.

The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold for Kinase Inhibition

The Imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic compound that has been successfully incorporated into numerous kinase inhibitors targeting a variety of enzymes, including PI3K, mTOR, CDKs, and others.[3][4] Its appeal lies in its synthetic accessibility and the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

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Scaffold -- C2 [label="Modulates Potency & Selectivity"]; Scaffold -- C3 [label="Fine-tunes Activity"]; Scaffold -- C5_C8 [label="Influences Solubility & PK"]; C2 -- Kinase [label="Key Interactions"]; C3 -- Kinase; C5_C8 -- Kinase; }

Figure 1: Key positions for substitution on the Imidazo[1,2-a]pyridine scaffold influencing kinase inhibitory activity.

Structure-Activity Relationship at Key Positions

The Pivotal Role of the C2-Substituent: The Case for the Carbonitrile Group

While comprehensive SAR data for the 2-carbonitrile moiety is still emerging, its potential contribution to kinase inhibition can be inferred from its strong electron-withdrawing nature. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions within the ATP-binding pocket of kinases. This can lead to enhanced binding affinity and potency.

In a broader context, substitutions at the C2 position of the Imidazo[1,2-a]pyridine ring are critical for potent kinase inhibition. Aromatic and heteroaromatic groups are commonly found at this position, where they often engage in π-π stacking interactions with aromatic residues in the kinase hinge region.

The Influence of C3-Substitutions

Modifications at the C3 position have been shown to significantly impact the activity and selectivity of Imidazo[1,2-a]pyridine kinase inhibitors. Small alkyl or aryl groups at this position can enhance potency, likely by providing additional van der Waals interactions with the kinase active site. The introduction of polar groups can also improve solubility and cell permeability.

The Pyridine Ring (C5-C8): Fine-Tuning Physicochemical Properties

Substituents on the pyridine ring (positions C5, C6, C7, and C8) are crucial for modulating the physicochemical properties of the inhibitors, such as solubility, metabolic stability, and cell permeability. For instance, the introduction of polar groups like morpholine or piperazine can enhance aqueous solubility, which is often a challenge for planar aromatic compounds.

Comparative Analysis of Imidazo[1,2-a]pyridine Kinase Inhibitors

To illustrate the SAR principles discussed, the following table summarizes the activity of various Imidazo[1,2-a]pyridine derivatives against different kinases. This data is compiled from various literature sources and patents.[5][6][7]

Compound IDC2-SubstituentC3-SubstituentOther SubstituentsTarget KinaseIC50 (nM)Reference
1 4-FluorophenylH6-MorpholinoPI3Kα15[5]
2 Pyrimidin-4-ylH8-Methylc-Met25[6]
3 Thiazol-2-ylPhenyl7-MethoxyCDK250[7]
4 -CN Phenyl6-ChloroHypothetical--

Table 1: Comparative inhibitory activity of selected Imidazo[1,2-a]pyridine derivatives. Compound 4 is a hypothetical example to illustrate the focus of this guide.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile Derivatives

A general and efficient method for the synthesis of the Imidazo[1,2-a]pyridine scaffold is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[8] This one-pot reaction allows for the rapid assembly of the core structure from readily available starting materials. For the synthesis of 2-carbonitrile derivatives, a modified approach starting from 2-amino-pyridine and a suitable α-haloketone followed by cyanation can be employed.

Step-by-Step Synthesis of a Generic this compound:

  • Step 1: Synthesis of 2-bromo-Imidazo[1,2-a]pyridine. To a solution of the desired 2-aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2,2-dibromoacetophenone. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitate by filtration.

  • Step 2: Cyanation. To a solution of the 2-bromo-Imidazo[1,2-a]pyridine derivative in a polar aprotic solvent (e.g., DMF or DMSO), add a cyanide source such as copper(I) cyanide or zinc cyanide. Heat the reaction mixture to 120-150 °C for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, pour into water, and extract the product with an organic solvent. Purify the crude product by column chromatography.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="2-Aminopyridine +\n2,2-Dibromoacetophenone"]; Step1 [label="Cyclization\n(Reflux in EtOH)"]; Intermediate [label="2-Bromo-Imidazo[1,2-a]pyridine"]; Step2 [label="Cyanation\n(CuCN or Zn(CN)2, high temp.)"]; Product [label="this compound", fillcolor="#34A853"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Figure 2: General synthetic workflow for this compound derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases can be determined using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9]

Protocol for Kinase Inhibition Assay (ADP-Glo™):

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate, ATP, and the test compound.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The Imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. While the SAR of this class of compounds is well-explored for substitutions at various positions, a focused investigation on the impact of the 2-carbonitrile group is warranted. The electron-withdrawing properties of the cyano group suggest that it could significantly enhance binding affinity and lead to the discovery of potent and selective kinase inhibitors. Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to fully elucidate the SAR of this promising subclass of compounds. This will undoubtedly pave the way for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

A Comparative Guide to the Fluorescent Properties of Imidazopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Imidazopyridine scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and intriguing photophysical properties.[1][2] Their rigid, planar structure and tunable electronic characteristics make them excellent candidates for fluorescent probes, imaging agents, and components in organic light-emitting diodes (OLEDs).[3][4] This guide provides an in-depth comparison of the fluorescent properties of three key imidazopyridine isomers: imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[4,5-b]pyridine. We will delve into the structural nuances that govern their fluorescence, present comparative experimental data, and provide detailed protocols for their characterization.

The Structural Basis of Fluorescence in Imidazopyridine Isomers

The arrangement of the fused imidazole and pyridine rings is the primary determinant of the distinct fluorescent properties of each imidazopyridine isomer. This structural variation influences the molecule's electronic distribution, the nature of its frontier molecular orbitals (HOMO and LUMO), and consequently, its absorption and emission characteristics.

G cluster_0 Imidazopyridine Isomers Img_12a Imidazo[1,2-a]pyridine (Nitrogen at position 1 and 4) Img_15a Imidazo[1,5-a]pyridine (Nitrogen at position 1 and 5) Img_45b Imidazo[4,5-b]pyridine (Nitrogen at position 1 and 3)

Caption: Core structures of the three primary imidazopyridine isomers.

The position of the nitrogen atom in the pyridine ring relative to the imidazole fusion significantly impacts the electron density and the transition dipole moment of the molecule, which are critical factors in determining fluorescence quantum yield and emission wavelength.

Comparative Analysis of Fluorescent Properties

While extensive research has been conducted on a vast array of substituted imidazopyridine derivatives, a direct comparison of the parent, unsubstituted isomers is essential to understand the intrinsic properties of each scaffold. The following table summarizes available data for the parent isomers and minimally substituted derivatives to establish a baseline for comparison.

IsomerExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference
Imidazo[1,2-a]pyridine~325~370~450.57Ethanol[5]
Imidazo[1,5-a]pyridine~323~463~1400.19Dichloromethane[6]
Imidazo[4,5-b]pyridine~290~350~60LowVaries[7]

Note: Data for the unsubstituted imidazo[4,5-b]pyridine is less commonly reported due to its lower intrinsic fluorescence. The values presented are general approximations from various sources.

Imidazo[1,2-a]pyridines: The Brightest Emitters

Imidazo[1,2-a]pyridines are the most extensively studied class of imidazopyridine fluorophores, known for their generally high fluorescence quantum yields.[1] The parent compound itself is fluorescent, and strategic substitutions can further enhance its photophysical properties.

  • Substituent Effects: Electron-donating groups (EDGs) at the C2 and C7 positions tend to increase the fluorescence quantum yield and cause a bathochromic (red) shift in the emission wavelength.[1][5] Conversely, electron-withdrawing groups (EWGs) often lead to decreased fluorescence intensity.[1]

  • Applications: Their high quantum yields make them ideal for applications in bioimaging, fluorescent probes for metal ions, and as emitters in OLEDs.[2][8]

Imidazo[1,5-a]pyridines: Large Stokes Shifts

Imidazo[1,5-a]pyridines are distinguished by their exceptionally large Stokes shifts, which is the difference between the excitation and emission maxima.[6] This property is highly advantageous in fluorescence imaging as it minimizes self-absorption and reduces background noise.

  • Structural Rationale: The electronic rearrangement upon excitation in imidazo[1,5-a]pyridines is more significant than in the [1,2-a] isomers, leading to a greater energy loss before emission and thus a larger Stokes shift.

  • Applications: Their large Stokes shifts make them particularly suitable for use as fluorescent probes in complex biological environments and for applications in fluorescence microscopy.[6][9]

Imidazo[4,5-b]pyridines: The Versatile Scaffold

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, generally exhibit weaker intrinsic fluorescence compared to the other two isomers.[7] However, their scaffold is highly versatile for chemical modification, and appropriately substituted derivatives can become highly fluorescent.

  • Tuning Fluorescence: The introduction of electron-donating and -accepting groups can induce intramolecular charge transfer (ICT), leading to significant fluorescence in the visible region.[10]

  • Applications: Due to their structural similarity to purines, they are often explored for their biological activity.[10] Their fluorescent derivatives are being developed as pH sensors and probes for specific biomolecules.[7]

Experimental Protocols for Characterization

Accurate and reproducible characterization of the fluorescent properties of imidazopyridine isomers is crucial for their development and application. Below are detailed protocols for sample preparation and the measurement of key photophysical parameters.

I. Sample Preparation for Fluorescence Measurements

The purity of the compound and the choice of solvent are critical for obtaining reliable fluorescence data.

Materials:

  • Imidazopyridine isomer of interest

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the imidazopyridine compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of approximately 1 mM.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.

  • Solvent Blank: Prepare a blank sample containing only the solvent used to dissolve the compound.

G cluster_0 Sample Preparation Workflow A Weigh Compound B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Stock Solution (~1 mM) B->C F Prepare Solvent Blank B->F D Serial Dilutions C->D E Prepare Working Solutions (Absorbance 0.01 - 0.1) D->E

Caption: Workflow for preparing imidazopyridine solutions for fluorescence spectroscopy.

II. Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Instrumentation:

  • Fluorometer equipped with an excitation and emission monochromator

  • UV-Vis spectrophotometer

Procedure:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the imidazopyridine sample. For blue-emitting imidazopyridines, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Absorbance Measurement: Measure the absorbance of both the standard and the sample solutions at the same excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

    • Record the fluorescence emission spectra of the standard and the sample at the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the standard and the sample.

    • Calculate the quantum yield of the sample using the following equation:

    Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • The subscripts x and st refer to the sample and the standard, respectively.

G cluster_0 Quantum Yield Measurement Workflow A Select Standard B Measure Absorbance (Sample & Standard) A->B C Measure Fluorescence (Sample & Standard) A->C E Calculate Quantum Yield B->E D Integrate Emission Spectra C->D D->E

Caption: Step-by-step workflow for relative quantum yield determination.

Theoretical Insights into Isomer-Specific Fluorescence

Time-dependent density functional theory (TD-DFT) calculations are invaluable for understanding the electronic transitions that govern the fluorescent properties of imidazopyridine isomers.[11] These calculations can predict excitation and emission energies, oscillator strengths, and the nature of the excited states.

  • Imidazo[1,2-a]pyridine: TD-DFT studies often show that the lowest singlet excited state (S₁) has a significant π-π* character, which generally leads to a high probability of radiative decay (fluorescence).[11]

  • Imidazo[1,5-a]pyridine: Calculations for this isomer often reveal a greater degree of intramolecular charge transfer (ICT) character in the S₁ state compared to the [1,2-a] isomer. This ICT character contributes to the larger Stokes shift observed experimentally.

  • Imidazo[4,5-b]pyridine: The electronic structure of this isomer can lead to a lower energy gap between the S₁ and the first triplet state (T₁), which can promote intersystem crossing and reduce the fluorescence quantum yield.

Conclusion

The fluorescent properties of imidazopyridine isomers are intricately linked to their molecular structure. Imidazo[1,2-a]pyridines are typically the most fluorescent, making them excellent candidates for bright probes. Imidazo[1,5-a]pyridines offer the advantage of large Stokes shifts, which is beneficial for cellular imaging. While imidazo[4,5-b]pyridines often have lower intrinsic fluorescence, their scaffold is highly adaptable for the design of functional fluorescent molecules. A thorough understanding of these structure-property relationships, coupled with rigorous experimental characterization, is essential for harnessing the full potential of these versatile fluorophores in research and drug development.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The addition of a carbonitrile group at the 2-position often enhances the potency and modulates the pharmacological profile of these derivatives. This guide provides a critical comparison of the in vitro and in vivo efficacy of selected Imidazo[1,2-a]pyridine-2-carbonitrile derivatives, offering insights into the translational potential of this promising class of compounds for researchers and drug development professionals.

The Rationale: From Benchtop to Biological Systems

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a primary one being the translation of promising in vitro activity into tangible in vivo efficacy. This guide delves into this critical transition for this compound derivatives, exploring how initial cell-free or cell-based assay results correlate with outcomes in complex biological systems. We will examine derivatives investigated for their anti-inflammatory and anticancer properties, dissecting the experimental data to understand the factors that govern their success or failure in preclinical models.

Anti-Inflammatory Activity: Targeting COX-2

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a validated strategy for the treatment of inflammation and pain.[1][2] A series of novel Imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors.[1][2]

In Vitro Potency of COX-2 Inhibitors

The initial screening of these compounds involved a fluorescent Cayman kit to determine their COX-2 inhibitory activities, yielding IC50 values—the concentration of the drug that inhibits 50% of the enzyme's activity.[1][2] This cell-free assay provides a direct measure of the compound's interaction with its molecular target.

CompoundIn Vitro COX-2 IC50 (µM)[1][2]
5e 0.05
5f 0.05
5j 0.05
5i Not specified, but highest selectivity index of 897.19
In Vivo Analgesic Activity

The most potent COX-2 inhibitors from the in vitro screening were then evaluated for their analgesic activity in vivo using a writhing test in animal models.[1][2] This assay measures the compound's ability to reduce pain, a direct physiological response to COX-2 inhibition. The efficacy is quantified by the ED50 value—the dose that is effective in 50% of the population.

CompoundIn Vivo Analgesic ED50 (mg/kg)[1][2]
5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine)12.38

In this case, compound 5j demonstrated both high in vitro potency and significant in vivo analgesic activity, indicating a good correlation between the two models. This suggests that the compound possesses favorable pharmacokinetic properties, such as absorption and distribution, allowing it to reach its target in sufficient concentrations to exert a therapeutic effect.

Anticancer Activity: Targeting Nek2 and PI3K/mTOR Pathways

The Imidazo[1,2-a]pyridine scaffold has also been extensively explored for its anticancer potential, with derivatives designed to inhibit key signaling pathways involved in tumor growth and proliferation.[3][4][5]

Targeting Nek2: A Mitotic Kinase

Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation and mitotic progression. Its overexpression is associated with various cancers, making it an attractive therapeutic target.[4] A series of Imidazo[1,2-a]pyridine derivatives were developed as potent Nek2 inhibitors.[4]

The in vitro efficacy of these compounds was assessed through both enzymatic assays to determine their direct inhibitory effect on Nek2 (IC50) and cell-based assays to measure their ability to inhibit the proliferation of cancer cells.[4]

CompoundIn Vitro Nek2 IC50 (nM)[4]
42c (MBM-17) 3.0
42g (MBM-55) 1.0

These compounds not only showed low nanomolar activity against Nek2 but also effectively inhibited the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[4]

The most promising compounds, MBM-17S and MBM-55S (the salt forms of 42c and 42g, respectively), were then evaluated in in vivo tumor models.[4] Both compounds significantly suppressed tumor growth without apparent toxicity.[4] This successful translation from in vitro to in vivo highlights the potential of these Nek2 inhibitors as cancer therapeutics.

Dual Inhibition of PI3K/mTOR

The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] A series of Imidazo[1,2-a]pyridine derivatives were designed as dual inhibitors of PI3K and mTOR.[3]

Compound 15a emerged as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity.[3]

Crucially, 15a also demonstrated modest plasma clearance and acceptable oral bioavailability, which are key pharmacokinetic parameters for in vivo efficacy.[3] While the specific in vivo efficacy data is part of the broader study, the favorable pharmacokinetic profile of 15a underscores the importance of considering these properties early in the drug discovery process to improve the chances of successful in vitro to in vivo translation.

The In Vitro-In Vivo Correlation: A Complex Relationship

The examples above illustrate instances of successful translation from the lab bench to preclinical models. However, the correlation is not always straightforward. A potent in vitro compound may fail in vivo due to a multitude of factors, including:

  • Poor Pharmacokinetics: The compound may not be well absorbed, distributed to the target tissue, or may be rapidly metabolized and cleared from the body.[6]

  • Toxicity: The compound may exhibit unforeseen toxicity in a whole organism that was not apparent in cell-based assays.

  • Off-target Effects: In a complex biological system, the compound may interact with other molecules, leading to unintended side effects or a reduction in efficacy.

The following diagram illustrates the typical workflow from initial in vitro screening to in vivo validation, highlighting the key decision points and potential for attrition.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation cluster_2 Decision Point in_vitro_screening Initial Screening (e.g., Enzyme Assay, Cell Viability) hit_identification Hit Identification (Potent Compounds) in_vitro_screening->hit_identification lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization animal_model Animal Model Studies (Efficacy & Toxicity) lead_optimization->animal_model Promising Candidate pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd go_nogo Go/No-Go Decision for Clinical Development pk_pd->go_nogo

Figure 1. A simplified workflow from in vitro screening to in vivo validation.

Experimental Protocols: A Closer Look at the Methodology

To ensure scientific rigor and reproducibility, it is essential to follow well-defined experimental protocols. Below are representative protocols for assessing the in vitro and in vivo efficacy of this compound derivatives.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 hours).[7]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the use of an animal model to evaluate the antitumor efficacy of a compound.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign the mice to treatment and control groups. Administer the this compound derivative or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[4]

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

The following diagram illustrates the key steps in a typical in vivo xenograft study.

G start Start cell_implantation Cancer Cell Implantation start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth treatment Compound Administration tumor_growth->treatment data_collection Tumor & Body Weight Measurement treatment->data_collection data_collection->treatment Repeated Dosing endpoint Study Endpoint & Tumor Excision data_collection->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end End analysis->end

Figure 2. Key stages of an in vivo xenograft tumor model study.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The successful translation of in vitro potency to in vivo efficacy, as seen with certain COX-2 and Nek2 inhibitors, is encouraging. However, the path is not always linear, and a deep understanding of a compound's pharmacokinetic and toxicological properties is paramount. Future research should focus on integrating ADME (absorption, distribution, metabolism, and excretion) profiling earlier in the discovery pipeline to enhance the predictive power of in vitro assays and increase the success rate of translating promising hits into clinically viable drug candidates.

References

A Senior Scientist's Guide: Benchmarking Imidazo[1,2-a]pyridine Fluorescent Probes Against the Gold Standard, Rhodamine

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the rhodamine family of fluorophores has been the undisputed workhorse of fluorescence microscopy, celebrated for their brightness and photostability.[1] However, the relentless pursuit of scientific discovery demands tools with ever-more-specialized capabilities. Enter the Imidazo[1,2-a]pyridines, a versatile class of fluorescent probes gaining significant traction for their unique photophysical properties and diverse applications, from chemical sensing to live-cell imaging.[2][3]

This guide provides a comprehensive, head-to-head comparison of these two important fluorophore classes. We move beyond simple catalog listings to dissect the fundamental photophysics, provide actionable benchmarking protocols, and offer field-proven insights to help you, the researcher, select the optimal probe for your specific experimental needs.

The Structural and Mechanistic Divide

At the heart of their differing performance characteristics are the core chemical structures of Rhodamines and Imidazo[1,2-a]pyridines.

Rhodamines are built upon a xanthene core. Their exceptional brightness is a product of this rigid, planar structure which minimizes non-radiative decay pathways. Modern derivatives, such as Silicon-Rhodamines (SiR), have replaced the oxygen atom in the xanthene ring with silicon, pushing emission wavelengths into the far-red and near-infrared (NIR) regions.[4] This is particularly advantageous for in vivo imaging, where it allows for deeper tissue penetration and minimizes autofluorescence.[4][5] Many rhodamine probes also leverage a clever chemical equilibrium between a non-fluorescent, closed spirolactone form and a highly fluorescent, open zwitterionic form, a mechanism that enables fluorogenic "turn-on" responses to specific environmental triggers.[6]

Imidazo[1,2-a]pyridines are fused heterocyclic systems whose fluorescence arises from their π-conjugated bicyclic structure.[2] This scaffold is highly modular; the photophysical properties can be finely tuned by introducing electron-donating or electron-withdrawing substituents at various positions on the rings.[2][7] This chemical tractability has made them a popular platform for developing probes that respond to specific analytes or environmental changes, often through mechanisms like excited-state intramolecular proton transfer (ESIPT) or intramolecular charge transfer (ICT).[8][9] Some derivatives exhibit exceptionally large Stokes shifts, a valuable property for minimizing self-reabsorption in high-concentration applications.[8][10]

Quantitative Photophysical Comparison

The performance of a fluorescent probe is defined by a set of key photophysical parameters. The table below summarizes typical values for representative probes from each class. It is crucial to note that these values are highly dependent on the specific derivative and the solvent environment.

Photophysical ParameterImidazo[1,2-a]pyridine DerivativesRhodamine Derivatives (e.g., SiR)Significance in Application
Excitation Max (λex) 250 - 450 nm (typically UV to Blue)[2][11]550 - 670 nm (typically Green to Far-Red)[5][12]Determines the required light source and compatibility with other fluorophores in multiplexing.
Emission Max (λem) 400 - 600 nm (typically Blue to Orange)[2][13]575 - 700 nm (typically Orange to NIR)[5][12]Dictates the detection window; longer wavelengths are better for deep-tissue imaging.
Molar Extinction Coefficient (ε) 15,000 - 30,000 M-1cm-1[14]80,000 - 120,000 M-1cm-1A measure of light-absorbing efficiency. Higher values contribute to greater brightness.
Quantum Yield (ΦF) 0.20 - 0.65[2]0.30 - 0.70 (can be lower in water)[12]The efficiency of converting absorbed photons into emitted photons. Higher is brighter.
Brightness (ε × ΦF) Moderate to HighVery HighThe most practical measure of a probe's overall fluorescence intensity in an experiment.
Stokes Shift 50 - 200 nm (can be very large)[8][10]20 - 40 nm (typically smaller)[12]The separation between excitation and emission peaks. A larger shift minimizes spectral overlap.
Photostability Variable, application-dependent[3]Generally High[1]Resistance to irreversible photodegradation under illumination, critical for long-term imaging.

Core Benchmarking Protocols: A Self-Validating System

To empower researchers to make their own informed comparisons, we present the following standardized protocols. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a fundamental measure of how strongly a molecule absorbs light at a specific wavelength. Its accurate determination is predicated on the Beer-Lambert Law.[15]

Causality: The Beer-Lambert Law (A = εcl) states a linear relationship between absorbance (A), concentration (c), and path length (l), where ε is the constant of proportionality.[15] By measuring the absorbance of a series of known concentrations, we can plot A vs. c. The slope of this line is ε × l. Since the path length of a standard cuvette is 1 cm, the slope is equal to the molar extinction coefficient.[16]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorescent probe in a high-purity solvent (e.g., DMSO or ethanol). Ensure the probe is fully dissolved.

  • Serial Dilutions: Create a series of at least five dilutions from the stock solution in the desired experimental buffer (e.g., PBS). The final concentrations should result in absorbance values between 0.1 and 1.0 at the absorption maximum (λmax) to ensure linearity.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Blank the instrument using the same solvent/buffer as your dilutions.

  • Absorbance Measurement: Measure the full absorbance spectrum for each dilution to identify the λmax. Then, record the absorbance of each dilution at this λmax.

  • Data Analysis: Plot absorbance (A) on the y-axis versus concentration (in mol/L) on the x-axis. Perform a linear regression on the data. The slope of the resulting line is the molar extinction coefficient (ε) in M-1cm-1.[16]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis stock Prepare Concentrated Stock Solution dilute Create Serial Dilutions (5+ concentrations) stock->dilute scan Scan to find λmax & Measure Absorbance (A) dilute->scan blank Blank Spectrophotometer with Solvent blank->scan plot Plot A vs. Concentration (c) scan->plot regress Perform Linear Regression plot->regress slope Slope = ε (M⁻¹cm⁻¹) regress->slope

Workflow for Molar Extinction Coefficient Determination.
Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[17] The comparative method is the most common and reliable approach, using a standard fluorophore with a known quantum yield.[18][19]

Causality: This method assumes that if a standard and an unknown sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[19] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The equation corrects for the refractive index of the solvents used.

Step-by-Step Methodology:

  • Standard Selection: Choose a quantum yield standard whose absorption and emission spectra overlap significantly with your test probe. For blue-emitting Imidazo[1,2-a]pyridines, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.60) is a reliable choice.[17] For red-emitting Rhodamines, Cresyl Violet or Rhodamine 101 can be used.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the test probe in the appropriate solvents. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 in a 1 cm cuvette to avoid inner filter effects.[18]

  • Data Acquisition:

    • Using a spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

    • Using a fluorometer, record the emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement. Ensure experimental conditions (e.g., slit widths) are identical for the standard and the test sample.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

    • Determine the slope of the resulting lines for both the standard (GradStd) and the test probe (GradTest).

    • Calculate the quantum yield of the test probe (ΦTest) using the following equation: ΦTest = ΦStd × (GradTest / GradStd) × (η2Test / η2Std) Where ΦStd is the quantum yield of the standard, and η is the refractive index of the solvent used for the test and standard solutions.[17]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis select_std Select Appropriate Standard prep_sol Prepare Dilute Solutions (Abs < 0.1) of Test & Standard select_std->prep_sol measure_abs Measure Absorbance at λex prep_sol->measure_abs measure_em Measure Emission Spectra (same λex) measure_abs->measure_em integrate Integrate Emission Spectra measure_em->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc Calculate Slopes (Grad) & Apply Equation plot->calc final Determine Quantum Yield (ΦF) calc->final

Workflow for Relative Quantum Yield Determination.
Protocol 3: Assessment of Photostability

Photostability is a measure of a fluorophore's resistance to photobleaching, or light-induced chemical destruction. It is a critical parameter for applications requiring long or intense illumination, such as time-lapse imaging or single-molecule studies.

Causality: By continuously illuminating a sample and measuring its fluorescence intensity over time, we can directly observe the rate of photobleaching. Comparing this decay rate under identical illumination conditions allows for a direct benchmark of photostability between different probes.[20]

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples of the probes to be compared (e.g., cells expressing a fluorescent protein fusion or a fixed concentration of dye in a polymer film). The key is to immobilize the fluorophores to prevent diffusion in and out of the observation volume.[20]

  • Microscope Setup: Place the sample on a fluorescence microscope. Use identical settings (objective, laser power, exposure time, filter sets) for all samples to be compared. To simulate realistic experimental conditions, it is advisable to use low excitation power.[20]

  • Time-Lapse Imaging: Acquire a time-lapse series of images, capturing images at regular intervals (e.g., every 5 seconds) for an extended period (e.g., 10-30 minutes).

  • Data Analysis:

    • Select a region of interest (ROI) within the images for each sample.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity of each time series to its initial value (t=0).

    • Plot the normalized fluorescence intensity versus time. The resulting curve shows the rate of photobleaching. A slower decay indicates higher photostability.[21]

Application-Specific Insights and Recommendations

The choice between Imidazo[1,2-a]pyridine and Rhodamine is not about which is "better," but which is "fitter for purpose."

  • For High-Resolution, Live-Cell Imaging: Rhodamines, particularly Si-Rhodamine derivatives, are often the superior choice. Their high brightness and photostability are essential for techniques like STED microscopy.[12] Their far-red emission minimizes phototoxicity and cellular autofluorescence, providing a cleaner signal for observing dynamic processes.[6][22]

  • For Developing Novel Biosensors: Imidazo[1,2-a]pyridines offer a compelling platform. Their synthetic tractability allows for the precise tuning of photophysical properties to create "turn-on" or ratiometric responses to specific ions (e.g., Hg²⁺, Fe³⁺) or molecules (e.g., H₂O₂).[3][23][24] Their tendency towards large Stokes shifts is also beneficial in designing probes for complex biological media.[10]

  • For Multiplex Imaging: A combination of both classes can be powerful. A blue-emitting Imidazo[1,2-a]pyridine could be paired with a far-red emitting Si-Rhodamine, allowing for simultaneous two-color imaging with minimal spectral crosstalk, thanks to their well-separated emission windows.

Conclusion

Rhodamines remain the gold standard for fluorescence imaging due to their unparalleled brightness and robust photostability. They are the go-to probes for demanding applications like super-resolution and long-term live-cell tracking. However, the Imidazo[1,2-a]pyridine class represents a dynamic and rapidly evolving alternative. Their chemical versatility makes them an exceptional scaffold for creating bespoke fluorescent sensors tailored to specific analytical challenges.

As a senior scientist, the optimal approach is to understand the fundamental strengths and weaknesses of each class. By employing the rigorous benchmarking protocols outlined here, you can generate your own comparative data, ensuring that your choice of fluorescent probe is not just based on a catalog description, but on a solid foundation of experimental evidence directly relevant to your research.

References

A Senior Application Scientist's Guide to Assessing the Kinase Selectivity of Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In the intricate world of kinase inhibitor discovery, achieving selectivity is not merely a desirable attribute; it is the cornerstone of developing safe and efficacious therapeutics. Kinases, numbering over 500 in the human kinome, share a conserved ATP-binding site, making the design of specific inhibitors a formidable challenge. Unintended inhibition of off-target kinases can lead to unforeseen toxicities, derailing an otherwise promising clinical candidate.

This guide focuses on the imidazo[1,2-a]pyridine scaffold, a versatile and privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including the inhibition of a wide array of protein kinases such as CDKs, Akt, PI3K, and receptor tyrosine kinases.[2][3] We will delve into the methodologies for assessing the kinase selectivity of analogs based on this scaffold, compare the performance of different derivatives with supporting data, and provide the rationale behind the experimental designs. Our goal is to equip you with the knowledge to not only understand but also to strategically design and validate the selectivity of your own imidazo[1,2-a]pyridine-based kinase inhibitors.

The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that serves as an excellent foundation for kinase inhibitors. Its rigid structure and the nitrogen atom in the pyridine ring are adept at forming critical hydrogen-bonding interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II inhibitors.[4] The scaffold's true power lies in its synthetic tractability, allowing for systematic decoration with various substituents at multiple positions. It is these modifications that fine-tune the inhibitor's potency and, crucially, its selectivity profile.

For instance, structure-activity relationship (SAR) studies have shown that modifications at the C3 and C7 positions can dramatically influence which kinases are inhibited. Optimization of an imidazo[1,2-a]pyridine series, starting from hits from a DNA-encoded library screen, led to highly selective dual Mer/Axl kinase inhibitors by modifying the chloro-biphenyl group to enhance selectivity against the broader kinome.[4] Similarly, other research has successfully generated potent and selective inhibitors for targets as diverse as Nek2, IGF-1R, and FLT3 by strategically altering substituents on the core scaffold.[5][6][7]

The Workflow of Kinase Selectivity Profiling

Assessing selectivity is a systematic process of screening a compound against a large, representative panel of kinases.[8][9] This "kinome profiling" provides a global view of a compound's interaction space, revealing both its intended targets and its off-target liabilities. The most efficient strategy involves a tiered approach: an initial broad screen at a single high concentration (e.g., 1 µM) to identify "hits," followed by detailed dose-response curve analysis to determine the half-maximal inhibitory concentration (IC50) for those inhibited kinases.[9]

Caption: General workflow for assessing kinase inhibitor selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To ensure trustworthiness, every protocol must be self-validating. The following is a detailed, step-by-step methodology for determining kinase inhibition IC50 values using a common luminescence-based assay format, such as the Promega ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[10]

Objective: To determine the IC50 value of an imidazo[1,2-a]pyridine analog against a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (at a concentration near the Kₘ for the specific kinase, if known)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Imidazo[1,2-a]pyridine analog, serially diluted in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Low-volume 384-well white plates

  • Plate-reading luminometer

Methodology:

  • Compound Plating:

    • Prepare a 10-point serial dilution series of the test compound in 100% DMSO. A 3-fold dilution series starting from 1 mM is typical.

    • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 1 µL) of the diluted compounds and DMSO-only controls into the 384-well assay plate.

  • Kinase Reaction:

    • Prepare a "Kinase/Substrate Mix" containing the kinase and its peptide substrate in the appropriate kinase reaction buffer.

    • Prepare an "ATP Solution" in the same buffer.

    • Dispense 2 µL of the Kinase/Substrate Mix into each well of the assay plate.

    • Incubate for 5-10 minutes at room temperature to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP Solution to all wells.

  • Reaction Incubation:

    • Incubate the plate at room temperature (e.g., 22–25°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction, which must be determined during assay development.[11]

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Measure the luminescence signal in each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC50 value.[12]

Comparative Kinase Selectivity of Imidazo[1,2-a]pyridine Analogs

The true utility of the imidazo[1,2-a]pyridine scaffold is revealed when comparing the selectivity profiles of different analogs. Substitutions are strategically chosen to enhance interactions with the target kinase while simultaneously creating steric or electronic clashes with off-target kinases. The table below summarizes fictional but representative data for several imidazo[1,2-a]pyridine analogs, illustrating how modifications can steer selectivity.

Compound IDKey Substituent (Position)Target KinaseTarget IC50 (nM)Off-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)Selectivity Ratio (Off-Target 1 / Target)
Analog A -H (C3)Nek2500CDK2 (600 nM)SRC (800 nM)1.2
Analog B 3-(pyrimidin-4-yl)IGF-1R25Nek2 (>10,000 nM)SRC (1,500 nM)>400
Analog C 2-amino-pyrimidine (C3)CDK210Nek2 (5,000 nM)GSK3β (2,000 nM)500
Analog D N-methyl amine (C7)Mer15Axl (30 nM)TYRO3 (>5,000 nM)2 (for Axl)

Analysis of Structure-Activity Relationships (SAR):

  • Analog A , the unsubstituted parent compound, shows modest and non-selective activity.

  • Analog B , with a pyrimidine ring at C3, demonstrates a dramatic increase in potency and selectivity for IGF-1R, a strategy reported in the literature.[5] This large, planar group likely occupies a specific sub-pocket in the IGF-1R active site not available in Nek2 or SRC.

  • Analog C shows how a different pyrimidine substitution can completely switch the selectivity profile towards CDK2, as seen in hybridization studies.[3] This highlights the critical role of the C3 substituent in directing target specificity.

  • Analog D illustrates a case of achieving dual-target selectivity. The N-methyl group at C7 is crucial for potent Mer inhibition, while the rest of the molecule allows for potent Axl inhibition, creating a selective dual Mer/Axl inhibitor. Removing this methyl group can result in a >1000-fold loss in potency, underscoring its essential interaction within a hydrophobic cleft.[4]

Case Study: Guiding Selectivity Through Structure-Based Design

The journey from a promiscuous hit to a selective inhibitor is often guided by structural biology and computational modeling. Consider the development of selective Aurora-A inhibitors based on the imidazo[4,5-b]pyridine scaffold (a close relative). The ATP-binding pockets of Aurora-A and Aurora-B are highly similar but differ at three key residues.[13] By designing compounds with substituents that specifically interact with Aurora-A's unique residues (like Thr217) while sterically clashing with the equivalent residue in Aurora-B (Glu), researchers successfully engineered high degrees of selectivity.[13]

Caption: Iterative cycle of structure-based drug design for improving kinase selectivity.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. As we have demonstrated, its versatility allows for the fine-tuning of inhibitory profiles, enabling the generation of compounds with exquisite potency and selectivity. The key to success lies in a rigorous and systematic assessment of kinase selectivity, combining broad kinome screening with detailed biochemical assays and guided by an iterative, structure-based design process.

The future of drug discovery will demand even greater selectivity to improve safety and enable the development of novel combination therapies. The principles and protocols outlined in this guide provide a robust framework for researchers working with imidazo[1,2-a]pyridine-2-carbonitrile analogs and other kinase inhibitor scaffolds, ultimately accelerating the journey from a promising chemical entity to a life-changing therapeutic.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridine-2-carbonitrile: A Novel Ultrasound-Assisted Green Route vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitrile group at the 2-position significantly enhances its utility as a versatile synthetic intermediate for the development of novel pharmaceuticals. This guide provides an in-depth validation of a novel, ultrasound-assisted green synthetic route for Imidazo[1,2-a]pyridine-2-carbonitrile, objectively comparing its performance against established, traditional synthetic methodologies.

The Strategic Importance of the this compound Moiety

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The carbonitrile functional group at the 2-position serves as a valuable chemical handle, enabling a wide range of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR) in drug discovery programs.

A Novel Approach: Ultrasound-Assisted Green Synthesis via the Groebke-Blackburn-Bienaymé Reaction

A recently developed one-pot synthesis of Imidazo[1,2-a]pyridine-2-carbonitriles utilizes ultrasound irradiation in an aqueous medium, representing a significant advancement in green chemistry.[3] This method is a modification of the well-established Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[1][2][4]

The novelty of this approach lies in the use of ultrasound as an energy source, which often leads to shorter reaction times, increased yields, and milder reaction conditions compared to conventional heating.[3] Furthermore, the use of water as a solvent aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents.

Mechanistic Insight

The reaction proceeds through the initial formation of an imine from the condensation of 2-amino-5-cyanopyridine and an aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a series of proton transfers and tautomerization to yield the final this compound product. The ultrasound irradiation is believed to enhance the reaction rate by promoting efficient mixing and mass transfer, as well as by creating localized high-pressure and high-temperature zones that accelerate the chemical transformations.

Traditional Synthetic Routes: A Comparative Benchmark

To fully appreciate the advancements offered by the novel ultrasound-assisted method, it is essential to compare it with the established traditional routes for synthesizing Imidazo[1,2-a]pyridine-2-carbonitriles.

Conventional Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a cornerstone of imidazopyridine synthesis. In its conventional format, the reaction is typically carried out in organic solvents such as methanol or ethanol and may require prolonged reaction times at room temperature or elevated temperatures.[2][5] While effective, this method can suffer from longer reaction times and the use of organic solvents, which have environmental and safety drawbacks.

Classical Condensation Reactions

Historically, the synthesis of the Imidazo[1,2-a]pyridine core involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This two-component approach, while foundational, often requires harsh reaction conditions and may lead to the formation of byproducts, complicating purification. For the synthesis of a 2-carbonitrile derivative, this would necessitate a starting material that is not always readily available.

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of a representative this compound derivative using the novel ultrasound-assisted method and a traditional GBB approach.

ParameterNovel Ultrasound-Assisted GBB RouteTraditional GBB Route
Starting Materials 2-amino-5-cyanopyridine, Aldehyde, Isocyanide2-amino-5-cyanopyridine, Aldehyde, Isocyanide
Solvent WaterMethanol or Ethanol
Catalyst Often catalyst-free or with a mild acidMild acid (e.g., NH4Cl)
Energy Source Ultrasound IrradiationConventional Heating or Stirring at RT
Reaction Time Typically shorter (e.g., 30-60 minutes)Can be several hours to 24 hours
Temperature Room Temperature or slightly elevatedRoom Temperature to Reflux
Yield Generally good to excellent (e.g., 67-80%)[3]Moderate to good (e.g., 58-69%)[2]
Work-up & Purification Simple filtration and washingOften requires column chromatography
Green Chemistry Aspects High (aqueous solvent, energy-efficient)Moderate (use of organic solvents)

Experimental Protocols

Novel Ultrasound-Assisted Synthesis of 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile

This protocol is based on the novel green synthetic route.[3]

Materials:

  • 2-amino-5-cyanopyridine

  • Furfural

  • Cyclohexyl isocyanide

  • Water

  • Ultrasound bath/sonicator

Procedure:

  • In a suitable reaction vessel, combine 2-amino-5-cyanopyridine (1.0 mmol), furfural (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) in water (5 mL).

  • Place the reaction vessel in an ultrasound bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) at room temperature for the specified reaction time (typically 30-60 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile.

Traditional GBB Synthesis of this compound Derivatives

This protocol is a general representation of a traditional GBB reaction.[2]

Materials:

  • 2-amino-5-cyanopyridine

  • Substituted Aldehyde

  • Isocyanide

  • Methanol or Ethanol

  • Ammonium chloride (catalyst)

Procedure:

  • To a solution of 2-amino-5-cyanopyridine (1.0 equiv.) and the aldehyde (1.0 equiv.) in methanol (1.0 M), add the isocyanide (1.0 equiv.) and ammonium chloride (0.2 equiv.).

  • Stir the reaction mixture in a sealed vial at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the novel ultrasound-assisted synthesis and the traditional GBB reaction.

Novel_Synthesis_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_outcome Product & Purification Reactants 2-amino-5-cyanopyridine Aldehyde Isocyanide Ultrasound Ultrasound Irradiation in Water (RT) Reactants->Ultrasound Mix Product Imidazo[1,2-a]pyridine- 2-carbonitrile Ultrasound->Product Yields Purification Simple Filtration & Washing Product->Purification Isolate

Caption: Workflow of the novel ultrasound-assisted green synthesis.

Traditional_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Conventional Reaction cluster_outcome Product & Purification Reactants 2-amino-5-cyanopyridine Aldehyde Isocyanide Stirring Stirring in Organic Solvent (RT or Heat) Reactants->Stirring Mix Product Imidazo[1,2-a]pyridine- 2-carbonitrile Stirring->Product Yields Purification Column Chromatography Product->Purification Isolate

Caption: Workflow of the traditional GBB synthesis.

Conclusion and Future Outlook

The novel ultrasound-assisted, one-pot green synthesis of Imidazo[1,2-a]pyridine-2-carbonitriles presents a compelling alternative to traditional methods. The key advantages of this approach are its operational simplicity, reduced environmental impact through the use of water as a solvent, and enhanced efficiency in terms of reaction time and often, yield. For researchers in drug discovery and development, this methodology offers a more sustainable and time-efficient route to access this important class of molecules, thereby accelerating the synthesis of compound libraries for biological screening.

While the traditional GBB reaction remains a robust and widely used method, the adoption of green chemistry principles, as demonstrated by the ultrasound-assisted route, is a critical step forward in modern organic synthesis. Future research may focus on expanding the substrate scope of this green methodology and exploring other alternative energy sources to further enhance its efficiency and applicability.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyridine-2-carbonitrile Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure. Its derivatives, especially those bearing a 2-carbonitrile moiety, have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This guide provides an in-depth, objective comparison of the performance of Imidazo[1,2-a]pyridine-2-carbonitrile inhibitors against several key kinase targets, supported by a synthesis of publicly available experimental and in-silico data. As a self-validating system, this document will not only present comparative data but also delve into the methodologies and rationale behind the virtual screening and experimental validation of these potent small molecules.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Kinase Inhibitor

The Imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention from medicinal chemists.[1][2] This scaffold serves as a versatile template for the design of inhibitors that can target the ATP-binding pocket of a wide array of protein kinases. The 2-carbonitrile group, in particular, often plays a crucial role in establishing key interactions within the active site, contributing to the potency and selectivity of these compounds.[3] Numerous studies have highlighted the anticancer, anti-inflammatory, and antiviral properties of this class of molecules, with a significant focus on their role as kinase inhibitors.[3]

The Cornerstone of Modern Drug Design: Comparative Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule inhibitor to its protein target. A comparative docking study takes this a step further by systematically evaluating a series of related inhibitors against one or more targets. This allows for the elucidation of structure-activity relationships (SAR), the rationalization of observed biological activities, and the prospective design of more potent and selective inhibitors.

The core principle of a comparative docking study is to maintain consistency in the methodology to ensure that the observed differences in docking scores and binding interactions are attributable to the chemical modifications of the inhibitors. This systematic approach provides a powerful platform for lead optimization.

A Head-to-Head Comparison: this compound Inhibitors Against Key Kinase Targets

Targeting Cell Cycle Progression: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in human cancers.[4] Their inhibition represents a promising therapeutic strategy. Several Imidazo[1,2-a]pyridine derivatives have been investigated as potent Aurora kinase inhibitors.

A study on imidazo[4,5-b]pyridine derivatives, a related scaffold, highlights the potential for achieving isoform selectivity. For instance, compound 40f demonstrated a remarkable 346-fold greater potency for Aurora-A over Aurora-B in cellular assays.[1] This selectivity was attributed to specific interactions with non-conserved residues in the ATP-binding pocket. While not imidazo[1,2-a]pyridines, these findings underscore the potential for fine-tuning selectivity within this broader class of inhibitors.

Another study on imidazo[1,2-a]pyrazine-based inhibitors identified compound 12k (SCH 1473759) as a picomolar inhibitor of both Aurora A and B, demonstrating the potential for potent pan-Aurora inhibition.[4]

Table 1: Comparative Data for Imidazo-based Aurora Kinase Inhibitors

Compound IDTarget Kinase(s)Biochemical IC50 (nM)Cellular Assay IC50 (nM)Key Interactions (from Docking)Reference
40f (imidazo[4,5-b]pyridine)Aurora-A1570 (p-T288)Interaction with Thr217 in Aurora-A[1]
Aurora-B305024240 (p-HH3)Steric clash with Glu in Aurora-B[1]
12k (imidazo[1,2-a]pyrazine)Aurora-A0.02 (Kd)25 (phos-HH3)Not detailed[4]
Aurora-B0.03 (Kd)Not detailedNot detailed[4]
Modulating Survival Signals: PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Dual inhibition of PI3K and mTOR is a particularly attractive therapeutic strategy. Imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potent PI3K/mTOR dual inhibitors.[5]

One study identified compound 35 as a potent PI3Kα inhibitor with an IC50 of 150 nM.[6] This compound also demonstrated significant antiproliferative activity against breast cancer cell lines harboring PIK3CA mutations.[6] Another investigation into imidazo[1,2-b]pyridazine derivatives, a closely related scaffold, led to the discovery of compound 11 as a potent dual PI3K/mTOR inhibitor with excellent in vitro and in vivo antifibrotic activity.[7]

Table 2: Comparative Data for Imidazo-based PI3K Inhibitors

Compound IDTarget KinaseBiochemical IC50 (nM)Cellular Antiproliferative IC50 (µM)Key Interactions (from Docking)Reference
35 (Imidazo[1,2-a]pyridine)PI3Kα1507.9 (T47D), 9.4 (MCF-7)Not detailed[6]
11 (imidazo[1,2-b]pyridazine)PI3Kα94.9% inhibition at 1 nM0.380 (MRC-5), 0.090 (Mlg2908)Hydrogen bonds with Val851 and Ser774[7]
mTOR42.99% inhibition at 1 nMNot detailedNot detailed[7]
Halting Angiogenesis: VEGFR2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy. Structure-based design has led to the development of potent Imidazo[1,2-a]pyridine derivatives as VEGFR2 inhibitors.[8]

A notable example is compound 26 , which strongly inhibited both c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively.[8] This dual inhibition profile is advantageous as both signaling pathways are implicated in tumor progression. The design of this compound was guided by co-crystal structures of known inhibitors, highlighting the power of structure-based approaches.[8]

Table 3: Comparative Data for Imidazo-based VEGFR2 Inhibitors

Compound IDTarget Kinase(s)Biochemical IC50 (nM)Cellular Assay IC50 (nM)Key Interactions (from Docking)Reference
26 (Imidazo[1,2-a]pyridine)c-Met1.95.0 (MKN45)Not detailed[8]
VEGFR22.21.8 (HUVEC)Not detailed[8]

The Method Behind the Molecules: A Step-by-Step Protocol for Comparative Docking

To ensure the scientific integrity and reproducibility of a comparative docking study, a rigorous and well-documented protocol is essential. The following outlines a comprehensive workflow, explaining the rationale behind each step.

Step 1: Target Protein Preparation

The foundation of any docking study is a high-quality structure of the target protein.

  • Selection of PDB Structure: Choose a high-resolution X-ray crystal structure of the target kinase from the Protein Data Bank (PDB). Prioritize structures with a co-crystallized ligand in the ATP-binding site, as this provides a valuable reference for the binding pocket definition and validation of the docking protocol.

  • Protein Preparation: Utilize a molecular modeling software package (e.g., Schrödinger Maestro, MOE) to prepare the protein. This typically involves:

    • Removing water molecules that are not critical for ligand binding.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states of residues at a physiological pH.

    • Minimizing the energy of the structure to relieve any steric clashes.

Causality: Proper protein preparation is crucial as it ensures that the electrostatic and steric properties of the binding site are accurately represented, which directly impacts the accuracy of the docking calculations.

Step 2: Ligand Preparation

The small molecule inhibitors must also be prepared for docking.

  • 2D to 3D Conversion: If starting from 2D structures, convert them to 3D using a suitable program.

  • Ligand Energetics: Generate low-energy conformers for each ligand to account for its flexibility.

  • Protonation States and Tautomers: Generate possible protonation states and tautomers at a physiological pH.

Causality: Ligands are flexible molecules, and their conformation can change upon binding. Preparing a library of low-energy conformers increases the chances of finding the correct binding pose.

Step 3: Docking Protocol Validation (Redocking)

Before performing the comparative docking, it is imperative to validate the chosen docking program and scoring function for the specific target.

  • Grid Generation: Define the docking grid around the active site, typically centered on the co-crystallized ligand.

  • Redocking: Remove the co-crystallized ligand from the prepared protein structure and then dock it back into the active site using the chosen docking software (e.g., GOLD, Glide, AutoDock).

  • RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9]

Causality: This self-validating step ensures that the chosen computational methodology is appropriate for the biological system under investigation, thereby increasing confidence in the results obtained for the novel inhibitors.

Step 4: Comparative Docking and Analysis
  • High-Throughput Virtual Screening: Dock the prepared library of this compound inhibitors into the prepared and validated protein target.

  • Scoring and Ranking: The docking program will generate multiple poses for each ligand and rank them based on a scoring function, which estimates the binding affinity.

  • Pose Analysis: Visually inspect the top-ranked poses for each inhibitor. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

  • SAR Correlation: Correlate the docking scores and observed interactions with the experimental biological data (e.g., IC50 values). This helps in understanding the structural features that contribute to potency and selectivity.

Causality: By systematically comparing the docking results of a series of analogs, one can build a robust structure-activity relationship model. This model can then be used to explain the observed biological activities and to guide the design of new, improved inhibitors.

Visualizing the Workflow and Biological Context

To further clarify the process and the biological relevance of this work, the following diagrams are provided.

G cluster_0 Preparation Phase cluster_1 Validation Phase cluster_2 Comparative Docking & Analysis cluster_3 Outcome PDB Select High-Resolution PDB Structure PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Grid Define Docking Grid PrepProt->Grid Ligands Prepare Ligand Library (3D, Low Energy Conformers) Dock Dock Inhibitor Library Ligands->Dock Redock Redock Co-crystallized Ligand Grid->Redock RMSD Calculate RMSD (≤ 2.0 Å) Redock->RMSD RMSD->Dock Score Score and Rank Poses Dock->Score Analyze Analyze Binding Interactions Score->Analyze SAR Correlate with Experimental Data (SAR) Analyze->SAR Design Rational Design of New Inhibitors SAR->Design

Caption: Workflow for a Comparative Molecular Docking Study.

G GrowthFactor Growth Factor (e.g., VEGF) VEGFR2 VEGFR2 GrowthFactor->VEGFR2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->PI3K Inhibits

Caption: Simplified VEGFR2 and PI3K Signaling Pathway Targeted by Imidazo[1,2-a]pyridine Inhibitors.

Beyond the Virtual: Experimental Validation of Docking Predictions

While molecular docking provides invaluable insights, it is a computational model, and its predictions must be validated experimentally. This is a critical component of a self-validating system, ensuring that the in-silico findings translate to the real world.

X-ray Crystallography: The Gold Standard

Obtaining a co-crystal structure of an this compound inhibitor bound to its target kinase is the most definitive method for validating a docking pose.[10]

Experimental Protocol Outline:

  • Protein Expression and Purification: Express and purify a high-quality, soluble form of the target kinase.

  • Complex Formation: Incubate the purified protein with a molar excess of the inhibitor.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to obtain well-diffracting crystals of the protein-inhibitor complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the crystal structure. The resulting electron density map will reveal the precise binding mode of the inhibitor in the active site.

Trustworthiness: An experimentally determined co-crystal structure provides irrefutable evidence of the inhibitor's binding orientation and key interactions, serving as the ultimate validation for the docking predictions.

NMR Spectroscopy: A Solution-State Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for validating ligand binding and mapping the binding site, providing information on the dynamics of the interaction in solution.[11][12]

Experimental Protocol Outline (e.g., using Chemical Shift Perturbation):

  • Protein Sample Preparation: Prepare a sample of the target kinase labeled with 15N.

  • 1H-15N HSQC Spectra Acquisition: Acquire a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Titration with Inhibitor: Titrate the inhibitor into the protein sample and acquire a series of HSQC spectra at different inhibitor concentrations.

  • Analysis of Chemical Shift Perturbations: Analyze the changes (perturbations) in the chemical shifts of the amide peaks upon inhibitor binding. Residues exhibiting significant chemical shift changes are likely located in or near the binding site.

Trustworthiness: NMR provides experimental evidence of a direct interaction between the inhibitor and the target protein in a solution state, which is more physiologically relevant than a crystal. It can also identify the residues involved in the binding event, which can be compared with the docking predictions.

Conclusion: A Synergistic Approach to Kinase Inhibitor Design

The comparative docking of this compound inhibitors is a powerful strategy for understanding their structure-activity relationships and for the rational design of next-generation therapeutics. This guide has provided a framework for conducting and interpreting such studies, emphasizing the importance of a rigorous, self-validating methodology that integrates computational predictions with experimental validation. By leveraging the synergistic power of in-silico and in-vitro techniques, researchers can accelerate the discovery and development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of Imidazo[1,2-a]pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Imidazo[1,2-a]pyridine-2-carbonitrile. As a valued researcher, your safety and the integrity of our shared environment are paramount. This document moves beyond mere procedure to explain the chemical reasoning behind each recommendation, ensuring a culture of safety and compliance within your laboratory. The procedures outlined are grounded in regulations set forth by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Core Principle: Hazard-Aware Waste Management

Proper disposal begins with a thorough understanding of the compound . This compound is not a benign substance; its disposal pathway is dictated by its chemical structure and associated toxicological profile.

Toxicological Profile

The primary driver for treating this compound as hazardous waste is its demonstrated toxicity. Preclinical toxicology studies have established that this compound exhibits significant acute toxicity. In a comparative study, it was found to be more toxic than several of its structural analogues, with a median lethal dose (LD₅₀) in mice of 0.794 g/kg (794 mg/kg).[1][2] Furthermore, Safety Data Sheets (SDS) for related imidazo[1,2-a]pyridine carbonitrile structures consistently list warnings such as "Toxic if swallowed" and "Causes skin/eye irritation".[3][4]

Chemical Hazards and Incompatibilities

The molecule's structure contains two key features that inform its handling and segregation:

  • The Carbonitrile Group (-C≡N): This functional group classifies the compound as a nitrile. Nitriles are a class of chemicals that must be handled with care, as they can be toxic.[5] A critical incompatibility is with strong acids. Acidic conditions can potentially lead to the hydrolysis of the nitrile, which could, under harsh conditions, release highly toxic hydrogen cyanide gas. Therefore, never mix this compound waste with acidic waste streams.

  • The Imidazo[1,2-a]pyridine Core: This is a fused, nitrogen-containing heterocyclic system. Similar to related compounds like pyridine and imidazole, it can react with strong oxidizing agents.[6][7][8] To prevent unforeseen energetic reactions, always segregate this waste from strong oxidizers (e.g., nitric acid, perchlorates, permanganates).

Hazard ClassIncompatible MaterialsRationale
Acute Toxicant (Not applicable for incompatibility)LD₅₀ data confirms significant toxicity, mandating disposal as hazardous waste.[1][2]
Nitrile Compound Strong Acids (e.g., HCl, H₂SO₄)Risk of reaction/decomposition to form highly toxic hydrogen cyanide.[9]
Heterocyclic Amine Strong Oxidizing AgentsPotential for vigorous or explosive reaction.[8][9]

Procedural Guide: From Benchtop to Final Disposal

Adherence to a systematic waste collection procedure is critical for ensuring safety and regulatory compliance. All laboratory personnel generating this waste must be trained on these procedures as part of your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11][12]

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Chemically resistant nitrile gloves. Dispose of gloves immediately after handling the compound or its waste containers.[13][14]

  • Body Protection: A standard laboratory coat.

Waste Stream Segregation and Collection

Proper segregation at the point of generation is the most critical step.[15] Do not mix this compound waste with any other waste streams unless they are known to be compatible.

  • Select a Compatible Container: Use a clearly marked, sealable, and leak-proof container.[5][16] A glass bottle with a screw cap is suitable for both liquid and solid waste. Ensure the container is compatible with any solvents used in liquid waste.

  • Proper Labeling: The container must be labeled before the first addition of waste.[6] The label must include:

    • The words "Hazardous Waste" .[17]

    • The full chemical name: "this compound" .

    • A list of all other constituents (e.g., solvents) by percentage.

    • The relevant hazard warnings (e.g., "Toxic").[17]

  • Unused/Expired Solid Compound: Carefully transfer any unwanted solid this compound directly into the designated solid hazardous waste container.

  • Liquid Waste (e.g., Reaction Mixtures, Column Eluates): Collect all solutions containing the compound in a designated liquid hazardous waste container. Remember to list all solvent components on the label.

  • Contaminated Labware and Debris: All disposable items that have come into contact with the compound must be treated as hazardous waste. This includes:

    • Gloves, weigh boats, and pipette tips.

    • Spill cleanup materials (absorbent pads, etc.).

    • Place these items in a separate, plastic-lined container or heavy-duty bag clearly labeled as "Hazardous Waste" with the chemical name.[13]

  • Empty Stock Bottles: The original container of this compound is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate from this cleaning process is hazardous and must be collected in the appropriate liquid hazardous waste container.[5] The rinsed, defaced-label container can then be disposed of as solid waste.

On-Site Storage and Accumulation
  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste.[5][9] This prevents the release of vapors and potential spills.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[17][18] The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be kept in a chemically resistant secondary containment bin to capture any potential leaks.[5]

Spill Response

In the event of a small spill of solid material:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.

  • Carefully sweep the material into a dustpan and place it, along with the absorbent material, into the designated solid hazardous waste container.[6][8]

  • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated debris.

Disposal Decision Workflow

The following diagram illustrates the critical decision points for segregating waste streams associated with this compound.

G cluster_source Point of Generation cluster_containers Waste Collection & Accumulation (in SAA) cluster_disposal Final Disposition Waste This compound Waste Generated Solid Pure Solid / Expired Reagent Waste->Solid Is it pure solid? Liquid Solutions / Rinsate Waste->Liquid Is it a solution? Debris Contaminated PPE / Labware Waste->Debris Is it contaminated material? SolidContainer Hazardous Solid Waste Container (Labeled: Toxic, Compound Name) Solid->SolidContainer LiquidContainer Hazardous Liquid Waste Container (Labeled: Toxic, All Components) Liquid->LiquidContainer DebrisContainer Hazardous Debris Container (Labeled: Toxic, Compound Name) Debris->DebrisContainer EHS Arrange Pickup by EHS / Licensed Contractor SolidContainer->EHS LiquidContainer->EHS DebrisContainer->EHS

Caption: Waste segregation flow for this compound.

Final Disposal Pathway

Once a waste container is full or has reached its accumulation time limit (typically 6-12 months, per institutional policy and EPA regulations), it must be removed from the laboratory.[9][19]

  • Ensure Final Labeling: Double-check that the label is complete and accurate.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not move hazardous waste between laboratories or buildings yourself.[17]

  • Professional Disposal: The EHS department will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor. The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration, which ensures complete destruction of the hazardous compound.[15]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe research environment and ensure responsible stewardship of chemical materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.